molecular formula C5H8ClN5O B3043774 Adenine hydrochloride hydrate CAS No. 916986-40-8

Adenine hydrochloride hydrate

Cat. No.: B3043774
CAS No.: 916986-40-8
M. Wt: 189.6 g/mol
InChI Key: MYRDTAUFFBYTHA-UHFFFAOYSA-N
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Description

Adenine hydrochloride hydrate is a useful research compound. Its molecular formula is C5H8ClN5O and its molecular weight is 189.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purin-6-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRDTAUFFBYTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975961
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-72-7
Record name 3H-Purin-6-amine--hydrogen chloride--water (1/1/1)
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Record name 6055-72-7
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Foundational & Exploratory

The Cornerstone of DNA Synthesis: A Technical Guide to Adenine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593), a fundamental purine (B94841) nucleobase, is indispensable to the fidelity and efficiency of DNA synthesis. As a primary component of deoxyadenosine (B7792050) triphosphate (dATP), one of the four deoxyribonucleoside triphosphates (dNTPs), adenine is integral to the polymerization of DNA strands. This technical guide provides an in-depth exploration of the role of adenine, supplied experimentally as adenine hydrochloride hydrate (B1144303), in the intricate processes of DNA replication and repair. We will delve into the core biochemical pathways that govern adenine metabolism—the de novo synthesis and salvage pathways—and present detailed experimental protocols for studying these mechanisms. Furthermore, this guide will summarize key quantitative data and provide visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in drug development in their understanding and application of adenine in their work.

Introduction: The Central Role of Adenine in DNA Synthesis

Adenine is one of the two purine nucleobases, along with guanine, that form the building blocks of nucleic acids.[1][2][3][4] Within the DNA double helix, adenine specifically pairs with thymine (B56734) via two hydrogen bonds, a crucial interaction for the structural integrity and stability of the genetic material. The primary role of adenine in DNA synthesis is as a constituent of dATP. DNA polymerases utilize dATP, along with dGTP, dCTP, and dTTP, as substrates to elongate the growing DNA chain during replication and repair processes.

The intracellular concentration of dATP, and therefore the availability of adenine, is a critical determinant of DNA replication fidelity.[5][6] Imbalances in the dNTP pools can lead to increased mutation rates and genomic instability. Consequently, the metabolic pathways that produce and regulate the supply of adenine are of significant interest in both fundamental research and the development of therapeutic agents, particularly in oncology and virology.

Adenine hydrochloride hydrate is a stable, water-soluble salt of adenine that is commonly used in in vitro and in vivo experimental systems to supplement adenine levels and study its effects on cellular processes, including DNA synthesis.[7][8] Its use allows researchers to investigate the intricacies of purine metabolism and its impact on genome integrity.

Biochemical Pathways of Adenine Metabolism

Cells employ two primary pathways to ensure a sufficient supply of purine nucleotides for DNA synthesis: the de novo synthesis pathway and the purine salvage pathway.

De Novo Purine Synthesis

The de novo pathway constructs purine nucleotides from simple precursors, such as amino acids, bicarbonate, and formate.[1][2][3][4] This energy-intensive process involves a series of enzymatic steps that ultimately lead to the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The key stages of the de novo pathway leading to AMP are:

  • Ribose-5-phosphate is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase.

  • PRPP is then converted to 5-phosphoribosylamine in the rate-limiting step, catalyzed by glutamine-PRPP amidotransferase.

  • A series of reactions involving glycine, formate, glutamine, aspartate, and carbon dioxide lead to the formation of inosine monophosphate (IMP) .

  • IMP is converted to adenylosuccinate by adenylosuccinate synthetase, utilizing aspartate and GTP.

  • Finally, adenylosuccinate lyase cleaves fumarate (B1241708) from adenylosuccinate to produce adenosine monophosphate (AMP) .

AMP is subsequently phosphorylated to ADP and then to ATP. For DNA synthesis, a portion of ADP is reduced to dADP by ribonucleotide reductase, which is then phosphorylated to dATP.

de_novo_purine_synthesis cluster_0 De Novo Synthesis of IMP cluster_1 Conversion of IMP to AMP cluster_2 Phosphorylation and Reduction Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP PRPP synthetase 5-Phosphoribosylamine 5-Phosphoribosylamine PRPP->5-Phosphoribosylamine Glutamine-PRPP amidotransferase (Rate-limiting step) GAR GAR 5-Phosphoribosylamine->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate Adenylosuccinate synthetase GMP GMP IMP->GMP IMP dehydrogenase AMP AMP Adenylosuccinate->AMP Adenylosuccinate lyase ADP ADP AMP->ADP Adenylate kinase ATP ATP ADP->ATP Nucleoside diphosphate (B83284) kinase dADP dADP ADP->dADP Ribonucleotide reductase dATP dATP dADP->dATP Nucleoside diphosphate kinase

Figure 1: De Novo Purine Synthesis Pathway Leading to dATP.
Purine Salvage Pathway

The purine salvage pathway is a more energy-efficient mechanism that recycles purine bases from the breakdown of nucleic acids or from dietary sources.[3][4] This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capacity.

The key enzyme in the adenine salvage pathway is adenine phosphoribosyltransferase (APRT) .[9][10][11] APRT catalyzes the conversion of free adenine and PRPP into AMP. This single-step reaction provides a direct route for the incorporation of adenine into the nucleotide pool.

purine_salvage_pathway Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->AMP PPi PPi AMP->PPi

Figure 2: The Adenine Salvage Pathway.

Quantitative Data on Adenine Supplementation

The supplementation of cell culture media or diets with adenine can have a significant impact on intracellular nucleotide pools and related physiological outcomes. The following table summarizes quantitative data from a study on the effects of dietary adenine supplementation in Drosophila melanogaster.

ParameterControl Diet0.05% (w/v) Adenine DietFold ChangeReference
AMP:ATP Ratio 0.08 ± 0.010.05 ± 0.0050.625[12]
ADP:ATP Ratio 0.15 ± 0.020.10 ± 0.010.667[12]
Median Lifespan (days) 55551.0[12]

Table 1: Effect of dietary adenine supplementation on adenosine nucleotide ratios and lifespan in Drosophila melanogaster. Data are presented as mean ± s.e.m.[12]

These data indicate that adenine supplementation can significantly alter the ratios of adenosine nucleotides, which are critical for cellular energy homeostasis and signaling pathways that can influence processes like DNA synthesis.

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of this compound for supplementation of cell culture media.

Materials:

  • This compound (e.g., Sigma-Aldrich, Cat. No. A9795)[7][8]

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile weighing boat. For a 10 mg/mL (approximately 58 mM) stock solution, weigh 100 mg of this compound.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of sterile water or PBS to the tube (e.g., 5 mL for a final volume of 10 mL).

  • Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. This compound has a solubility of approximately 50 mg/mL in warm water.[7]

  • Once fully dissolved, bring the final volume to 10 mL with sterile water or PBS.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

[3H]-Adenine Incorporation Assay for Measuring DNA Synthesis

Objective: To quantify the rate of DNA synthesis in cultured cells by measuring the incorporation of radiolabeled adenine.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • [3H]-Adenine (e.g., PerkinElmer)

  • Trichloroacetic acid (TCA), 10% (w/v) ice-cold

  • Ethanol, 70% ice-cold

  • Lysis buffer (e.g., 0.1% SDS, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Culture the cells overnight to allow for attachment and recovery.

  • The following day, treat the cells with experimental compounds as required.

  • Add [3H]-Adenine to the culture medium at a final concentration of 1-5 µCi/mL.

  • Incubate the cells for the desired labeling period (e.g., 2-24 hours).

  • To terminate the labeling, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Precipitate the macromolecules by adding 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

  • Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol.

  • Air-dry the wells completely.

  • Lyse the cells by adding 500 µL of lysis buffer to each well and incubate at 37°C for 30 minutes with gentle shaking.

  • Transfer the lysate to a scintillation vial.

  • Add 5 mL of scintillation fluid to each vial and mix thoroughly.

  • Measure the radioactivity in a scintillation counter.

  • Normalize the counts per minute (CPM) to the number of cells or total protein content.

dna_synthesis_assay_workflow Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Experimental Treatment Experimental Treatment Overnight Incubation->Experimental Treatment Add [3H]-Adenine Add [3H]-Adenine Experimental Treatment->Add [3H]-Adenine Incubation (Labeling) Incubation (Labeling) Add [3H]-Adenine->Incubation (Labeling) Wash with PBS Wash with PBS Incubation (Labeling)->Wash with PBS TCA Precipitation TCA Precipitation Wash with PBS->TCA Precipitation Ethanol Wash Ethanol Wash TCA Precipitation->Ethanol Wash Air Dry Air Dry Ethanol Wash->Air Dry Cell Lysis Cell Lysis Air Dry->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Normalize to cell number or protein

Figure 3: Experimental Workflow for [3H]-Adenine Incorporation Assay.
Measurement of Adenine Phosphoribosyltransferase (APRT) Activity

Objective: To determine the enzymatic activity of APRT in cell lysates.

Materials:

  • Cell lysate

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2)

  • Adenine

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Protocol:

  • Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Set up the enzymatic reaction in a microcentrifuge tube:

    • 50 µL of reaction buffer

    • 10 µL of cell lysate (containing a known amount of protein)

    • 10 µL of adenine solution (final concentration, e.g., 100 µM)

    • 10 µL of PRPP solution (final concentration, e.g., 500 µM)

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.4 M perchloric acid) and placing it on ice.

  • Centrifuge the quenched reaction to pellet precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of AMP produced. The separation can be achieved using a C18 reverse-phase column with a phosphate (B84403) buffer/methanol mobile phase.

  • Calculate the APRT activity as the amount of AMP produced per unit of time per amount of protein (e.g., nmol/min/mg protein).

Conclusion

This compound serves as an essential tool for researchers and drug development professionals investigating the critical role of purine metabolism in DNA synthesis and overall cellular health. A thorough understanding of the de novo and salvage pathways for adenine nucleotide synthesis is paramount for identifying novel therapeutic targets and developing strategies to modulate DNA replication and repair in various disease contexts. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and executing robust studies in this important area of research. The provided visualizations of the biochemical pathways and experimental workflows aim to facilitate a clearer understanding of these complex processes.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Adenine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of adenine (B156593) hydrochloride hydrate (B1144303). The information is curated for professionals in research and development, particularly those in the pharmaceutical and biotechnology sectors.

Chemical and Physical Properties

Adenine hydrochloride hydrate is the salt of the purine (B94841) nucleobase adenine, protonated and crystallized with hydrochloric acid and water molecules. It is a white to off-white crystalline powder.[1] The degree of hydration can vary, with the hemihydrate being a commonly cited form.[2][][4][5]

General Properties
PropertyValueSource(s)
Chemical Formula C₅H₅N₅ · HCl · xH₂O[6][7]
C₅H₅N₅ · HCl · 0.5H₂O (hemihydrate)[2][][4][5]
Molecular Weight 171.59 g/mol (anhydrous basis)[1][6][7]
Appearance White to off-white crystalline powder[1]
Melting Point ~285-291 °C (with decomposition)[8][9]
Solubility
SolventSolubilitySource(s)
Warm Water50 mg/mL (clear to hazy, colorless to faint yellow or tan)[6][7][10][11]
AcetonitrileSlightly Soluble (0.1-1 mg/mL)[2][5]
DMSO8 mg/mL[12][13]
WaterSparingly Soluble (1-10 mg/mL)[2][5]

Chemical Structure and Crystallography

The chemical structure of this compound consists of the protonated adenine cation, a chloride anion, and water molecule(s) of hydration.

Chemical structure of this compound.
Crystallographic Data

A detailed study of the crystal structure of adenine hydrochloride hemihydrate was conducted by Cunane & Taylor (1993) at a low temperature of 123 K. This study provided precise molecular geometry and insights into the charge-density distribution.[14]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Temperature 123 K
a 7.891(3) Å
b 22.242(8) Å
c 7.448(3) Å
β 113.193(5)°
Volume 1201.6(3) ų
Z 8

Significant differences in molecular geometry were observed when compared to earlier room-temperature studies.[14] For instance, the bond angles C(5)–N(7)–C(8) and C(4)–C(5)–N(7) were determined to be 103.88(5)° and 110.57(4)° respectively at 123 K.[14] The study also revealed the lone-pair electron density and confirmed the acidic nature of the hydrogen atom attached to C(8).[14]

Spectroscopic Data

NMR Spectroscopy

¹H NMR: Proton NMR spectra of adenine hydrochloride have been reported in different deuterated solvents. The chemical shifts are indicative of the aromatic purine ring system and the amine protons.

SolventChemical Shifts (ppm)Source(s)
DMSO-d₆9.5, 9.1, 8.632, 8.610[15][16]
D₂O8.480, 8.420[15][16]

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the adenine moiety.

SolventChemical Shifts (ppm)Source(s)
DMSO-d₆152.38, 138.85[17]
Infrared (IR) Spectroscopy

The IR spectrum of adenine shows characteristic absorption bands corresponding to N-H, C=N, and C=C stretching, as well as NH₂ bending vibrations. The hydrochloride salt is expected to show shifts in these bands due to protonation.

Wavenumber (cm⁻¹)Assignment
3296νₐₛ(NH₂)
3116νₛ(NH₂)
1680ν(C=N), δ(NH₂)
1600ν(C=C), δ(NH₂)

Note: These values are for adenine; specific peak lists for the hydrochloride hydrate were not available in the search results.

Mass Spectrometry

Mass spectrometry of adenine typically shows a molecular ion peak corresponding to the mass of the neutral adenine molecule. The fragmentation pattern often involves the successive loss of HCN molecules.[18] The hydrochloride hydrate would likely show the protonated adenine molecule in the gas phase, depending on the ionization technique used.

Experimental Protocols

Synthesis of Adenine Hydrochloride

A common synthetic route to adenine hydrochloride involves the hydrolysis of N⁹-acetyladenine in the presence of hydrochloric acid.

Workflow for Synthesis of Adenine Hydrochloride:

G cluster_0 Synthesis of N⁹-acetyladenine cluster_1 Hydrolysis to Adenine Hydrochloride Adenosine (B11128) Adenosine AceticAnhydride Acetic Anhydride (B1165640) Heat Heat to 148°C AceticAnhydride->Heat Distill Decompress & Distill Heat->Distill CoolFilter Cool to 15°C & Filter Distill->CoolFilter N9_Acetyladenine N⁹-acetyladenine CoolFilter->N9_Acetyladenine N9_Acetyladenine_start N⁹-acetyladenine HCl_Water Add Water & HCl N9_Acetyladenine_start->HCl_Water Heat_react Heat to 90°C for 3h HCl_Water->Heat_react Charcoal Decolorize with Charcoal Heat_react->Charcoal Cool_crystallize Cool to 2°C & Crystallize Charcoal->Cool_crystallize Adenine_HCl Adenine Hydrochloride Cool_crystallize->Adenine_HCl

Workflow for the synthesis of adenine hydrochloride.

Detailed Protocol:

  • Acetylation of Adenosine: In a reaction vessel, adenosine is heated with acetic anhydride to approximately 148°C until the solution becomes clear.

  • Purification of Intermediate: The reaction mixture is subjected to distillation under reduced pressure. The resulting product is cooled to 15°C and filtered to obtain N⁹-acetyladenine.

  • Hydrolysis: The N⁹-acetyladenine is suspended in water, and hydrochloric acid is added. The mixture is heated to 90°C for about 3 hours.

  • Decolorization and Crystallization: Activated charcoal is added to the hot solution to decolorize it, followed by filtration. The filtrate is then cooled to a low temperature (e.g., 2°C) to induce crystallization of adenine hydrochloride.

  • Isolation: The resulting crystals are collected by filtration and washed with ice-cold water.

NMR Spectroscopy Protocol

Sample Preparation:

  • ¹H NMR: 5-25 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • ¹³C NMR: A higher concentration of 50-100 mg in the same volume of solvent is typically required.

Data Acquisition:

  • Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • For ¹H NMR, 8 to 16 scans are usually sufficient.

  • For ¹³C NMR, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • Chemical shifts are referenced to a suitable internal standard (e.g., TMS) or the residual solvent peak.[17]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (for solid samples):

  • KBr Pellet: 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry KBr powder. The mixture is pressed into a transparent pellet.

  • Nujol Mull: A small amount of the finely ground sample is mixed with a drop of mineral oil (Nujol) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[19]

Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The prepared sample is placed in the sample holder, and the IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • The choice of ionization method depends on the desired information.

  • Electron Ionization (EI): This is a "hard" ionization technique that can provide detailed fragmentation patterns for structural elucidation.[18]

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that are well-suited for obtaining the mass of the molecular ion with minimal fragmentation.[18]

Data Acquisition:

  • The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Role in Signaling Pathways

Adenine is a fundamental component of purinergic signaling, a form of extracellular communication mediated by purine nucleotides and nucleosides like ATP and adenosine.[] These molecules activate purinergic receptors on the cell surface, which are broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP receptors) families. Adenine hydrochloride, as a source of adenine, is relevant to the study of these pathways.

Adenosine Receptor Signaling

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. Their activation triggers downstream signaling cascades that modulate cellular function.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Adenosine Adenosine A1R A₁ Receptor Adenosine->A1R A2AR A₂ₐ Receptor Adenosine->A2AR A2BR A₂ₑ Receptor Adenosine->A2BR A3R A₃ Receptor Adenosine->A3R Gi Gᵢ/Gₒ A1R->Gi Gs Gₛ A2AR->Gs A2BR->Gs A3R->Gi AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib PLC PLC Gi->PLC AC_stim Adenylyl Cyclase (stimulated) Gs->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_dec ↓ PKA activity cAMP_dec->PKA_dec PKA_inc ↑ PKA activity cAMP_inc->PKA_inc IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca

Simplified adenosine receptor signaling pathways.
  • A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

  • A₂ₐ and A₂ₑ Receptors: These receptors are generally coupled to Gₛ proteins, which activate adenylyl cyclase, resulting in an increase in cAMP production and activation of protein kinase A (PKA).

The diverse expression and signaling of these receptors make them attractive targets for drug development in various therapeutic areas, including inflammation, cardiovascular disease, and neuroscience.

References

Adenine Hydrochloride Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of adenine (B156593) hydrochloride hydrate (B1144303), a crucial purine (B94841) nucleobase derivative for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical and physical properties, including its CAS number and molecular weight, and presents detailed experimental protocols for its application in cell culture and in the induction of animal models for kidney disease. Furthermore, this guide elucidates the intricate signaling pathways associated with adenine's metabolic product, adenosine (B11128), offering a visual representation to aid in understanding its biological significance.

Core Compound Information

Adenine hydrochloride hydrate is the hydrochloride salt of adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). Its hydrated form is commonly used in laboratory settings due to its increased solubility in aqueous solutions compared to adenine free base.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.

PropertyValueCitations
CAS Number 2922-28-3[1]
Molecular Weight 171.59 g/mol (anhydrous basis)[1]
Molecular Formula C₅H₅N₅ · HCl · xH₂O[1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point ~285 °C[5]
Solubility Warm Water: 50 mg/mL[3]
0.5 M HCl: 20 mg/mL[2]
Acetonitrile: 0.1-1 mg/mL (Slightly Soluble)[6]
DMSO: 8 mg/mL[7]
Purity ≥99%[1][3]

Adenosine Signaling Pathway

Adenine is a precursor to adenosine, a potent signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors modulates intracellular cyclic AMP (cAMP) levels, thereby influencing a wide array of physiological processes. The pathway is initiated by the extracellular conversion of ATP to adenosine by ectonucleotidases. The following diagram illustrates the key steps in the adenosine signaling cascade.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO CD73 A1R A1 Receptor ADO->A1R A2AR A2A Receptor ADO->A2AR A2BR A2B Receptor ADO->A2BR A3R A3 Receptor ADO->A3R Gi Gi Protein A1R->Gi Gs Gs Protein A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition Gs->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response PKA->Response

Figure 1. Adenosine Signaling Pathway.

Experimental Protocols

This compound is utilized in a variety of experimental contexts. Below are detailed methodologies for its application in mammalian cell culture and for the induction of tubulointerstitial fibrosis in a mouse model.

Supplementation in Mammalian Cell Culture

Adenine is a common supplement in cell culture media, particularly for fastidious cell lines or in protocols for the cultivation of primary cells such as keratinocytes.[8]

Objective: To prepare a stock solution of adenine for supplementation in cell culture media.

Materials:

  • This compound (or Adenine hemisulfate salt)

  • Hydrochloric acid (HCl), 1.0 N solution

  • Sterile, deionized water

  • Sterile filter (0.2 µm)

  • Sterile conical tubes or bottles for storage

Procedure:

  • Preparation of 0.05 N HCl: Dilute the 1.0 N HCl stock solution with sterile, deionized water to a final concentration of 0.05 N.

  • Dissolving Adenine: Weigh the desired amount of adenine salt. For a 100X stock solution (2.4 mg/mL), dissolve 121 mg of adenine hemisulfate salt in 50 mL of 0.05 N HCl.

  • Stirring: Stir the solution for approximately one hour to ensure complete dissolution.

  • Sterilization: Filter sterilize the adenine stock solution using a 0.2 µm syringe or bottle-top filter into a sterile container.

  • Storage: Store the stock solution at an appropriate temperature as determined by stability studies, often at 4°C for short-term use or -20°C for long-term storage.

  • Use in Media: When preparing the complete cell culture medium, dilute the stock solution to the final desired concentration (e.g., a 1:100 dilution for a 1X final concentration).

Induction of Tubulointerstitial Fibrosis in a Mouse Model

Oral administration of adenine is a well-established method for inducing a model of chronic kidney disease characterized by tubulointerstitial fibrosis.[9][10]

Objective: To induce tubulointerstitial fibrosis in mice through oral gavage of adenine.

Animal Model:

  • 8-week-old male C57BL/6 mice, weighing approximately 20-25 g.[10]

Materials:

  • Adenine

  • Vehicle for suspension (e.g., sterile water or 0.5% Carboxymethyl cellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.

  • Preparation of Adenine Suspension: Prepare a suspension of adenine in the chosen vehicle. A common dosage is 4 mg of adenine in 200 µL of water per mouse.[10]

  • Administration: Administer the adenine suspension to the mice daily via oral gavage.

  • Duration: Continue the daily administration for a period of 21 to 28 days to induce significant tubulointerstitial fibrosis.[10][11]

  • Monitoring: Monitor the mice for changes in body weight and signs of renal dysfunction.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect kidney tissues for histological analysis (e.g., Masson's trichrome staining) and molecular analysis (e.g., qRT-PCR for fibrosis markers like type IV collagen and fibronectin).[10]

Conclusion

This compound is a versatile and indispensable compound in biomedical research. A thorough understanding of its properties, as outlined in this guide, is paramount for its effective and accurate use. The provided experimental protocols offer a starting point for researchers looking to utilize this compound in cell culture or in the development of in vivo disease models. Furthermore, the elucidation of the adenosine signaling pathway provides a crucial framework for interpreting the biological effects of adenine and for the development of novel therapeutic strategies targeting this pathway.

References

An In-depth Technical Guide to the Hydrate Forms of Adenine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is critical. Adenine (B156593) hydrochloride, a salt of the essential nucleobase adenine, can exist in various crystalline forms, including hydrates. These different forms can exhibit distinct physicochemical properties that influence their handling, formulation, and bioavailability. This guide provides a comprehensive overview of the known hydrate (B1144303) forms of adenine hydrochloride, focusing on their structural characteristics, physicochemical properties, and methods for their preparation and analysis.

Physicochemical Properties of Adenine Hydrochloride Hydrates

Adenine hydrochloride is commercially available as a hemihydrate and a more general hydrate, often with an unspecified degree of hydration. The presence of water molecules within the crystal lattice can significantly impact properties such as solubility and stability.

PropertyAdenine Hydrochloride HemihydrateAdenine Hydrochloride (form unspecified)Anhydrous Adenine Hydrochloride
Molecular Formula C5H5N5 · HCl · 0.5H2OC5H5N5 · HCl · xH2OC5H6ClN5
Molecular Weight 180.60 g/mol 171.59 g/mol (anhydrous basis)171.59 g/mol
CAS Number 6055-72-72922-28-3 (anhydrous)2922-28-3
Melting Point 289-291 °C (decomposes)[1]~285 °C (decomposes)[2][3]Not specified
Solubility in Water 50 mg/mL[1]50 mg/mL[2][3][4]Soluble in 1 M HCl at 20 mg/mL[5]
Appearance White to off-white powder or crystals[1]White to off-white powder[2][3]White crystalline solid[6]

Experimental Protocols

Preparation of Adenine Hydrochloride

A general method for the preparation of adenine involves the reaction of an arylazomalononitrile with a formic acid derivative in the presence of ammonia, followed by catalytic reduction. The resulting adenine can be purified by forming a mineral acid salt, such as the hydrochloride.

Purification via Hydrochloride Salt Formation:

  • Dissolve the crude adenine in a hot aqueous solution.

  • Adjust the pH of the solution to between 7.5 and 9.0 to separate any insoluble impurities by filtration.

  • To the hot filtrate, add hydrochloric acid to form adenine hydrochloride.

  • Add activated carbon and heat the solution to decolorize it.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to allow for the crystallization of adenine hydrochloride.

  • Collect the crystals by filtration and dry them.

The specific hydrate form obtained will depend on the crystallization conditions, such as temperature, cooling rate, and solvent composition. To obtain a specific hydrate, such as the hemihydrate, precise control over these parameters is necessary. Further research into specific crystallization protocols for the hemihydrate is recommended for targeted synthesis.

Characterization by X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. For the different hydrate forms of adenine hydrochloride, single-crystal or powder X-ray diffraction can be used to elucidate the crystal structure, including the unit cell dimensions, space group, and the precise location of the adenine, chloride, and water molecules within the crystal lattice.[7][8]

General Workflow for X-ray Crystallography:

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal Growth Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Obtain suitable single crystal X-ray Diffraction X-ray Diffraction Crystal Selection->X-ray Diffraction Mount crystal Data Processing Data Processing X-ray Diffraction->Data Processing Collect diffraction pattern Structure Solution Structure Solution Data Processing->Structure Solution Determine electron density map Structure Refinement Structure Refinement Structure Solution->Structure Refinement Build and refine atomic model

A generalized workflow for single-crystal X-ray crystallography analysis.

A study comparing the charge-density distribution of 1H(+)-adeniniumtrichlorozinc(II) with that of adenine hydrochloride hemihydrate confirms the existence of detailed crystallographic data for the hemihydrate form.[] Researchers seeking to differentiate between hydrate forms should perform powder X-ray diffraction (PXRD) and compare the resulting diffractograms to known patterns for the anhydrous and hydrated forms.

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are valuable for characterizing the hydrate forms of adenine hydrochloride.

  • FTIR Spectroscopy: The presence of water molecules in the hydrated forms will give rise to characteristic O-H stretching and bending vibrations in the IR spectrum, which would be absent in the spectrum of the anhydrous form. Attenuated total reflectance (ATR)-IR spectra are available for adenine hydrochloride hemihydrate.[10]

  • NMR Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the adenine molecule.[11] While it may not directly quantify the degree of hydration in the solid state, it is a crucial tool for confirming the identity and purity of the organic component.

Biological and Pharmaceutical Relevance

Adenine hydrochloride and its hydrates are utilized in various research and pharmaceutical applications.

  • Cell Culture: It is a common supplement in cell culture media, promoting cell growth and proliferation.[4][12][13]

  • Biochemical Research: As a fundamental component of DNA, RNA, and ATP, adenine and its salts are essential in a wide range of biochemical and molecular biology research.[12][14]

  • Drug Development: Adenine derivatives are investigated as potential therapeutic agents, including antiviral and anticancer drugs.[12] Understanding the solid-state properties of adenine hydrochloride hydrates is crucial for the formulation and stability of such pharmaceuticals.[13]

The following diagram illustrates the central role of adenine in key biochemical pathways.

signaling_pathway Adenine Adenine DNA DNA Adenine->DNA Component of RNA RNA Adenine->RNA Component of ATP ATP Adenine->ATP Precursor to NAD NAD Adenine->NAD Component of FAD FAD Adenine->FAD Component of cAMP cAMP ATP->cAMP Precursor to Cellular Respiration Cellular Respiration ATP->Cellular Respiration Energy for NAD->Cellular Respiration Cofactor in FAD->Cellular Respiration Cofactor in Signal Transduction Signal Transduction cAMP->Signal Transduction Second messenger in

The central role of adenine in major biochemical pathways.

References

Adenine Hydrochloride Hydrate: A Technical Guide on its Purine Nature and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Conclusion: Adenine (B156593) Hydrochloride Hydrate (B1144303) is a Purine (B94841) Derivative

Adenine hydrochloride hydrate is unequivocally classified as a purine. The core of this molecule is adenine, a fundamental purine nucleobase.[1][2][3][4] The terms "hydrochloride" and "hydrate" indicate that the adenine molecule has been salified with hydrochloric acid and is associated with water molecules, respectively. These modifications enhance its stability and solubility for experimental use but do not alter the fundamental two-ring purine structure of the adenine base.[3] Adenine's purine structure is central to its biological role as a key component of nucleic acids (DNA and RNA), energy-carrying molecules like adenosine (B11128) triphosphate (ATP), and various cofactors.[1][3][4]

Applications in Preclinical Research: Modeling Chronic Kidney Disease

A significant application of adenine and its salt forms, like adenine hydrochloride, in preclinical research is the induction of an animal model of chronic kidney disease (CKD).[5][6] This model is valued for its ability to replicate many metabolic features observed in human CKD.[7] High doses of adenine overwhelm the normal purine salvage pathway, leading to its metabolism by xanthine (B1682287) oxidase into 2,8-dihydroxyadenine (B126177) (2,8-DHA).[5][7] Due to its poor solubility, 2,8-DHA precipitates and forms crystals within the renal tubules, leading to tubular injury, inflammation, fibrosis, and a progressive decline in renal function.[5][7][8]

Data Presentation: Induction of Chronic Kidney Disease in Rodent Models

The following table summarizes quantitative data from studies using adenine to induce CKD in mice and rats. Dosages and administration routes vary, leading to different severities and timelines of disease progression.

SpeciesAdenine DoseAdministration RouteDurationKey Quantitative OutcomesReference
Mouse 50 mg/kg/dayOral Gavage28 daysPlasma Creatinine: 1.9 ± 0.10 mg/dL (vs. 0.4 ± 0.02 mg/dL in control) Hematocrit: 36.5 ± 1.0% (vs. 49.6 ± 1.6% in control) Plasma EPO: 28 ± 2.4 pg/mL (vs. 61 ± 4.0 pg/mL in control)[9]
Mouse 50 mg/kg/dayIntraperitoneal Injection21 daysBUN: Significantly increased vs. control Plasma Creatinine: Significantly increased vs. control Fecal Water Content: Significantly decreased vs. control[10]
Mouse 25, 50, 75 mg/kg/dayIn Feed13 daysAnal Temperature: Significantly decreased at all doses vs. control Water Intake: Increased at 50 mg/kg/day vs. control Food Intake: Decreased at 50 mg/kg/day vs. control[11]
Rat 0.75% w/wIn Feed4 weeksEstablished model for inducing CKD with renal failure and anemia.[9][12]
Rat 50 & 100 mg/kg/dayIntraperitoneal Injection4 weeksDose-dependent increase in plasma and urinary inflammatory and oxidative stress biomarkers; significant increase in plasma urea (B33335) and creatinine.[13]

Experimental Protocols

Protocol 1: Induction of Anemia-Associated CKD in Mice via Oral Gavage

This protocol is adapted from studies focused on inducing CKD with significant associated anemia.[9]

  • Animal Model: 6-week-old male C57BL/6 mice.

  • Reagent Preparation: Prepare a suspension of adenine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer adenine at a dose of 50 mg/kg body weight via oral gavage daily for 28 consecutive days. A vehicle-only group serves as the control.

  • Monitoring: Monitor animal body weight and general health status regularly.

  • Endpoint Analysis: At the end of the 28-day period, collect blood samples for analysis of renal function markers (serum creatinine, BUN) and anemia indicators (hematocrit, hemoglobin, plasma erythropoietin levels). Harvest kidneys for histopathological examination to assess tubulointerstitial fibrosis and inflammation.

Protocol 2: Induction of CKD and Gastrointestinal Dysfunction in Mice via Intraperitoneal Injection

This protocol is effective for studying the systemic effects of CKD, including related gastrointestinal issues.[10]

  • Animal Model: 6-week-old male ICR mice.

  • Reagent Preparation: Dissolve adenine in normal saline to the desired concentration.

  • Administration: Inject adenine intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily for 21 days. A saline-injected group serves as the control.

  • Monitoring: Monitor survival rate, body weight, and defecation status (frequency, fecal water content) throughout the study.

  • Endpoint Analysis: After 21 days, measure BUN and plasma creatinine. Perform renal histopathology to confirm kidney damage (e.g., inflammatory cell infiltration, glomerular necrosis, tubular dilatation). Colonic smooth muscle contraction can be measured using an organ bath technique to assess gastrointestinal motility.

Visualizing the Mechanisms

Metabolic Pathway of Adenine-Induced Nephropathy

The diagram below illustrates the metabolic fate of adenine at physiological versus pharmacological (high) doses, leading to the formation of injurious 2,8-dihydroxyadenine crystals in the kidneys.

Adenine_Metabolism Adenine Adenine (High Dose) APRT_path Normal Purine Salvage (Physiological Dose) Adenine->APRT_path XO_path Xanthine Oxidase (XO) Adenine->XO_path Overwhelms salvage pathway AMP AMP APRT_path->AMP DHA 2,8-Dihydroxyadenine (2,8-DHA) XO_path->DHA Crystals 2,8-DHA Crystal Precipitation (Poor Solubility) DHA->Crystals Injury Renal Tubular Obstruction & Tubulointerstitial Injury Crystals->Injury CKD Chronic Kidney Disease (CKD) Injury->CKD

Caption: Metabolic pathway of high-dose adenine leading to renal injury.

Signaling Cascade in Adenine-Induced Renal Fibrosis

Adenine-induced kidney injury activates multiple signaling pathways that contribute to the progression of renal fibrosis. The Wnt/β-catenin pathway is one such critical cascade.

Renal_Fibrosis_Signaling Injury Adenine-Induced Injury (2,8-DHA Crystals) RAS RAS Activation Injury->RAS Wnt Wnt/β-catenin Pathway Activation RAS->Wnt Snail1 Snail1 Wnt->Snail1 Twist Twist Wnt->Twist Myofibroblast Myofibroblast Differentiation Snail1->Myofibroblast Twist->Myofibroblast Fibrosis Renal Fibrosis Myofibroblast->Fibrosis

Caption: Simplified signaling cascade in adenine-induced renal fibrosis.

References

The Ubiquitous Purine: An In-depth Guide to the Natural Occurrence and Biological Roles of Adenine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of life's fundamental processes, adenine (B156593), a purine (B94841) nucleobase, and its derivatives are found across all domains of life. From serving as the central molecule in energy transfer to acting as critical signaling molecules, the diverse functions of adenine-containing compounds underscore their importance in cellular physiology and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of adenine and its key derivatives, details common experimental protocols for their analysis, and visualizes their intricate signaling pathways.

Natural Occurrence and Quantitative Data

Adenine and its derivatives are not uniformly distributed across different organisms or even within the tissues of a single organism. Their concentrations are tightly regulated and fluctuate based on metabolic state, developmental stage, and environmental conditions.

Adenosine (B11128) Triphosphate (ATP): The Universal Energy Currency

As the primary energy carrier in all known forms of life, Adenosine Triphosphate (ATP) is abundant within cells.[1] Its concentration is a key indicator of cellular energy status and viability.[2] Intracellular ATP concentrations are typically maintained in the millimolar (mM) range.[1][3][4]

Organism/TissueATP Concentration (mM)Reference(s)
Eukaryotic Muscle1 - 10 µmol/g tissue (approximates to mM)[1]
Various Eukaryotic, Archaeal, and Prokaryotic Cells/TissuesAverage of ~4.4 mM[3]
General Intracellular1 - 10 mM[4][5]
Cyclic Adenosine Monophosphate (cAMP): A Pervasive Second Messenger

Cyclic AMP (cAMP) is a critical second messenger molecule involved in a multitude of signal transduction pathways, translating extracellular signals into intracellular responses.[6][7] Its intracellular concentration is typically in the nanomolar (nM) to micromolar (µM) range and is dynamically regulated by the enzymes adenylyl cyclase and phosphodiesterase.[7][8]

Cellular StateTypical cAMP Concentration RangeReference(s)
Basal (unstimulated)Nanomolar (nM)[7][8]
StimulatedMicromolar (µM)[7][8]
Adenosine: A Neuromodulator and Signaling Molecule

Adenosine plays a crucial role in cellular signaling, particularly in the nervous and cardiovascular systems.[9][10] Extracellular adenosine levels are normally in the nanomolar range but can increase significantly under conditions of cellular stress or injury.[10]

LocationAdenosine Concentration RangeReference(s)
Extracellular (basal)Nanomolar (nM)[10]
Extracellular (stimulated/stressed)Micromolar (µM)[10]
Cytokinins: Plant Growth Regulators

Cytokinins are a class of plant hormones derived from adenine that are central to the regulation of cell division, growth, and differentiation.[11][12] Their concentrations in plant tissues are highly variable, depending on the specific tissue, developmental stage, and environmental conditions.[13]

Plant Tissue/ConditionCytokinin Type & Concentration (example)Reference(s)
Arabidopsis thaliana (various tissues)Zeatin and its derivatives (pmol/g fresh weight)[14]
Glyphosate-treated leafy spurge (aerial tissues)Various cytokinin precursors, bioactive forms, and catabolites (ng/g dry weight)[15]

Experimental Protocols

The accurate quantification of adenine and its derivatives is crucial for understanding their physiological roles. A variety of methods are employed for their extraction, separation, and detection.

Protocol 1: Extraction and Quantification of Cytokinins from Plant Tissue by UHPLC-HRMS

This method provides a robust approach for the analysis of various cytokinin species in plant tissues.[16][17]

1. Sample Preparation:

  • Collect plant tissue and immediately freeze in liquid nitrogen.[18] Store at -80°C until use.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.[18]

2. Extraction:

  • Extract the ground tissue twice with a cold extraction buffer of methanol:water:formic acid (15:4:1, v/v/v).[17]

  • Add an internal standard, such as deuterated cytokinin standards, to the extraction buffer for quantification.[18]

  • Centrifuge the extract at high speed (e.g., 14,650 rpm) at 4°C for 30 minutes.[17]

3. Purification:

  • Collect the supernatant and evaporate the methanol.

  • Reconstitute the sample in 1% (v/v) acetic acid.[17]

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange column (e.g., Oasis MCX).[14][17][18]

  • Wash the column with 1% acetic acid and then with methanol.[17]

  • Elute the cytokinins with 0.35 M ammonia (B1221849) in 70% methanol.[17]

  • Evaporate the eluate to dryness.

4. Quantification by UHPLC-HRMS:

  • Reconstitute the dried sample in a suitable solvent for injection.

  • Separate the cytokinin species using a C18 reverse-phase column with a gradient of mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol).[17]

  • Detect and quantify the cytokinins using a high-resolution mass spectrometer in positive ion mode.[16][17]

  • Normalize the results against the internal standard and the fresh weight of the tissue sample.[17]

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Tissue Homogenization B Extraction with Methanol/Water/Formic Acid A->B C Centrifugation B->C D Solid-Phase Extraction (SPE) C->D Supernatant E Wash Steps D->E F Elution E->F G UHPLC Separation F->G Purified Extract H HRMS Detection G->H I Data Analysis H->I

Protocol 2: Measurement of Intracellular ATP using a Luminescence-Based Assay

This protocol describes a common high-throughput method for quantifying cellular ATP levels.[19][20][21]

1. Cell Culture and Treatment:

  • Seed cells in a 96-well plate at a desired density and culture overnight.[21]

  • Treat cells with experimental compounds as required.

2. Cell Lysis:

  • For adherent cells, remove the culture medium and add a nucleotide-releasing reagent.[20]

  • For suspension cells, directly add the nucleotide-releasing reagent to the cell suspension.[20]

  • Incubate at room temperature to ensure complete cell lysis and release of ATP.

3. Luminescence Reaction:

  • Prepare an ATP detection cocktail containing luciferase and D-luciferin.[20]

  • Add the detection cocktail to each well of the 96-well plate.

  • The luciferase enzyme catalyzes the conversion of D-luciferin to oxyluciferin in the presence of ATP, which generates light.

4. Signal Detection and Quantification:

  • Immediately measure the luminescence signal using a luminometer.[19]

  • Prepare a standard curve with known concentrations of ATP.

  • Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.[20]

G A Cells in 96-well plate B Add Cell Lysis Reagent A->B C Add Luciferase/Luciferin Reagent B->C D Measure Luminescence C->D E Calculate ATP Concentration (vs. Standard Curve) D->E

Protocol 3: Quantification of Intracellular cAMP using a Competitive Immunoassay

This protocol outlines a common method for measuring intracellular cAMP levels, often used in studies of G protein-coupled receptor (GPCR) signaling.[22][23][24]

1. Cell Seeding and Stimulation:

  • Plate cells expressing the GPCR of interest in a 384-well plate and incubate.[22]

  • Treat the cells with agonists or antagonists to modulate cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[23]

2. Cell Lysis and Detection Reagent Addition:

  • Lyse the cells and add a detection reagent mixture. This mixture typically contains an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore.[22][24]

3. Competitive Binding:

  • The cAMP from the cell lysate competes with the labeled cAMP for binding to the anti-cAMP antibody.[22]

  • The amount of labeled cAMP that binds to the antibody is inversely proportional to the concentration of cAMP in the cell sample.[22]

4. Signal Reading:

  • After an incubation period to allow the binding reaction to reach equilibrium, read the plate on a suitable plate reader (e.g., for HTRF or AlphaScreen).[22]

  • The signal generated (e.g., fluorescence resonance energy transfer) will be inversely proportional to the amount of cAMP in the sample.

5. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.[22]

  • Determine the cAMP concentration in the samples by interpolating their signal readings from the standard curve.

Signaling Pathways Involving Adenine Derivatives

Adenine derivatives are central to numerous signaling cascades that regulate a vast array of cellular processes.

The cAMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous mechanism for signal transduction.[8] It is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.[7][8]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Hormone) GPCR GPCR (Gs) Ligand->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Activity) PKA->Response Phosphorylates Targets

The Adenosine Signaling Pathway

Extracellular adenosine signals through four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[10][25] These receptors are coupled to different G proteins, leading to diverse downstream effects. A1 and A3 receptors typically couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels, while A2A and A2B receptors usually couple to Gs, stimulating adenylyl cyclase and increasing cAMP.[25][26][27]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Adenosine Adenosine A1_A3 A1 / A3 Receptors Adenosine->A1_A3 A2A_A2B A2A / A2B Receptors Adenosine->A2A_A2B Gi Gi A1_A3->Gi Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Gi->AC Inhibits Gs->AC Activates Response_down Cellular Response cAMP_down->Response_down Response_up Cellular Response cAMP_up->Response_up

The Cytokinin Signaling Pathway in Plants

In plants, cytokinin signaling is mediated by a two-component system.[12] Cytokinins are perceived by histidine kinase receptors in the endoplasmic reticulum.[11][12] This binding leads to a phosphorelay cascade that ultimately results in the activation of type-B response regulators, which are transcription factors that modulate the expression of cytokinin-responsive genes.[12][15]

G cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Histidine Kinase Receptor HPT Histidine Phosphotransfer Protein (HPT) CK_Receptor->HPT Phosphorelay TypeB_RR Type-B Response Regulator (RR) HPT->TypeB_RR Phosphorylates Gene_Expression Gene Expression TypeB_RR->Gene_Expression Activates Cytokinin Cytokinin Cytokinin->CK_Receptor

References

An In-depth Technical Guide: Adenine Hydrochloride Hydrate vs. Adenine Free Base for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component in a multitude of biological processes, from its role in the structure of DNA and RNA to its function in cellular energy transfer as adenosine (B11128) triphosphate (ATP). In the research setting, adenine is utilized in a wide range of applications, including cell culture, in vivo studies to model diseases, and various biochemical assays. Scientists have the choice between two common forms of this compound: adenine free base and adenine hydrochloride hydrate (B1144303). The selection between these two forms is not trivial and can significantly impact experimental outcomes due to differences in their physicochemical properties. This technical guide provides a comprehensive comparison of adenine hydrochloride hydrate and adenine free base, offering data-driven insights and detailed protocols to aid researchers in making an informed decision for their specific experimental needs.

Physicochemical Properties: A Comparative Analysis

The choice between the hydrochloride salt and the free base form of adenine often comes down to solubility and stability. The addition of a hydrochloride group and water of hydration alters the molecule's properties, which can be advantageous or disadvantageous depending on the application.

Table 1: Comparative Physicochemical Data of Adenine Free Base and this compound

PropertyAdenine Free BaseThis compoundKey Considerations for Researchers
Molecular Formula C₅H₅N₅[1]C₅H₅N₅ · HCl · xH₂OThe hydrochloride hydrate has a higher molecular weight, which must be accounted for when preparing solutions of a specific molarity.
Molecular Weight 135.13 g/mol [1]~171.59 g/mol (anhydrous HCl salt)[2][3]Accurate molar calculations are crucial for reproducible experiments.
Appearance White to off-white powder[1]White to off-white crystalline powderBoth forms are visually similar.
Solubility in Water 1030 mg/L (at 25 °C)[4]Sparingly Soluble: 1-10 mg/ml[5]Adenine hydrochloride's enhanced aqueous solubility is a major advantage for preparing stock solutions without the need for pH adjustment or heating.[6]
Solubility in DMSO Soluble50 mg/mL (with heating)[7]Both forms are soluble in DMSO, a common solvent for in vitro studies. However, the hydrochloride salt may require heating to achieve higher concentrations.[7]
Solubility in Acid Soluble in 0.5 M HCl (20 mg/mL)[8]SolubleThe free base requires an acidic environment to fully dissolve in aqueous solutions.
pKa 4.15 (at 25 °C)[4], 4.2[9]Not explicitly found, but expected to be lowerThe pKa indicates that adenine is a weak base. The hydrochloride salt is the protonated form, which explains its higher water solubility.
Stability Stable at room temperature for years[1][10].Stable at -20°C for 3 years (powder)[7].Both forms are stable as solids when stored correctly. Solutions of adenine free base are stable for months when sterile-filtered and stored at 2-8°C.[10]

Experimental Considerations and Protocols

The practical differences between the two forms of adenine become most apparent during the preparation of stock solutions and their application in experimental systems.

Preparation of Stock Solutions

Key Workflow: Preparing Adenine Solutions

G cluster_0 Adenine Free Base cluster_1 This compound a_start Weigh Adenine Free Base a_solvent Add Solvent (e.g., Water, 0.5M HCl) a_start->a_solvent a_dissolve Heat and/or Stir to Dissolve a_solvent->a_dissolve a_filter Sterile Filter a_dissolve->a_filter a_store Store at 2-8°C a_filter->a_store b_start Weigh Adenine HCl Hydrate b_solvent Add Aqueous Solvent b_start->b_solvent b_dissolve Dissolve at Room Temperature b_solvent->b_dissolve b_filter Sterile Filter b_dissolve->b_filter b_store Store at 2-8°C b_filter->b_store

Caption: Workflow for preparing adenine solutions.

Protocol 1: Preparation of a 1 mg/mL Adenine Free Base Stock Solution for Cell Culture

  • Weighing: Accurately weigh 10 mg of adenine free base powder.

  • Solubilization: Add the powder to 10 mL of sterile distilled water.

  • Heating and Stirring: Heat the solution to approximately 65°C while stirring continuously until the adenine is completely dissolved. This may take over an hour.[11]

  • Sterilization: Once dissolved and cooled to room temperature, sterile filter the solution through a 0.22 µm filter.

  • Storage: Store the sterile stock solution at 2-8°C. Solutions should be stable for several months.[10]

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution

  • Weighing: Accurately weigh 100 mg of this compound.

  • Solubilization: Add the powder to 10 mL of sterile distilled water in a sterile container.

  • Dissolving: Mix by vortexing or inverting the container until the powder is fully dissolved. Gentle warming may be used to expedite dissolution if necessary.

  • Sterilization: Sterile filter the solution through a 0.22 µm filter.

  • Storage: Store the sterile stock solution at 2-8°C.

Applications in Research

Cell Culture:

Adenine is a common supplement in cell culture media, particularly for specialized cell types or in studies investigating purine metabolism. The choice between the two forms can affect the pH of the medium.

  • Adenine Free Base: When preparing a stock solution in water, heating is often required.[11] Alternatively, dissolving in a dilute acid like 0.5 M HCl is effective, but this acidic stock must be carefully buffered when added to the cell culture medium to avoid significant pH changes.[8]

  • This compound: Its higher water solubility at neutral pH makes it more convenient for direct addition to cell culture media without the need for significant pH adjustments.

In Vivo Studies:

Adenine is frequently used to induce animal models of chronic kidney disease and tubulointerstitial fibrosis.[12][13][14]

  • Administration: For oral administration, adenine can be mixed with the animal's feed. The choice between the free base and hydrochloride salt may influence palatability and absorption.

  • Dosage: Dosages are typically calculated based on the weight of the adenine molecule. It is crucial to account for the additional weight of the hydrochloride and water molecules when using the salt form to ensure equivalent molar doses.

Adenine in Biological Signaling Pathways

Adenine is a central molecule in several critical signaling pathways. Understanding these pathways is essential for designing and interpreting experiments involving adenine supplementation or manipulation of its metabolism.

Purinergic Signaling:

Extracellular adenine nucleotides and nucleosides, including ATP and adenosine, are key signaling molecules that act on purinergic receptors (P1 and P2).[15][16][17] This signaling cascade is involved in a vast array of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[17][18]

G ATP Extracellular ATP P2R P2 Receptors (P2X, P2Y) ATP->P2R CD39 CD39 ATP->CD39 ADP ADP ADP->P2R ADP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine P1R P1 Receptors (A1, A2A, A2B, A3) Adenosine->P1R Response Cellular Response P2R->Response P1R->Response CD39->ADP CD39->AMP CD73->Adenosine

Caption: Simplified Purinergic Signaling Pathway.

Adenine Salvage Pathway:

Cells can synthesize purines de novo or recycle them through salvage pathways. The adenine salvage pathway is a crucial mechanism for maintaining the cellular pool of adenine nucleotides.[19][20][21]

G Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP ADP ADP AMP->ADP ATP ATP ADP->ATP APRT->AMP

Caption: The Adenine Salvage Pathway.

Conclusion and Recommendations

The choice between this compound and adenine free base is primarily dictated by the specific requirements of the experimental protocol, with solubility being the most significant differentiating factor.

  • For applications requiring the straightforward preparation of aqueous stock solutions at neutral pH, such as in many cell culture experiments, this compound is the superior choice. Its enhanced water solubility simplifies solution preparation and minimizes the need for pH adjustments that could affect the experimental system.

  • Adenine free base is a suitable and more cost-effective option when the experimental protocol allows for the use of acidic solvents for dissolution or when the compound is administered as a solid, for instance, mixed in animal feed.

Regardless of the form chosen, it is imperative for researchers to:

  • Accurately calculate molar concentrations , taking into account the different molecular weights.

  • Ensure complete dissolution of the compound to achieve accurate and reproducible results.

  • Consider the potential impact of the chosen form on the pH of the experimental system , particularly in sensitive applications like cell culture.

By carefully considering the information and protocols outlined in this guide, researchers can select the most appropriate form of adenine for their studies, leading to more reliable and reproducible scientific outcomes.

References

The Dawn of a Nucleobase: A Technical History of Adenine's Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and early history of adenine (B156593), a cornerstone of modern molecular biology and drug development. We delve into the foundational experiments that first isolated and characterized this crucial nucleobase, providing a technical overview for today's scientific professionals.

The Isolation of a Fundamental Building Block: Albrecht Kossel's Breakthrough

The journey to understanding adenine began in the late 19th century, a period of burgeoning exploration into the chemical constituents of life. At the forefront of this research was German biochemist Albrecht Kossel , whose meticulous work on "nuclein," a substance first isolated from pus cells by Friedrich Miescher, would lead to the identification of the nucleic acid bases.

Between 1885 and 1901, Kossel and his students systematically broke down nucleic acids using hydrolysis, isolating and naming its five constituent organic compounds: adenine, cytosine, guanine (B1146940), thymine, and uracil.[1] Kossel first isolated adenine in 1885 from the pancreas, naming it after the Greek word "aden" for gland.[2][3] This seminal work earned him the Nobel Prize in Physiology or Medicine in 1910.

Experimental Protocol: Isolation of Adenine from Pancreatic Tissue (Reconstructed)

Objective: To isolate and purify adenine from bovine pancreas.

Materials:

  • Bovine pancreas (a rich source of nucleated cells)

  • Dilute mineral acids (e.g., sulfuric acid or hydrochloric acid) for hydrolysis

  • Bases (e.g., ammonia, calcium hydroxide) for precipitation and neutralization

  • Solvents (e.g., water, ethanol) for extraction and crystallization

  • Picric acid or silver nitrate (B79036) for precipitation of purines

Methodology:

  • Tissue Preparation: A large quantity of bovine pancreas (reports suggest as much as 100 kilograms) was minced and treated to remove fats and connective tissues.[3]

  • Nuclein Extraction: The prepared tissue was then treated to isolate the cell nuclei and the "nuclein" within, likely following a modification of Miescher's original method.

  • Acid Hydrolysis: The isolated nuclein was subjected to hydrolysis with a dilute mineral acid and heated. This process breaks the phosphodiester bonds of the nucleic acids and the glycosidic bonds linking the nucleobases to the sugar backbone.

  • Purine (B94841) Precipitation: After hydrolysis, the solution containing the liberated nucleobases was treated to separate the purines (adenine and guanine) from other components. This was often achieved by adding a precipitating agent such as silver nitrate or picric acid, which selectively forms salts with purines.

  • Fractional Crystallization: The precipitated purine salts were then further purified through a series of dissolutions and recrystallizations (fractional crystallization) to separate adenine from guanine and other impurities.

  • Characterization: The final crystalline product, adenine, was then subjected to the analytical techniques of the time to determine its properties.

experimental_workflow_adenine_isolation cluster_preparation Tissue Preparation cluster_extraction Extraction & Hydrolysis cluster_purification Purification cluster_analysis Analysis pancreas Bovine Pancreas minced_tissue Minced Tissue pancreas->minced_tissue Mincing nuclein Nuclein Extraction minced_tissue->nuclein Isolation of Nuclei hydrolysate Acid Hydrolysate nuclein->hydrolysate Acid Hydrolysis precipitate Purine Precipitate hydrolysate->precipitate Precipitation (e.g., with AgNO3) crystals Crystalline Adenine precipitate->crystals Fractional Crystallization characterization Characterization crystals->characterization Elemental Analysis, etc.

The Dawn of Synthetic Purines: Emil Fischer's Contribution

Following Kossel's isolation of adenine, the next monumental step was to determine its chemical structure and to achieve its synthesis in the laboratory. This challenge was taken up by the brilliant German chemist Emil Fischer , whose work on sugars and purines would earn him the Nobel Prize in Chemistry in 1902.

Fischer's research, conducted in the late 19th and early 20th centuries, established the fundamental bicyclic structure of the purine ring system, which is shared by adenine, guanine, and other important biological molecules like caffeine (B1668208) and uric acid. His group's synthetic work provided irrefutable proof of the structures of these compounds.

Experimental Protocol: Synthesis of Purines (Conceptual Pathway)

Fischer's syntheses were complex, multi-step processes. While the specific, step-by-step protocols from his original papers in "Berichte der deutschen chemischen Gesellschaft" are highly detailed and couched in the chemical nomenclature of the time, the general strategy involved building the purine ring system from simpler acyclic precursors. A key intermediate in many of these syntheses was uric acid . The conceptual pathway to synthesize purines like adenine involved:

  • Starting Material: Uric acid, which could be readily obtained from natural sources like guano.

  • Chlorination: Treatment of uric acid with reagents like phosphorus oxychloride to produce chlorinated intermediates, such as 2,6,8-trichloropurine.

  • Reductive Dechlorination and Amination: Stepwise replacement of the chlorine atoms with hydrogen (reduction) and amino groups (amination) to yield the desired purine. For adenine (6-aminopurine), this would involve replacing the chlorine at the 6-position with an amino group.

fischer_purine_synthesis uric_acid Uric Acid trichloropurine 2,6,8-Trichloropurine uric_acid->trichloropurine Chlorination (e.g., POCl3) intermediate_purine Intermediate Purine Derivatives trichloropurine->intermediate_purine Selective Reduction/Substitution adenine Adenine (6-Aminopurine) intermediate_purine->adenine Amination at C6

Early Quantitative Data and Physical Properties

PropertyValue (Modern Data)Historical Significance
Chemical Formula C₅H₅N₅The determination of the correct empirical formula was a critical step in elucidating the structure of adenine.
Molar Mass 135.13 g/mol Inferred from the elemental composition and molecular structure.
Appearance White, crystalline solidThe ability to obtain a crystalline solid was a key indicator of purity in 19th-century chemistry.
Melting Point 360-365 °C (decomposes)A high melting point would have indicated a stable, likely aromatic compound.

Early Understanding of Adenine's Biological Role and Signaling

In the immediate aftermath of its discovery, the biological role of adenine was not fully understood. It was recognized as a fundamental component of the "nuclein" found in the cell nucleus, but the concept of nucleic acids as the carriers of genetic information was still decades away.

The initial understanding of adenine's function was primarily structural – it was one of the building blocks of a major cellular substance. The broader physiological roles of adenine, particularly in energy metabolism and signaling, were uncovered much later.

  • Energy Metabolism: The discovery of adenosine (B11128) triphosphate (ATP) and its central role as the energy currency of the cell in the 1920s and 1930s revealed a critical function for adenine outside of nucleic acids.

  • Signaling: The concept of purinergic signaling, where adenosine and ATP act as extracellular signaling molecules, was first proposed in the 1970s. This field has since exploded, revealing the crucial role of adenosine receptors in a vast array of physiological processes, from neurotransmission to inflammation.

historical_understanding_adenine discovery Discovery of Adenine (Kossel, 1885) structural_role Structural Component of Nucleic Acids discovery->structural_role atp_discovery Discovery of ATP's Role (1920s-30s) structural_role->atp_discovery energy_metabolism Role in Energy Metabolism atp_discovery->energy_metabolism purinergic_signaling Purinergic Signaling Proposed (1970s) energy_metabolism->purinergic_signaling signaling_molecule Role as a Signaling Molecule purinergic_signaling->signaling_molecule

Conclusion

The discovery and characterization of adenine by Albrecht Kossel and the elucidation of its structure and synthesis by Emil Fischer were landmark achievements in the history of biochemistry. These foundational studies, conducted with the limited tools of the 19th century, laid the groundwork for the revolutions in molecular biology, genetics, and pharmacology that would follow. For today's researchers, understanding this history provides a valuable context for the ongoing exploration of the multifaceted roles of adenine and its derivatives in health and disease.

References

Methodological & Application

Application Notes and Protocols for Adenine Hydrochloride Hydrate in Yeast Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of adenine (B156593) hydrochloride hydrate (B1144303) in Saccharomyces cerevisiae cell culture. The protocols are particularly relevant for studies involving adenine auxotrophic strains, which are invaluable tools in genetic research and for the production of recombinant proteins. Proper supplementation with adenine is critical for the growth, viability, and physiological state of these strains.

Introduction

Adenine, a fundamental purine (B94841) nucleobase, is essential for the synthesis of DNA, RNA, and ATP.[1][2] While wild-type yeast can synthesize adenine de novo, strains with mutations in the ADE genes are auxotrophic for adenine and require its supplementation in the growth medium.[3][4] Insufficient adenine can lead to cell cycle arrest and cell swelling, while excessive concentrations can negatively impact the expression of some heterologous proteins.[3][5] Therefore, optimizing adenine concentration is crucial for reproducible experimental outcomes. Adenine hydrochloride hydrate is a common, water-soluble salt of adenine used for supplementing yeast culture media.[6]

Signaling Pathways

Adenine Biosynthesis and Salvage Pathways

Saccharomyces cerevisiae possesses both a de novo biosynthesis pathway and a salvage pathway for purine nucleotides. The de novo pathway synthesizes inosine (B1671953) monophosphate (IMP), a precursor to AMP, from phosphoribosyl pyrophosphate (PRPP) through a series of enzymatic steps encoded by the ADE genes.[1][7] The salvage pathway recycles purine bases and nucleosides from the growth medium or from nucleic acid degradation. Extracellular adenine is transported into the cell and converted to AMP by adenine phosphoribosyltransferase (Apt1).[8]

The presence of extracellular purines, such as adenine, represses the transcription of the ADE genes, providing a key regulatory mechanism.[7]

Adenine_Pathways cluster_denovo De Novo Biosynthesis Pathway cluster_salvage Salvage Pathway cluster_output Cellular Components PRPP PRPP Intermediates ... (10 steps) PRPP->Intermediates Ade4p IMP IMP Intermediates->IMP Multiple ADE enzymes AMP AMP IMP->AMP Ade12p, Ade13p Ade_ext Extracellular Adenine Ade_int Intracellular Adenine Ade_ext->Ade_int Transporter Ade_int->PRPP Feedback Inhibition Ade_int->AMP Apt1p AMP->PRPP DNA_RNA DNA / RNA AMP->DNA_RNA ATP ATP AMP->ATP

Caption: Simplified Adenine Biosynthesis and Salvage Pathways in S. cerevisiae.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile deionized water (dH₂O)

  • Sterile container (e.g., 50 mL conical tube or media bottle)

  • Magnetic stirrer and stir bar (optional)

  • 0.22 µm sterile filter

Procedure:

  • To prepare a 10 mg/mL (1%) stock solution, weigh 1 g of this compound.

  • Add the powder to 100 mL of sterile dH₂O in a sterile container.

  • Dissolve the powder completely. Gentle warming or stirring may be required. This compound is soluble in warm water at 50 mg/mL.

  • Sterilize the solution by passing it through a 0.22 µm filter into a new sterile container.

  • Store the stock solution at room temperature.[9]

Supplementing Yeast Media with Adenine

For Rich Media (YPD):

Yeast Extract Peptone Dextrose (YPD) medium contains adenine from the yeast extract, but the concentration can be variable and insufficient for robust growth of auxotrophic strains.[3]

Procedure for 1 L of YPD Agar (B569324):

  • Add 10 g yeast extract, 20 g peptone, and 20 g agar to 900 mL of dH₂O.

  • Autoclave for 15 minutes at 121°C.

  • In a separate bottle, dissolve 20 g of dextrose (glucose) in 100 mL of dH₂O and autoclave.

  • Allow the autoclaved solutions to cool to approximately 55-60°C.

  • Aseptically add the sterile dextrose solution to the yeast extract/peptone/agar mixture.

  • For a final concentration of 40 mg/L, add 4 mL of a sterile 10 mg/mL this compound stock solution. For other concentrations, adjust the volume accordingly.

  • Mix gently and pour into sterile petri dishes.

For Synthetic Defined (SD) Media:

SD media require the addition of all necessary nutrients, including adenine for auxotrophic strains.

Procedure for 1 L of SD Agar:

  • Add 6.7 g Yeast Nitrogen Base (YNB) without amino acids, 20 g agar, and the appropriate complete supplement mixture (CSM) lacking the necessary auxotrophic markers to 900 mL of dH₂O.

  • Autoclave for 15 minutes at 121°C.

  • In a separate bottle, dissolve 20 g of dextrose (glucose) in 100 mL of dH₂O and autoclave.

  • Allow the autoclaved solutions to cool to approximately 55-60°C.

  • Aseptically add the sterile dextrose solution to the YNB/agar/CSM mixture.

  • Add the required volume of sterile this compound stock solution (e.g., 4 mL of a 10 mg/mL stock for a final concentration of 40 mg/L).

  • Mix gently and pour into sterile petri dishes.

Experimental Workflow: Determining Optimal Adenine Concentration

This protocol outlines a typical experiment to determine the effect of adenine concentration on the growth of an adenine auxotrophic yeast strain.

experimental_workflow prep_media Prepare SD Media with Varying Adenine Concentrations (0, 5, 10, 20, 40, 100 mg/L) inoculate Inoculate with ade- Yeast Strain (e.g., W303-1A) prep_media->inoculate incubate Incubate at 30°C with Shaking inoculate->incubate measure_od Measure OD600 at Regular Intervals (e.g., every 2-4 hours) incubate->measure_od plot_data Plot Growth Curves (OD600 vs. Time) measure_od->plot_data analyze Analyze Data: - Doubling Time - Final Cell Density plot_data->analyze

Caption: Workflow for Yeast Growth Curve Experiment.

Procedure:

  • Media Preparation: Prepare flasks of sterile liquid SD medium with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, and 100 mg/L).[10] Include a control with a prototrophic strain in SD medium without adenine.

  • Inoculation: Inoculate each flask with the adenine auxotrophic yeast strain to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Incubation: Incubate the cultures at 30°C with shaking (e.g., 200 rpm).

  • Growth Monitoring: At regular time intervals (e.g., every 2-4 hours), aseptically remove a sample from each flask and measure the OD₆₀₀ using a spectrophotometer.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves for each adenine concentration. From these curves, calculate the doubling time and determine the final cell density.

Data Presentation

Effect of Adenine Concentration on Yeast Growth

The following table summarizes typical results from a growth curve experiment with an ade2 mutant strain (e.g., W303-1A) in SD medium.

Adenine HCl Hydrate (mg/L)Lag Phase Duration (hours)Doubling Time (hours)Final OD₆₀₀ (at 48 hours)
0N/A (No significant growth)N/A~0.2
5~6~4.5~1.5
10~5~3.8~2.8
20~4~3.0~4.5
40~4~2.5~6.0
100~4~2.5~6.2

Note: These are representative values. Actual results may vary depending on the specific yeast strain, media composition, and culture conditions.

Correlation of Adenine Supplementation with Biomass

Higher levels of adenine in yeast extract have been shown to correlate with increased final cell mass, measured as dry cell weight (DCW).[11]

Adenine in Yeast Extract (mg/g)Final DCW (g/L) after 72h
0.53.8
1.04.5
1.55.2
2.05.8

Data adapted from studies on adenine auxotrophs in complex media.[5][11] A minimum of 12.5 mg of adenine per gram of cells is required for growth.[5]

Conclusion

The proper use of this compound is essential for the successful cultivation of adenine-requiring yeast strains. These protocols provide a framework for preparing supplemented media and for optimizing adenine concentrations to achieve robust and reproducible yeast growth for various research and development applications. It is recommended that researchers empirically determine the optimal adenine concentration for their specific strain and experimental goals.

References

Application Notes and Protocols for Adenine Hydrochloride Hydrate in Pichia pastoris Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pichia pastoris (now reclassified as Komagataella phaffii) is a highly successful and widely used methylotrophic yeast for recombinant protein production. Its ability to grow to high cell densities and perform post-translational modifications makes it an attractive expression system for both research and industrial applications. Optimization of fermentation conditions is critical to maximize biomass and protein yield. While standard media formulations are well-established, the supplementation of specific nutrients, such as adenine (B156593), can be a key parameter to investigate, particularly when using adenine auxotrophic strains or when aiming to fine-tune metabolic pathways.

This document provides detailed application notes and protocols for the use of adenine hydrochloride hydrate (B1144303) in Pichia pastoris fermentation. It covers the rationale for adenine supplementation, its potential effects on cell growth and protein expression, and experimental protocols for its application.

Rationale for Adenine Supplementation

Adenine is a fundamental purine (B94841) base required for the synthesis of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP. Pichia pastoris, in its wild-type form, can synthesize adenine de novo. However, under certain conditions, supplementation with external adenine may be beneficial:

  • Use of Auxotrophic Strains: Adenine auxotrophic mutants of P. pastoris, such as those with mutations in the ADE1 or ADE2 genes, are unable to synthesize their own adenine and therefore strictly require its supplementation in the growth medium. These strains are often used in selection systems for multi-copy integrants of an expression vector.

  • Potential for Growth Enhancement: In some instances, providing an external source of adenine may alleviate the metabolic burden of de novo synthesis, potentially leading to increased growth rates and biomass accumulation, even in wild-type strains.

  • Metabolic Engineering and Pathway Regulation: Supplementing with adenine can influence the intracellular pools of purine nucleotides, which in turn can regulate various metabolic pathways. This can be a tool to modulate cellular metabolism for specific outcomes, such as the production of certain metabolites.

It is important to note that the effects of adenine supplementation can be complex. For instance, in the related yeast Saccharomyces cerevisiae, it has been observed that while adenine supplementation can increase cell mass, it may lead to a decrease in the expression of some heterologous proteins. This highlights the need for careful optimization for each specific protein and expression system.

Experimental Protocols

The following protocols provide a framework for incorporating adenine hydrochloride hydrate into P. pastoris fermentation. These should be considered as starting points, and optimization is recommended for specific applications.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for supplementation into fermentation media.

Materials:

  • This compound (powder)

  • Deionized water

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh the desired amount of this compound powder. A stock concentration of 10 g/L (1% w/v) is recommended for ease of use.

  • Dissolve the powder in deionized water. Gentle heating may be required to fully dissolve the compound. This compound has a solubility of 50 mg/mL in warm water.[1]

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.

  • Store the stock solution at 4°C.

Protocol 2: Adenine Supplementation in Basal Salt Medium (BSM) for Shake Flask Cultures

Objective: To evaluate the effect of different concentrations of this compound on the growth and protein expression of P. pastoris in shake flask cultures.

Materials:

  • Pichia pastoris strain (wild-type or adenine auxotroph)

  • Basal Salt Medium (BSM) components

  • Glycerol (B35011)

  • Methanol (B129727) (for induction)

  • Sterile this compound stock solution (from Protocol 1)

  • Baffled shake flasks

Procedure:

  • Prepare Basal Salt Medium (BSM) according to standard protocols.

  • Autoclave the BSM.

  • After the medium has cooled, add sterile glycerol to a final concentration of 1% (v/v).

  • Prepare a series of shake flasks with BSM and supplement with different final concentrations of this compound from the sterile stock solution. A suggested range to test is 0 mg/L (control), 20 mg/L, 50 mg/L, 100 mg/L, and 200 mg/L.

  • Inoculate the flasks with a fresh overnight culture of P. pastoris to an initial OD₆₀₀ of 0.1.

  • Incubate the flasks at 30°C with vigorous shaking (250-300 rpm).

  • Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

  • For recombinant protein expression using the AOX1 promoter, once the glycerol is depleted (indicated by a sharp increase in dissolved oxygen or after approximately 24-48 hours), induce the culture by adding methanol to a final concentration of 0.5% (v/v).

  • Continue the incubation and add methanol every 24 hours to maintain induction.

  • Take samples at different time points post-induction to analyze protein expression (e.g., by SDS-PAGE or activity assay).

Protocol 3: Fed-Batch Fermentation with this compound Supplementation

Objective: To implement this compound supplementation in a high-cell-density fed-batch fermentation process.

Materials:

  • Fermenter with controls for pH, temperature, and dissolved oxygen

  • Basal Salt Medium (BSM)

  • Glycerol feed solution (e.g., 50% w/v glycerol with PTM₁ trace salts)

  • Methanol feed solution (e.g., 100% methanol with PTM₁ trace salts)

  • Sterile this compound stock solution (from Protocol 1)

  • Ammonium hydroxide (B78521) (for pH control and as a nitrogen source)

Procedure:

  • Prepare the fermenter with BSM.

  • Add the desired initial concentration of this compound to the BSM before inoculation. A starting concentration of 50-100 mg/L can be used based on shake flask results.

  • Inoculate the fermenter with a seed culture of P. pastoris.

  • Batch Phase: Grow the culture in BSM with an initial concentration of glycerol (e.g., 40 g/L) at 30°C and pH 5.0. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.

  • Glycerol Fed-Batch Phase: Once the initial glycerol is consumed (indicated by a spike in DO), start a glycerol feed to further increase biomass. The adenine concentration can be maintained by adding it to the glycerol feed solution or by separate additions.

  • Methanol Induction Phase: After reaching the desired cell density, stop the glycerol feed and begin a methanol feed to induce protein expression. The adenine supplementation should be continued during this phase, either by inclusion in the methanol feed or through separate additions.

  • Monitor cell density (OD₆₀₀ or dry cell weight) and recombinant protein production throughout the fermentation.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments investigating the effects of this compound supplementation.

Table 1: Effect of this compound on P. pastoris Growth in Shake Flask Culture

Adenine HCl Hydrate (mg/L)Maximum OD₆₀₀Specific Growth Rate (µ) (h⁻¹)
0 (Control)
20
50
100
200

Table 2: Effect of this compound on Recombinant Protein Yield in Shake Flask Culture

Adenine HCl Hydrate (mg/L)Protein Titer (mg/L) at 24hProtein Titer (mg/L) at 48hProtein Titer (mg/L) at 72h
0 (Control)
20
50
100
200

Table 3: Key Parameters from Fed-Batch Fermentation with Adenine Supplementation

ParameterControl (No Adenine)With Adenine Supplementation
Final Biomass (g/L DCW)
Maximum Protein Titer (g/L)
Specific Productivity (qₚ) (mg protein/g DCW/h)
Fermentation Time (h)

Signaling Pathways and Experimental Workflows

Adenine Biosynthesis and Salvage Pathway

The de novo biosynthesis of purines is a complex and energy-intensive process. External adenine can be incorporated into the cellular nucleotide pool through the salvage pathway, which is energetically more favorable. Supplementation with adenine can lead to feedback inhibition of the de novo pathway, conserving cellular resources.

Adenine_Pathway PRPP PRPP IMP IMP PRPP->IMP De Novo Synthesis (multiple steps) sAMP Succinyl-AMP IMP->sAMP AMP AMP sAMP->AMP ATP ATP AMP->ATP ATP->PRPP Feedback Inhibition Adenine_ext External Adenine (this compound) Adenine_int Intracellular Adenine Adenine_ext->Adenine_int Transport Adenine_int->PRPP Feedback Inhibition Adenine_int->AMP Salvage Pathway (APRT) Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock_sol Prepare Sterile Adenine Hydrochloride Hydrate Stock supplement Supplement Media with Different Adenine Concentrations stock_sol->supplement media_prep Prepare Fermentation Media (e.g., BSM) media_prep->supplement inoculate Inoculate with P. pastoris supplement->inoculate culture Cultivate (Shake Flask or Fermenter) inoculate->culture induce Induce Protein Expression (e.g., with Methanol) culture->induce monitor_growth Monitor Cell Growth (OD600) induce->monitor_growth analyze_protein Analyze Protein Expression (SDS-PAGE, Activity Assay) induce->analyze_protein data_analysis Data Analysis and Optimization monitor_growth->data_analysis analyze_protein->data_analysis

References

Application Notes and Protocols: Adenine Hydrochloride Hydrate as a Supplement in Mammalian Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adenine (B156593) hydrochloride hydrate (B1144303) as a supplement in mammalian cell culture media. The information is intended to guide researchers in optimizing cell culture conditions for improved cell growth, viability, and recombinant protein production.

Introduction

Adenine, a purine (B94841) nucleobase, is a fundamental component of essential biomolecules required for cellular function and proliferation.[1][2] It is a key constituent of nucleic acids (DNA and RNA), energy currency molecules like adenosine (B11128) triphosphate (ATP), and vital cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD).[2] Supplementing mammalian cell culture media with adenine hydrochloride hydrate can support robust cell growth and enhance biopharmaceutical production by providing a direct precursor for these critical molecules.[1] This is particularly relevant for high-density cultures where endogenous nucleotide synthesis pathways may become limiting.

Mechanism of Action: The Purine Salvage Pathway

Mammalian cells can synthesize purines through two main pathways: the de novo synthesis pathway and the salvage pathway. The salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids or from exogenous sources. Adenine provided in the culture medium is primarily utilized through the purine salvage pathway.

The key enzyme in the direct salvage of adenine is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine to adenosine monophosphate (AMP).[3] AMP can then be phosphorylated to ADP and subsequently to ATP, the primary energy currency of the cell.[2] Alternatively, AMP can be converted to other purine nucleotides, ensuring a balanced pool for nucleic acid synthesis.[3]

Below is a diagram illustrating the central role of the adenine salvage pathway.

Adenine_Salvage_Pathway Adenine Adenine (from supplement) APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP ADP ADP AMP->ADP  ATP -> ADP Nucleic_Acids DNA/RNA Synthesis AMP->Nucleic_Acids ATP ATP (Energy) ADP->ATP  ATP -> ADP APRT->AMP  PPi

Figure 1: Adenine Salvage Pathway.
Effects on Cell Culture Performance

While direct quantitative data on this compound supplementation is limited in publicly available literature, studies on the closely related nucleoside, adenosine, provide valuable insights into the potential effects on mammalian cell cultures, particularly Chinese Hamster Ovary (CHO) cells, a common workhorse in recombinant protein production.

Supplementation with purine precursors can influence cell growth, viability, and productivity. The following tables summarize data from a study on the effects of adenosine supplementation on different CHO cell lines. It is plausible that adenine supplementation would have similar, though not identical, effects due to its role as a direct precursor to adenosine nucleotides.

Table 1: Effect of Adenosine Supplementation on CHO-DHFR⁻ Cell Culture

Adenosine ConcentrationPeak Viable Cell Density (VCD) (x10⁶ cells/mL)Viability at Peak VCD (%)Antibody Titer (mg/L)
Control (0 mM)~4.5~95%~120
0.5 mM~3.8~90%~150
1.0 mM~3.2~88%~180
2.0 mM~2.5~85%~160

Data adapted from a study on adenosine supplementation in CHO-DHFR⁻ cells. The results show that while high concentrations of adenosine can suppress cell growth, there is a notable increase in antibody production, with an optimal concentration around 1.0 mM in this specific experiment.[4]

Table 2: Effect of Adenosine Supplementation on GS-KO CHO Cell Culture

Adenosine ConcentrationPeak Viable Cell Density (VCD) (x10⁶ cells/mL)Viability at Peak VCD (%)Antibody Titer (mg/L)
Control (0 mM)~5.0~96%~100
1.0 mM~3.5~90%~200

Data adapted from a study on adenosine supplementation in GS-KO CHO cells. Similar to the CHO-DHFR⁻ line, adenosine supplementation suppressed cell growth but significantly enhanced antibody titers.[4]

These findings suggest that supplementation with purine precursors like adenine may shift cellular resources from proliferation towards protein production, a desirable outcome in many bioprocessing applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound suitable for supplementing mammalian cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • High-purity water for injection (WFI) or equivalent cell culture grade water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Pipettes and sterile tips

  • Analytical balance and weigh boats

  • pH meter (optional, for verification)

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Calculate the required mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 10 mL of a 100 mM stock solution of this compound (anhydrous M.W. = 171.59 g/mol ):

    • Mass (g) = 0.1 mol/L * 0.01 L * 171.59 g/mol = 0.1716 g

  • Weigh the powder: In a laminar flow hood, accurately weigh the calculated amount of this compound powder using a sterile weigh boat.

  • Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the WFI (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Solubilization: Vortex the solution until the powder is completely dissolved. This compound has a solubility of 50 mg/mL in water.[5] Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Volume adjustment: Once fully dissolved, bring the solution to the final desired volume with WFI.

  • Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the sterile stock solution into a new, sterile conical tube.

  • Labeling and storage: Clearly label the tube with the name of the compound, concentration, date of preparation, and your initials. Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Stock_Solution_Preparation Start Start Weigh Weigh Adenine Hydrochloride Hydrate Start->Weigh Dissolve Dissolve in High-Purity Water Weigh->Dissolve Adjust_Volume Adjust to Final Volume Dissolve->Adjust_Volume Filter Sterile Filter (0.22 µm) Adjust_Volume->Filter Store Store at 2-8°C or -20°C Filter->Store End End Store->End

Figure 2: Stock Solution Preparation Workflow.
Protocol 2: Supplementation of Mammalian Cell Culture Medium

This protocol outlines the procedure for adding the this compound stock solution to a basal medium to create a supplemented culture medium.

Materials:

  • Prepared sterile stock solution of this compound (from Protocol 1)

  • Basal mammalian cell culture medium (e.g., DMEM, RPMI-1640, CHO-specific media)

  • Other required supplements (e.g., fetal bovine serum (FBS), L-glutamine, antibiotics)

  • Sterile culture flasks, plates, or bioreactors

  • Pipettes and sterile tips

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Determine the final concentration: Decide on the final working concentration of this compound in the cell culture medium. Based on the adenosine studies, a range of 0.5 mM to 2.0 mM could be a starting point for optimization.[4]

  • Aseptic technique: Perform all subsequent steps in a laminar flow hood to maintain sterility.

  • Prepare the complete medium: To the basal medium, add all other required supplements (e.g., FBS, L-glutamine) before adding the adenine stock solution.

  • Add adenine stock solution: Using a sterile pipette, add the appropriate volume of the adenine stock solution to the complete medium. For example, to prepare 100 mL of medium with a final adenine concentration of 1.0 mM using a 100 mM stock solution:

    • Volume to add = (1.0 mM * 100 mL) / 100 mM = 1.0 mL

  • Mix thoroughly: Gently swirl the medium bottle or flask to ensure the supplement is evenly distributed.

  • Pre-warm the medium: Before adding the supplemented medium to the cells, warm it to 37°C in a water bath.

  • Cell seeding and culture: Use the adenine-supplemented medium for cell seeding or as a feed for an existing culture, following your standard cell culture protocols.

  • Monitoring: Regularly monitor cell growth, viability, and productivity to evaluate the effects of adenine supplementation and to determine the optimal concentration for your specific cell line and process.

Note: The optimal concentration of this compound may vary depending on the cell line, basal medium composition, and specific culture conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

References

Application Notes and Protocols: Preparation of Adenine Hydrochloride Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of adenine (B156593) hydrochloride hydrate (B1144303), a compound frequently used in various biological research applications, including cell culture and drug development.[1][2]

Introduction

Adenine, a purine (B94841) nucleobase, is a fundamental component of DNA, RNA, and various cofactors essential for cellular metabolism.[3] Its hydrochloride hydrate form is often used in research due to its improved solubility in aqueous solutions compared to adenine free base.[4][5][6] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. These application notes provide a comprehensive guide to dissolving adenine hydrochloride hydrate and storing the resulting stock solutions.

Solubility Data

The solubility of this compound varies depending on the solvent. The following table summarizes the solubility in common laboratory solvents. It is crucial to use fresh, high-purity solvents to achieve the best results. For instance, moisture-absorbing DMSO can reduce solubility.[7]

SolventSolubilityMolar Concentration (approx.)Notes
Water 4 mg/mL[7]~23.31 mMSolubility can be increased with gentle heating.[8] For cell culture, sterile filtration (0.22 µm filter) after dilution to the working concentration is recommended.[3]
DMSO 8 mg/mL[7]~46.62 mMUse fresh, anhydrous DMSO as moisture can decrease solubility.[7]
Ethanol Insoluble[7]N/ANot a suitable solvent for preparing stock solutions.
1 M HCl 20 mg/mL (for Adenine)~116.55 mMThe hydrochloride salt is noted to be directly water-soluble, implying good solubility in acidic aqueous solutions.[4][5][6]

Note: The molecular weight of adenine hydrochloride (anhydrous) is approximately 171.59 g/mol . The molarity calculations are based on this value.

Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Water bath (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile storage tubes (e.g., cryovials)

Procedure:

  • Calculate the required mass:

    • For 10 mL of a 10 mM solution, weigh out 17.16 mg of this compound (anhydrous basis). Adjust the mass based on the hydration state specified by the manufacturer.

  • Dissolution:

    • Add the weighed powder to a sterile conical tube.

    • Add a small volume of sterile water (e.g., 8 mL) and a sterile magnetic stir bar.

    • Place the tube on a magnetic stirrer and stir the solution.

    • If the powder does not fully dissolve at room temperature, gently warm the solution in a water bath (e.g., 37-50°C) while stirring until the solid is completely dissolved.[8] Avoid excessive heat to prevent degradation.

  • Volume Adjustment:

    • Once the solid is fully dissolved, remove the stir bar and add sterile water to reach the final desired volume (10 mL).

  • Sterilization (for cell culture applications):

    • If the stock solution is intended for cell culture, it is crucial to sterilize it by passing it through a 0.22 µm syringe filter into a sterile container.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials.[7]

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

Storage and Stability

Proper storage is essential to maintain the integrity of the this compound stock solutions.

  • Powder: The solid form should be stored at -20°C for long-term stability (up to 3 years).[7]

  • Stock Solutions:

    • For long-term storage (up to 1 year), store aliquots at -80°C.[7]

    • For shorter-term storage (up to 1 month), aliquots can be stored at -20°C.[3][7]

    • If sterile-filtered, aqueous solutions may be stored at 2-8°C for several months.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a sterile stock solution of this compound.

G cluster_preparation Solution Preparation cluster_sterilization Sterilization & Storage weigh 1. Weigh Adenine HCl Hydrate add_solvent 2. Add Sterile Water weigh->add_solvent dissolve 3. Dissolve with Stirring (Apply Gentle Heat if Needed) add_solvent->dissolve adjust_volume 4. Adjust to Final Volume dissolve->adjust_volume filter 5. Sterile Filter (0.22 µm) adjust_volume->filter aliquot 6. Aliquot into Sterile Tubes filter->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

References

Application of Adenine Hydrochloride Hydrate in Genetic Screens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Adenine (B156593) Hydrochloride Hydrate (B1144303) in Genetic Screens

Adenine, a fundamental purine (B94841) nucleobase, is essential for the synthesis of nucleic acids (DNA and RNA) and as a component of various cofactors and signaling molecules. Adenine hydrochloride hydrate, a stable and water-soluble salt of adenine, serves as a critical reagent in a variety of genetic screens, most notably in the budding yeast, Saccharomyces cerevisiae.

The utility of this compound in genetic screening largely stems from the exploitation of the adenine biosynthesis pathway. Mutations in key genes within this pathway, such as ADE1 and ADE2 in yeast, result in adenine auxotrophy (the inability to synthesize adenine) and the accumulation of a red-colored intermediate, phosphoribosylaminoimidazole (AIR). This distinctive phenotype provides a powerful visual tool for various screening applications, including:

  • Gene Disruption and Functional Analysis: The red-white colorimetric assay allows for the rapid identification of mutations in genes upstream of ADE1 and ADE2 in the adenine biosynthesis pathway.

  • Suppressor and Enhancer Screens: This system is widely used to screen for genetic modifiers (suppressors or enhancers) of a phenotype of interest that is linked to the expression of an ADE gene.

  • Plasmid Stability Assays: The ADE2 gene can be used as a marker on a plasmid to visually assess plasmid loss, where loss of the plasmid results in red sectors within a white colony.

  • Prion Propagation Studies: The red-white screening system is a cornerstone for studying the propagation of the [PSI+] prion in yeast.

Mechanism of Action: The Adenine Biosynthesis Pathway in S. cerevisiae

The de novo biosynthesis of purines in yeast is a complex, multi-step enzymatic pathway that culminates in the production of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The red-white screening method is a direct consequence of the disruption of this pathway.

  • The Role of ADE1 and ADE2: The ADE2 gene encodes the enzyme phosphoribosylaminoimidazole carboxylase, which is responsible for one of the intermediate steps in the pathway. A mutation in ADE2 (or ADE1) leads to the accumulation of the substrate for this enzyme, AIR.

  • Formation of the Red Pigment: The accumulated AIR is oxidized and polymerizes, forming a distinct red pigment that is readily visible when yeast colonies are grown on a medium containing a limiting concentration of adenine.

  • The Role of Adenine Supplementation: The addition of this compound to the growth medium serves two purposes: it rescues the adenine auxotrophy of the mutant strains, and at sufficient concentrations, it provides feedback inhibition of the purine biosynthesis pathway, thus preventing the accumulation of AIR and leading to the growth of white colonies. The concentration of adenine is therefore a critical experimental parameter.

Experimental Protocols

Protocol 1: Red-White Colony Assay for Genetic Interaction Screens in Yeast

This protocol outlines a general procedure for conducting a red-white colony-based genetic screen to identify genes that interact with a query gene.

Materials:

  • Yeast Strains:

    • An ade2Δ haploid yeast strain.

    • A double mutant strain, queryΔ ade2Δ.

    • A plasmid containing a functional ADE2 gene and a selectable marker (e.g., URA3).

  • Yeast Media:

    • YPD (Yeast Extract-Peptone-Dextrose) medium.

    • Synthetic Dextrose (SD) minimal medium with appropriate supplements.

    • Low-adenine YPD or SD medium (e.g., containing 5-10 mg/L adenine sulfate (B86663) or an equivalent amount of this compound).

  • Reagents:

    • This compound stock solution (e.g., 10 mg/mL in sterile H₂O).

    • Standard reagents for yeast transformation.

Procedure:

  • Strain Construction: Begin with a queryΔ ade2Δ strain, which will form red colonies on low-adenine media.

  • Transformation and Mutagenesis (for suppressor/enhancer screens):

    • Introduce a library of plasmids carrying different yeast genes into the queryΔ ade2Δ strain.

    • Alternatively, for identifying spontaneous or induced mutations, mutagenize the queryΔ ade2Δ strain using methods like UV irradiation or chemical mutagens (e.g., ethyl methanesulfonate).

  • Plating and Screening:

    • Plate the transformed or mutagenized cells onto a low-adenine selective medium.

    • Incubate the plates at the appropriate temperature until colonies form and the color phenotype develops.

    • Visually inspect the plates for colonies that exhibit a change in color from red to white (or vice-versa, depending on the screen design). For instance, in a suppressor screen where the query mutation is synthetic lethal with another mutation, one might screen for red colonies that have lost a plasmid carrying the query gene.

  • Hit Confirmation and Identification:

    • Isolate the colonies of interest.

    • Re-streak the selected colonies on fresh selective and low-adenine plates to confirm the phenotype.

    • Identify the genetic basis of the altered phenotype through plasmid rescue and sequencing, complementation tests, or whole-genome sequencing.

Protocol 2: Semi-Quantitative Plasmid Stability Assay

This protocol provides a visual and semi-quantitative method to assess the stability of a plasmid.

Materials:

  • An ade2Δ yeast strain.

  • The plasmid of interest engineered to contain a functional ADE2 gene.

  • YPD and low-adenine YPD plates.

Procedure:

  • Transformation: Introduce the ADE2-containing plasmid into the ade2Δ yeast strain.

  • Non-Selective Growth: Inoculate a single white colony (indicating the presence of the plasmid) into non-selective liquid YPD medium and grow overnight.

  • Plating for Single Colonies: Plate serial dilutions of the overnight culture onto low-adenine YPD plates to obtain well-isolated colonies.

  • Incubation and Observation: Incubate the plates for 2-3 days to allow for colony growth and color development.

  • Data Analysis:

    • Count the total number of colonies.

    • Count the number of completely red colonies (representing cells that lost the plasmid early), sectored colonies (red and white, indicating plasmid loss during colony growth), and completely white colonies (stably maintained the plasmid).

    • Calculate the rate of plasmid loss as the ratio of red and sectored colonies to the total number of colonies.

Data Presentation

Table 1: Recommended Adenine Concentrations for Yeast Genetic Screens

ApplicationThis compound Concentration (mg/L)RationaleExpected Phenotype of ade2Δ Strain
Routine Growth of Auxotrophs 20 - 40Provides sufficient adenine for robust growth without repressing the pathway completely.White to light pink
Red-White Colorimetric Assay 5 - 10Limiting concentration that allows for the accumulation and visualization of the red pigment in ade mutants.Red
Strong Repression of Pathway > 100High concentration to ensure complete feedback inhibition of the adenine biosynthesis pathway.White
Sensitized Screens (e.g., Suppressor) Variable (e.g., 15% of standard)A suboptimal concentration that creates a sensitized background to detect subtle changes in pathway activity.[1]Pink to light red

Table 2: Illustrative Data from a Plasmid Stability Assay

Plasmid ConstructTotal ColoniesWhite ColoniesSectored ColoniesRed ColoniesPlasmid Loss Rate (%)
Control (Stable Plasmid) 520510821.9
Test (Potentially Unstable) 480360952525.0

Mandatory Visualizations

Diagram 1: The Adenine Biosynthesis Pathway and the Red-White Screen Mechanism

Adenine_Pathway_Screen cluster_pathway Yeast Adenine Biosynthesis cluster_phenotype Phenotypic Readout cluster_intervention Experimental Intervention PRPP PRPP Intermediate_A Intermediate A PRPP->Intermediate_A Multiple Steps AIR Phosphoribosylaminoimidazole (AIR) Intermediate_A->AIR ADE1 Intermediate_B Intermediate B AIR->Intermediate_B ADE2 Red_Pigment Red Pigment AIR->Red_Pigment Oxidation & Polymerization IMP IMP Intermediate_B->IMP Multiple Steps WT_Colony Wild-Type (ADE2) White Colony Mutant_Colony ade2Δ Mutant Red Colony Adenine_Supplement Adenine HCl Hydrate Supplementation Mutant_Colony_White ade2Δ Mutant + Adenine White Colony Adenine_Supplement->Mutant_Colony_White Rescues Phenotype Red_Pigment->Mutant_Colony ADE2_Mutation Mutation in ADE2 ADE2_Mutation->AIR Blocks Step, Causes Accumulation

Caption: The central role of the ADE2 gene in the adenine biosynthesis pathway and the resulting red-white phenotype.

Diagram 2: Workflow of a High-Copy Suppressor Screen

Suppressor_Screen_Workflow start Start: queryΔ ade2Δ strain (Red Colony Phenotype) transform Transform with a high-copy genomic DNA library start->transform plate Plate on low-adenine selective medium transform->plate screen Screen for white colonies (phenotypic suppression) plate->screen isolate Isolate candidate suppressor colonies screen->isolate plasmid_rescue Rescue plasmid DNA from yeast and transform into E. coli isolate->plasmid_rescue sequence Sequence the plasmid insert to identify the suppressor gene plasmid_rescue->sequence end Functional validation of the suppressor gene sequence->end

Caption: A typical workflow for identifying suppressor genes using a plasmid-based library and the red-white screen.

Safety and Handling of this compound

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[2][3][4][5]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Mammalian Genetic Screens: Limitations and Alternatives

The direct application of this compound in a colorimetric genetic screen, analogous to the yeast red-white system, is not a standard technique in mammalian cell culture. Genetic screens in mammalian cells typically rely on different selectable markers, such as those conferring resistance to antibiotics like G418, Puromycin, or Hygromycin B.[6][7][8]

However, the broader field of purine metabolism and adenine analogs is relevant to mammalian genetic screens and drug development:

  • Selectable Markers: Genes involved in purine metabolism, such as adenosine deaminase (ADA), can be used as selectable markers in mammalian cells.[2]

  • Adenine Analogs as Therapeutic Agents: Many adenine analogs have been developed as inhibitors of key enzymes and are used in antiviral and anticancer therapies.[9] These can be used in screens to identify resistance mechanisms or synergistic drug combinations.

  • CRISPR-based Screens: While not directly involving this compound as a screening agent, CRISPR-based screens are a powerful tool for dissecting the adenine biosynthesis pathway in mammalian cells and identifying genes that modulate cellular responses to adenine analogs.

Disclaimer: The provided protocols are intended as a general framework. It is crucial for researchers to optimize the specific conditions for their experimental setup. Always refer to the relevant scientific literature and material safety data sheets (MSDS) before commencing any new experimental procedure.

References

Preparation of Adenine Hydrochloride Hydrate for Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is a vital component in numerous biochemical processes. It is a constituent of nucleic acids (DNA and RNA), energy currency (ATP), and signaling molecules (cAMP).[1] Adenine hydrochloride hydrate (B1144303), the salt form of adenine, offers enhanced solubility in aqueous solutions, making it a convenient choice for various in vitro and cell-based assays.[2] This document provides detailed application notes and protocols for the preparation and use of adenine hydrochloride hydrate in enzyme assays, with a specific focus on the adenine phosphoribosyltransferase (APRT) assay.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions is critical for accurate and reproducible enzyme assays. The following table summarizes key physicochemical properties and solubility information.

PropertyValueReference
CAS Number 2922-28-3 (hydrate)[2]
Molecular Weight 171.59 g/mol (anhydrous basis)[2]
Appearance White to off-white crystalline powder
Solubility in Water 50 mg/mL (warm water)[1][2]
Solubility in DMSO 8 mg/mL
Storage Room temperature, protected from light and moisture.

Note: The solubility of adenine itself is low in cold water but increases in boiling water and acidic solutions like 1 M HCl.[2] The hydrochloride salt is more readily soluble in water.

Application in Enzyme Assays: Adenine Phosphoribosyltransferase (APRT)

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway. It catalyzes the synthesis of adenosine (B11128) monophosphate (AMP) from adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP).[3][4] This pathway is crucial for nucleotide synthesis in many organisms. Assaying APRT activity is essential for studying purine metabolism and for the development of drugs targeting this pathway.

Quantitative Data: Kinetic Parameters of APRT

The following table summarizes the kinetic parameters of Trypanosoma brucei APRT1 with adenine as a substrate.

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
T. brucei APRT1Adenine2.6 ± 0.41.8 ± 0.16.9 x 105

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add nuclease-free water to the desired final concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water to the calculated mass of this compound).

  • Vortex the tube until the powder is completely dissolved. Gentle warming may be required to achieve full dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week.

Spectrophotometric Assay for Adenine Phosphoribosyltransferase (APRT) Activity

This protocol is adapted from a method for measuring the conversion of adenine to AMP. The decrease in adenine concentration is monitored by measuring the absorbance at 265 nm.

Materials:

  • This compound stock solution (e.g., 10 mM)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP) solution

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • Purified APRT enzyme

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 265 nm

Assay Principle: APRT catalyzes the following reaction: Adenine + PRPP → AMP + PPi

The consumption of adenine leads to a decrease in absorbance at 265 nm, which can be measured over time to determine the enzyme's activity.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (excluding the enzyme) with the following components at their final concentrations:

    • 50 mM Tris-HCl, pH 7.4

    • 5 mM MgCl₂

    • 1 mM PRPP

    • Varying concentrations of adenine (e.g., 0-200 µM) to determine kinetic parameters.

  • Set up the Assay:

    • Add the reaction mixture to the wells of a UV-transparent 96-well plate or to a quartz cuvette.

    • Equilibrate the plate/cuvette to the desired assay temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the Reaction:

    • Add the purified APRT enzyme to each well/cuvette to initiate the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.

    • Immediately start monitoring the decrease in absorbance at 265 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocities against the corresponding adenine concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for adenine.

Visualizations

Adenine Phosphoribosyltransferase (APRT) Catalytic Reaction

APRT_Reaction Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP APRT->AMP PPi PPi APRT->PPi

Caption: The enzymatic reaction catalyzed by Adenine Phosphoribosyltransferase (APRT).

Purine Salvage Pathway and the Role of APRT

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_degradation Alternative Pathway (in APRT deficiency) Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP APRT->AMP Nucleic Acid Synthesis Nucleic Acid Synthesis AMP->Nucleic Acid Synthesis Adenine_def Adenine XDH Xanthine Dehydrogenase Adenine_def->XDH DHA 2,8-Dihydroxyadenine (insoluble) XDH->DHA Kidney Stones Kidney Stones DHA->Kidney Stones

Caption: Simplified diagram of the purine salvage pathway highlighting the role of APRT.

Experimental Workflow for APRT Enzyme Assay

APRT_Assay_Workflow A Prepare Reagents (Adenine, PRPP, Buffer, MgCl2) B Prepare Reaction Mixture (without enzyme) A->B C Equilibrate at Assay Temperature B->C D Initiate Reaction with APRT Enzyme C->D E Monitor Absorbance at 265 nm D->E F Calculate Initial Velocity E->F G Determine Kinetic Parameters (Km, Vmax) F->G

Caption: Experimental workflow for the spectrophotometric APRT enzyme assay.

References

Application Notes and Protocols: The Use of Adenine Hydrochloride Hydrate in Purine Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adenine (B156593) hydrochloride hydrate (B1144303) in the study of purine (B94841) metabolism. Detailed protocols for in vitro and in vivo experimental models are outlined, along with methods for the quantitative analysis of adenine and its metabolites.

Introduction

Adenine, a fundamental purine nucleobase, is a vital component of nucleic acids (DNA and RNA), energy currency (ATP), and signaling molecules (cAMP).[1] Adenine hydrochloride hydrate is the salt form of adenine, often used in research due to its stability and solubility in aqueous solutions.[2] Studies involving this compound are crucial for understanding the intricacies of purine metabolism, particularly the purine salvage pathway, and for investigating pathologies arising from its dysregulation, such as Lesch-Nyhan syndrome and certain types of kidney disease.[3][4][5][6]

The purine salvage pathway is an essential metabolic route that recycles purine bases, including adenine, to form nucleotides. This process is energetically more favorable than de novo purine synthesis.[7][8] The key enzyme in adenine salvage is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenosine (B11128) monophosphate (AMP).[5][9]

Applications in Purine Metabolism Research

This compound is a versatile tool used in a variety of research applications to probe purine metabolism:

  • In Vitro Cell Culture Systems: It is widely used as a supplement in cell culture media to support cell growth and proliferation, particularly in cells with high metabolic demands or in studies investigating purine salvage.[10][11] It is also instrumental in studying the metabolic consequences of APRT deficiency in cultured cells, such as fibroblasts from patients with Lesch-Nyhan syndrome.[12]

  • Enzyme Kinetics and Inhibition Studies: Adenine serves as a substrate for APRT, making it essential for in vitro assays to determine the enzyme's activity and to screen for potential inhibitors or activators.[9]

  • In Vivo Animal Models: Administration of high doses of adenine to rodents is a well-established model for inducing chronic kidney disease (CKD).[1][3][10] This model mimics certain aspects of human CKD and is valuable for studying disease pathogenesis and evaluating therapeutic interventions.

  • Metabolic Labeling Studies: Stable isotope-labeled adenine is used in tracer studies to track the flux of adenine through the purine salvage pathway and its incorporation into the nucleotide pool.[4][13]

Experimental Protocols

In Vitro Studies: Supplementation of Cell Culture Media

This protocol describes the general procedure for supplementing cell culture media with this compound to study its effects on purine metabolism in mammalian cells.

Materials:

  • This compound (powder, BioReagent, suitable for cell culture)[11]

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cultured mammalian cells (e.g., fibroblasts, cancer cell lines like MiaPaCa-2)[3][13]

  • Sterile water or 0.5 M HCl for dissolution

Procedure:

  • Stock Solution Preparation:

    • Prepare a sterile stock solution of this compound at a concentration of 10-100 mM. Dissolve the powder in sterile water or 0.5 M HCl. Note that solubility in water is approximately 50 mg/mL.[11]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution at -20°C in aliquots.

  • Cell Culture Supplementation:

    • Thaw the adenine stock solution and dilute it in complete cell culture medium (containing FBS and antibiotics) to the desired final concentration. A typical starting concentration for supplementation studies can range from 10 µM to 1 mM, depending on the cell type and experimental goals. For some applications, concentrations as high as 1 mM of related purines like AMP have been used.

    • For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of a 100 mM stock solution.

    • Culture cells in the adenine-supplemented medium for the desired period (e.g., 24-72 hours).

  • Analysis:

    • Following incubation, cells and media can be harvested for analysis of purine metabolites (e.g., ATP, ADP, AMP) using HPLC or LC-MS/MS (see Protocol 3).

    • Cell viability and proliferation assays can also be performed to assess the cellular response to adenine supplementation.

In Vivo Studies: Adenine-Induced Model of Chronic Kidney Disease in Rodents

This protocol outlines the induction of chronic kidney disease in mice or rats through oral administration of adenine.[10]

Materials:

  • Adenine powder

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) - CMC)

  • Oral gavage needles

  • Mice or rats

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Adenine Suspension Preparation: Prepare a suspension of adenine in the vehicle. For example, for a 50 mg/kg dose in mice, a suspension of 5 mg/mL in 0.5% CMC can be prepared.

  • Administration:

    • Mice: Administer adenine daily via oral gavage at a dose of 50 mg/kg body weight for 28 days.

    • Rats: Administer adenine daily via oral gavage at a dose of 200 mg/kg body weight for 10 days. Alternatively, adenine can be mixed into the feed at a concentration of 0.75% (w/w) for 2-4 weeks.[3]

  • Monitoring: Monitor the animals' body weight, food and water intake, and overall health daily.

  • Sample Collection and Analysis: At the end of the study period, collect blood and kidney tissues for analysis.

    • Blood: Analyze for markers of renal function such as blood urea (B33335) nitrogen (BUN) and creatinine.

    • Kidney: Perform histological analysis to assess tubulointerstitial fibrosis and crystal deposition.

Quantitative Data from Adenine-Induced CKD Model in Mice

ParameterControl GroupAdenine-Treated Group (50 mg/kg)Reference
Hemoglobin (g/dL)~13.8~7.6
Hematocrit (%)~51.0~32.6
Analytical Protocols: Quantification of Adenine and its Metabolites by HPLC

This section provides a general protocol for the analysis of adenine nucleotides (ATP, ADP, AMP) in cell extracts by High-Performance Liquid Chromatography (HPLC).

3.1. Sample Preparation (Cell Extraction)

  • Culture cells to the desired density.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract the nucleotides by adding a suitable extraction solvent (e.g., ice-cold 0.4 M perchloric acid or a mixture of acetonitrile (B52724) and water).

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10-25 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant containing the nucleotides to a new tube.

  • Neutralize the extract with a suitable buffer if an acidic extraction method was used.

  • Filter the extract through a 0.22 µm filter before HPLC analysis.

3.2. HPLC Method for Adenine Nucleotide Analysis

This method is based on ion-pairing reversed-phase HPLC with UV detection.

ParameterDescription
Column C18 reverse-phase column (e.g., Phenomenex Gemini, 5 µm, 4.6 x 150 mm)
Mobile Phase A 20 mM KH2PO4 and 3.5 mM tetrabutylammonium (B224687) phosphate (B84403) (TBAP) as an ion-pairing agent.
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient elution is typically used to separate the nucleotides. For example, a linear gradient from 1% to 40% Mobile Phase B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV absorbance at 259 nm
Column Temperature 25°C

3.3. Quantification

  • Prepare standard solutions of ATP, ADP, and AMP of known concentrations.

  • Generate a standard curve by injecting the standards and plotting the peak area against the concentration.

  • Quantify the adenine nucleotides in the samples by comparing their peak areas to the standard curve.

Enzyme Assay: Adenine Phosphoribosyltransferase (APRT) Activity

This protocol describes a discontinuous HPLC-based assay to measure APRT activity.

Materials:

  • Cell or tissue lysate containing APRT

  • Assay Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl2

  • Substrates: 1 mM PRPP, 150 µM adenine

  • Inorganic pyrophosphatase (to drive the reaction forward)

  • HPLC system as described in Protocol 3

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, PRPP, adenine, and inorganic pyrophosphatase.

    • Initiate the reaction by adding the cell or tissue lysate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation or by adding a stop solution (e.g., perchloric acid).

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Monitor the formation of the product, AMP, by measuring the peak area at 259 nm.

  • Calculation of Enzyme Activity: Calculate the rate of AMP formation (e.g., in nmol/min/mg of protein) based on the standard curve for AMP.

Visualizations

Signaling Pathway: The Purine Salvage Pathway

The following diagram illustrates the central role of adenine and APRT in the purine salvage pathway.

PurineSalvagePathway Adenine Adenine AMP AMP Adenine->AMP APRT PRPP PRPP PRPP->AMP IMP IMP PRPP->IMP GMP GMP PRPP->GMP Nucleotides Nucleotide Pool (ATP, GTP) AMP->Nucleotides Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine Guanine Guanine->GMP HGPRT IMP->AMP IMP->GMP GMP->Nucleotides DeNovo De Novo Synthesis DeNovo->IMP DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA

Caption: The Purine Salvage Pathway highlighting the role of APRT.

Experimental Workflow: Adenine-Induced CKD Model

The following diagram outlines the workflow for the in vivo adenine-induced chronic kidney disease model.

CKD_Workflow Start Start: Animal Acclimatization Prep Prepare Adenine Suspension Start->Prep Admin Daily Oral Gavage (e.g., 28 days for mice) Prep->Admin Monitor Daily Monitoring: Weight, Health Admin->Monitor End End of Study: Sample Collection Admin->End Monitor->Admin Blood Blood Collection: BUN, Creatinine Analysis End->Blood Kidney Kidney Collection: Histological Analysis End->Kidney

Caption: Workflow for the adenine-induced chronic kidney disease model.

Logical Relationship: Analysis of Purine Metabolites

This diagram shows the logical flow for the analysis of purine metabolites from cell culture experiments.

Metabolite_Analysis_Workflow CellCulture Cell Culture with Adenine Supplementation Harvest Harvest Cells and Media CellCulture->Harvest Extraction Metabolite Extraction (e.g., Perchloric Acid) Harvest->Extraction HPLC HPLC or LC-MS/MS Analysis Extraction->HPLC Data Data Analysis: Quantification of ATP, ADP, AMP, etc. HPLC->Data Conclusion Conclusion Data->Conclusion

Caption: Workflow for the analysis of purine metabolites from cell cultures.

References

Application Notes and Protocols for Adenine Hydrochloride Hydrate in Bacterial Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is indispensable for the growth and proliferation of bacteria. It is a key component of nucleic acids (DNA and RNA), energy currency (adenosine triphosphate - ATP), and essential cofactors (NAD and FAD). Supplementing bacterial growth media with adenine hydrochloride hydrate (B1144303) can be critical for cultivating fastidious organisms, studying purine metabolism, investigating signaling pathways, and enhancing growth under specific stress conditions. These application notes provide detailed information on the use of adenine hydrochloride hydrate in bacterial growth studies, including recommended concentrations, experimental protocols, and an overview of relevant signaling pathways.

Data Presentation: Recommended Concentrations

The optimal concentration of this compound can vary significantly depending on the bacterial species, the type of growth medium, and the specific research objectives. The following tables summarize recommended concentration ranges based on published studies.

Table 1: this compound Concentrations for Aerobic and Facultative Anaerobic Bacteria

Bacterial SpeciesMedium TypeConcentrationApplication/Effect
Escherichia coliMinimal Medium100 µg/mLIncreased survival under stress conditions
Escherichia coliMinimal Glucose Medium (NM)0.2 mMGeneral supplementation for growth
Bacillus subtilisN/AN/AAdenine is a ligand for the pbuE adenine riboswitch, activating gene expression.
Vibrio vulnificusN/AN/AAdenine is a ligand for the add adenine riboswitch, modulating translation.
Rhodopseudomonas palustrisN/A17 ± 2 µM/OD660 (extracellular)Adenine cross-feeding observed in co-culture

Table 2: this compound Concentrations for Anaerobic and Microaerophilic Bacteria

Bacterial SpeciesMedium TypeConcentrationApplication/Effect
Clostridium saccharoperbutylacetonicumTYA Medium250 mg/LRestored cell viability and butanol production at 37°C.[1][2]
Lactobacillus sp.Chemically Defined Medium0.037 mMComponent of a defined medium for community analysis.[3]
Bifidobacterium longumN/ANot specifiedIdentified as a growth-promoting factor.

Experimental Protocols

Protocol 1: Supplementation of M9 Minimal Medium with this compound

This protocol describes the preparation of 1 L of M9 minimal medium supplemented with this compound.

Materials:

  • This compound

  • 5x M9 salts solution (33.9 g/L Na₂HPO₄, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5 g/L NH₄Cl)

  • 20% (w/v) glucose solution (sterile)

  • 1 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • Sterile deionized water

  • 0.22 µm sterile filter

Procedure:

  • Prepare Adenine Stock Solution (20 mM):

    • Weigh out the appropriate amount of this compound (Molecular Weight varies depending on hydration, check the manufacturer's specifications). For anhydrous adenine HCl (MW: 171.59 g/mol ), this would be 0.343 g.

    • Dissolve in 100 mL of sterile deionized water. Gentle warming may be required to fully dissolve.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C.

  • Prepare M9 Medium Base:

    • To 750 mL of sterile deionized water, add 200 mL of 5x M9 salts solution.

    • Autoclave the M9 salts solution for 20 minutes at 121°C.

    • Allow the solution to cool to room temperature.

  • Add Supplements:

    • Aseptically add the following sterile solutions to the cooled M9 medium base:

      • 20 mL of 20% glucose solution (final concentration 0.4%)

      • 2 mL of 1 M MgSO₄ solution (final concentration 2 mM)

      • 100 µL of 1 M CaCl₂ solution (final concentration 0.1 mM)

      • 10 mL of 20 mM this compound stock solution (final concentration 0.2 mM)

    • Add sterile deionized water to a final volume of 1 L.

  • Final Mixture:

    • Mix the final solution gently but thoroughly. The medium is now ready for use.

G cluster_prep Stock Solution Preparation cluster_media M9 Medium Preparation weigh Weigh Adenine HCl Hydrate dissolve Dissolve in Sterile Water weigh->dissolve filter Filter Sterilize (0.22µm) dissolve->filter store Store at 4°C filter->store add_adenine Add Adenine Stock Solution store->add_adenine m9_base Prepare M9 Salts Base autoclave Autoclave & Cool m9_base->autoclave add_supplements Add Sterile Glucose, MgSO₄, CaCl₂ autoclave->add_supplements add_supplements->add_adenine final_vol Adjust to Final Volume add_adenine->final_vol ready Ready for Use final_vol->ready

Protocol 2: Preparation of Anaerobic Medium with this compound Supplementation

This protocol outlines the preparation of a pre-reduced anaerobic medium supplemented with this compound. This method is suitable for strict anaerobes like Clostridium and Bacteroides.

Materials:

  • Basal anaerobic medium components (e.g., yeast extract, peptone, salts)

  • This compound

  • Reducing agent (e.g., L-cysteine HCl)

  • Resazurin (B115843) (redox indicator)

  • Anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂)

  • Anaerobic chamber or gassing station

  • Serum bottles with butyl rubber stoppers and aluminum crimp seals

Procedure:

  • Prepare Adenine Stock Solution:

    • Prepare a 20 mM stock solution of this compound as described in Protocol 1.

  • Prepare Medium:

    • In a flask, dissolve all basal medium components (excluding the reducing agent and adenine) in deionized water.

    • Add 1 mL of resazurin solution (0.1% w/v) per liter of medium. The medium will turn pink.

    • Boil the medium for several minutes while sparging with the anaerobic gas mixture to remove dissolved oxygen. The medium should become colorless as it is reduced.

    • Dispense the medium into serum bottles inside an anaerobic chamber or while maintaining a continuous flow of anaerobic gas.

    • Add the reducing agent (e.g., L-cysteine HCl to a final concentration of 0.05%).

    • Seal the bottles with butyl rubber stoppers and aluminum crimps.

    • Autoclave the sealed bottles.

  • Add Adenine Supplement:

    • After the autoclaved medium has cooled to room temperature, bring it and the sterile adenine stock solution into an anaerobic chamber.

    • Using a sterile, anaerobic syringe and needle, add the desired volume of the adenine stock solution to the medium. For a final concentration of 250 mg/L, add approximately 14.6 mL of a 20 mM this compound stock solution per liter of medium.

    • Mix gently by swirling. The medium is now ready for inoculation.

G cluster_prep Medium Preparation cluster_supplement Supplementation (Anaerobic) dissolve_components Dissolve Basal Components & Resazurin boil_sparge Boil and Sparge with Anaerobic Gas dissolve_components->boil_sparge dispense Dispense into Serum Bottles boil_sparge->dispense add_reducing Add Reducing Agent dispense->add_reducing seal_autoclave Seal and Autoclave add_reducing->seal_autoclave cool_medium Cool Medium seal_autoclave->cool_medium add_adenine Aseptically Add Adenine Stock cool_medium->add_adenine ready Ready for Inoculation add_adenine->ready

Signaling Pathways

In many bacteria, the intracellular concentration of adenine and other purines is sensed by riboswitches . These are structured non-coding RNA domains located in the 5' untranslated region of messenger RNAs (mRNAs) that bind directly to specific small molecules, regulating gene expression without the need for protein factors.

The adenine riboswitch is a well-characterized example. Upon binding to adenine, the riboswitch undergoes a conformational change that typically leads to the stabilization of an anti-terminator structure. This allows transcription to proceed through a downstream terminator sequence, leading to the expression of genes involved in purine transport and metabolism. In some cases, the adenine riboswitch can also regulate translation by controlling access to the ribosome binding site.

G

Conclusion

The use of this compound as a media supplement is a valuable tool in bacterial growth studies. The appropriate concentration is species- and application-dependent. The provided protocols offer a starting point for researchers to incorporate adenine into their experimental designs. Understanding the role of adenine in bacterial signaling, particularly through mechanisms like riboswitches, can provide deeper insights into the regulation of bacterial metabolism and physiology.

References

The Role of Adenine Hydrochloride Hydrate in Plant Tissue Culture Media: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and professionals in drug development utilizing plant tissue culture, optimizing media composition is paramount for successful outcomes. Adenine (B156593) hydrochloride hydrate (B1144303), a synthetic cytokinin, plays a crucial role in promoting cell division and differentiation, leading to enhanced shoot proliferation and overall plantlet development. This document provides detailed application notes and protocols for the effective use of adenine hydrochloride hydrate in plant tissue culture media.

Application Notes

Adenine and its derivatives are precursors in the biosynthesis of natural cytokinins, a class of plant hormones essential for regulating cell division, shoot initiation and growth, and leaf senescence.[1] While adenine itself does not activate cytokinin responses, its N6-substituted derivatives are potent signaling molecules.[1][2] In plant tissue culture, the addition of adenine, often in the form of adenine sulfate (B86663) or this compound, can significantly enhance the effects of other cytokinins like 6-Benzylaminopurine (BAP) or Kinetin.

The primary application of this compound in plant tissue culture is to stimulate shoot proliferation and development. It is particularly beneficial in overcoming challenges such as shoot tip necrosis and leaf abscission, which can occur when using cytokinins like BAP alone.[3] The synergistic effect of adenine with other cytokinins leads to the production of a higher number of healthier and more vigorous shoots.

While much of the published research refers to adenine sulfate (AdS), the hydrochloride form serves the same fundamental purpose: to supply adenine to the culture medium. The choice between the two salts may depend on factors such as solubility, stability in the specific medium formulation, and cost. Both forms are effective in promoting shoot development.

Key Applications:
  • Enhanced Shoot Proliferation: this compound, in conjunction with other cytokinins, significantly increases the number of shoots per explant.

  • Improved Shoot Quality: It promotes the development of healthier, more vigorous shoots with reduced instances of physiological disorders like shoot tip necrosis.

  • Synergistic Effects: Adenine acts as a precursor to endogenous cytokinins, creating a synergistic effect when used with synthetic cytokinins, leading to a more robust morphogenic response.

Quantitative Data Summary

The following tables summarize the effects of adenine supplementation (as adenine sulfate, which provides the adenine moiety) on shoot proliferation in various plant species, as documented in published research. This data can serve as a starting point for optimizing this compound concentrations in your specific experimental system.

Table 1: Effect of Adenine Sulfate on Shoot Multiplication in Jatropha curcas

Treatment (MS Medium)Mean No. of Shoots per Explant (± SE)Regeneration Frequency (%)
1.5 mg/L BA + 0.05 mg/L IBA + 0.5 mg/L TDZ (Control)3.82 ± 0.18Not Reported
Control + 25 mg/L Adenine Sulfate + 25 mg/L Glutamine9.09 ± 0.3793.0

Table 2: Effect of Adenine Sulfate on Shoot Multiplication in Kalanchoe blossfeldiana under LED light [4]

Adenine Sulfate (Ads) Conc. (mg/L) in MS MediumMean Shoot NumberMean Shoot Height (cm)
0 (Control)Not specifiedNot specified
40Not specifiedNot specified
80Not specifiedNot specified
120Significantly increasedSignificantly increased

Note: The study states a significant increase but does not provide specific mean values in the abstract.

Table 3: Effect of Adenine Sulfate on Shoot Regeneration in Syzygium cumini [3]

Treatment (MS Basal Medium)Maximum No. of Shoots
BA (optimal concentration)Not specified (stunted growth)
BA + Adenine Sulfate (AdS)14
MS + BA (10 µM) + GA3 (2.5 µM)15

Table 4: Effect of Adenine Sulfate on Shoot Multiplication in Stevia rebaudiana [2]

Treatment (MS Medium)Mean No. of Shoots per Explant
Kinetin (9.3 µM)Not specified (low)
Kinetin (9.3 µM) + Adenine Sulfate (40 mg/L)Significantly improved
Kinetin (9.3 µM) + BAP (22.2 µM) + Adenine Sulfate (40 mg/L)8

Experimental Protocols

Protocol 1: Preparation of Murashige and Skoog (MS) Medium with this compound Supplementation

This protocol outlines the preparation of 1 liter of MS medium supplemented with this compound for general shoot proliferation studies.

Materials:

  • Murashige and Skoog (MS) basal salt mixture[5]

  • Sucrose (B13894)

  • myo-Inositol

  • Vitamins (e.g., Nicotinic acid, Pyridoxine HCl, Thiamine HCl, Glycine)[5]

  • Plant growth regulators (e.g., BAP, NAA)

  • This compound

  • Agar (B569324) (or other gelling agent)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Autoclave

  • Sterile culture vessels

Procedure:

  • Prepare Macronutrient and Micronutrient Stock Solutions (Optional but Recommended): For convenience and accuracy, it is advisable to prepare concentrated stock solutions of MS macro- and micronutrients, as well as vitamins.[6]

  • Dissolve Basal Salts and Organics: In a 1-liter beaker, dissolve the MS basal salt mixture (or add the appropriate volumes of stock solutions) in approximately 800 mL of distilled water. Add sucrose (typically 30 g/L) and myo-inositol (typically 100 mg/L) and stir until fully dissolved.[7][8]

  • Add Vitamins: Add the required vitamins from stock solutions. It is recommended to add heat-labile vitamins after autoclaving and filter-sterilizing them.[6]

  • Add Plant Growth Regulators:

    • Prepare stock solutions of plant growth regulators (e.g., BAP, NAA) and this compound. A common stock solution concentration is 1 mg/mL. To prepare, dissolve 100 mg of the substance in a suitable solvent (e.g., a few drops of 1N NaOH for auxins, 1N HCl for cytokinins and adenine) and bring the final volume to 100 mL with distilled water.[9]

    • Add the desired volume of the stock solutions to the medium. For example, to achieve a final concentration of 1.0 mg/L, add 1 mL of the 1 mg/mL stock solution to the 1-liter medium.[9]

  • Adjust pH: While stirring, adjust the pH of the medium to 5.7-5.8 using 0.1N HCl or 0.1N NaOH.[7]

  • Add Gelling Agent: If a solid or semi-solid medium is required, add agar (typically 6-8 g/L) and heat the medium while stirring until the agar is completely dissolved.[8]

  • Final Volume Adjustment: Add distilled water to bring the final volume to 1 liter.

  • Sterilization: Dispense the medium into culture vessels and autoclave at 121°C and 15 psi for 15-20 minutes.[7]

  • Storage: Store the sterilized medium at 4°C until use.

Protocol 2: In Vitro Shoot Multiplication of a Model Plant using this compound

This protocol provides a general workflow for a shoot multiplication experiment.

Materials:

  • Sterile plant explants (e.g., nodal segments, shoot tips)

  • Prepared sterile MS medium with varying concentrations of BAP and this compound (e.g., see Table 1 for a starting point)

  • Sterile petri dishes, forceps, and scalpels

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Procedure:

  • Explant Preparation: Under aseptic conditions in a laminar flow hood, prepare the explants from a healthy, sterile source plant.

  • Inoculation: Place one explant onto the surface of the prepared agar-solidified MS medium in each culture vessel.

  • Incubation: Culture the explants in a growth chamber under controlled conditions (e.g., 16-hour photoperiod, 25 ± 2°C).

  • Subculture: After 3-4 weeks, subculture the proliferating shoots by excising and transferring them to fresh medium of the same composition.

  • Data Collection: After a defined culture period (e.g., 4-6 weeks), record data on the number of new shoots per explant, shoot length, and overall plantlet health.

  • Rooting: Once a sufficient number of shoots are obtained, they can be transferred to a rooting medium, which typically contains a higher ratio of auxin to cytokinin.[10]

Visualizations

Cytokinin Biosynthesis Pathway from Adenine

The following diagram illustrates the simplified metabolic pathway for the synthesis of active cytokinins from adenine precursors in plants.

Cytokinin_Biosynthesis Adenine Adenine AMP AMP/ADP/ATP Adenine->AMP IPT IPT (Isopentenyl transferase) AMP->IPT DMAPP DMAPP (Dimethylallyl pyrophosphate) DMAPP->IPT iP_nucleotides iP-ribotides (Isopentenyladenosine phosphates) IPT->iP_nucleotides CYP735A CYP735A iP_nucleotides->CYP735A LOG LOG (Lonely Guy) iP_nucleotides->LOG tZ_nucleotides tZ-ribotides (trans-Zeatin phosphates) CYP735A->tZ_nucleotides tZ_nucleotides->LOG Active_Cytokinins Active Cytokinins (iP, tZ) LOG->Active_Cytokinins Signaling Cytokinin Signaling Pathway Active_Cytokinins->Signaling

Caption: Simplified cytokinin biosynthesis pathway in plants.

Cytokinin Signaling Pathway

This diagram shows a simplified model of the cytokinin signal transduction pathway in plant cells.[11][12][13]

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Receptor) Histidine Kinase AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates ARR_A Type-A ARR (Response Regulator) ARR_B->ARR_A Activates Transcription Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription ARR_A->AHK Inhibits Cytokinin Cytokinin Cytokinin->AHK Binds

Caption: Simplified two-component cytokinin signaling pathway.

Experimental Workflow for Shoot Multiplication

This diagram outlines the general workflow for an in vitro shoot multiplication experiment using this compound.

Experimental_Workflow start Start: Select Healthy Mother Plant explant_prep Explant Preparation (e.g., Nodal Segments) start->explant_prep sterilization Surface Sterilization explant_prep->sterilization inoculation Inoculation on MS Medium + BAP + Adenine HCl sterilization->inoculation incubation Incubation in Growth Chamber inoculation->incubation subculture Subculture of Proliferated Shoots (3-4 weeks) incubation->subculture subculture->subculture Repeat as needed data_collection Data Collection (Shoot number, length, etc.) subculture->data_collection rooting Transfer to Rooting Medium data_collection->rooting acclimatization Acclimatization of Plantlets rooting->acclimatization end End: Greenhouse Transfer acclimatization->end

References

Application Notes and Protocols: Adenine Hydrochloride Hydrate in Nucleic Acid Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of adenine (B156593) hydrochloride hydrate (B1144303) as a precursor in the synthesis of modified adenine nucleotides for nucleic acid labeling. Detailed protocols for the synthesis of a fluorescent adenosine (B11128) triphosphate analog and its subsequent enzymatic incorporation into RNA are provided, along with data presentation and workflow visualizations.

Adenine hydrochloride hydrate serves as a stable and reliable starting material for the chemical synthesis of various labeled and modified adenine-containing molecules. While not used directly as a labeling agent, its conversion into analogs such as fluorescently tagged or isotopically labeled adenosine triphosphates (ATPs) is a critical step for producing probes for nucleic acid research. These labeled ATPs can then be enzymatically incorporated into DNA or RNA sequences, enabling their detection and study in a wide range of applications, including fluorescence microscopy, in situ hybridization, and single-molecule tracking.

I. Synthesis of Fluorescent Adenosine Triphosphate Analog

A common strategy for creating a fluorescent adenine nucleotide is to modify the exocyclic N6 amine of adenosine. This position is often tolerant to the addition of fluorophores without significantly disrupting the subsequent enzymatic incorporation. The following is a representative protocol for the synthesis of an N6-alkynyl-ATP analog, which can then be coupled to an azide-containing fluorophore via "click chemistry."

Experimental Protocol: Synthesis of N6-(Propargylamino)-ATP

This protocol is a conceptual representation of a synthetic route.

Materials:

Procedure:

  • Synthesis of 1,N6-Ethenoadenosine 5'-triphosphate (εATP):

    • Dissolve ATP disodium salt in an aqueous buffer (pH 4.0).

    • Add a solution of bromoacetaldehyde diethyl acetal and incubate at 37°C for 24-48 hours.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting εATP by anion-exchange chromatography on a DEAE-Sephadex A-25 column using a linear gradient of TEAB buffer.

  • Ring Opening of εATP to N6-(2-oxoethyl)-ATP:

    • Lyophilize the purified εATP.

    • Redissolve in water and adjust the pH to 10-11 with a suitable base.

    • Incubate at room temperature for 1-2 hours to facilitate the ring opening.

    • Neutralize the solution and purify the product by HPLC.

  • Reductive Amination with Propargylamine:

    • To the N6-(2-oxoethyl)-ATP solution, add propargylamine in excess.

    • Add sodium cyanoborohydride (NaBH3CN) and incubate at room temperature overnight.

    • Monitor the formation of N6-(propargylamino)-ATP by HPLC.

    • Purify the final product using anion-exchange chromatography as described in step 1.

  • Characterization:

    • Confirm the identity and purity of N6-(propargylamino)-ATP using mass spectrometry and NMR spectroscopy.

Quantitative Data: Synthesis Yields

StepStarting MaterialProductTypical Yield (%)
Ethenoadenosine FormationATPεATP70-85
Ring OpeningεATPN6-(2-oxoethyl)-ATP>95
Reductive Amination & "Click" ReactionN6-(2-oxoethyl)-ATPN6-(Propargylamino)-ATP-Fluorophore50-70

Note: Yields are illustrative and can vary based on specific reaction conditions and fluorophore used.

Workflow for Synthesis of Fluorescent ATP Analog

Adenine_HCl Adenine Hydrochloride Hydrate (Precursor) ATP Adenosine 5'-triphosphate (ATP) Adenine_HCl->ATP Conceptual Starting Point Etheno_ATP 1,N6-Ethenoadenosine 5'-triphosphate (εATP) ATP->Etheno_ATP Bromoacetaldehyde Ring_Opened_ATP N6-(2-oxoethyl)-ATP Etheno_ATP->Ring_Opened_ATP Alkaline Hydrolysis Alkynyl_ATP N6-(Propargylamino)-ATP Ring_Opened_ATP->Alkynyl_ATP Propargylamine, NaBH3CN Fluorescent_ATP Fluorescently Labeled ATP Analog Alkynyl_ATP->Fluorescent_ATP Azide-Fluorophore (Click Chemistry)

Caption: Synthesis of a fluorescent ATP analog from adenine as a conceptual starting point.

II. Enzymatic Incorporation of Fluorescent ATP Analog into RNA

Once synthesized, the fluorescent ATP analog can be used as a substrate for RNA polymerases in an in vitro transcription reaction to produce fluorescently labeled RNA probes.

Experimental Protocol: In Vitro Transcription with Fluorescently Labeled ATP

Materials:

  • Linearized DNA template with a T7, T3, or SP6 promoter

  • T7, T3, or SP6 RNA Polymerase

  • Ribonucleoside triphosphates (rNTPs): GTP, CTP, UTP

  • Fluorescently labeled ATP analog (from Section I)

  • Transcription buffer (typically supplied with the polymerase)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification kit for RNA (e.g., spin column-based)

Procedure:

  • Transcription Reaction Setup:

    • In a nuclease-free microcentrifuge tube, combine the following at room temperature in this order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10X Transcription Buffer

      • 1 µg of linearized DNA template

      • 2 µL of 100 mM DTT

      • A mixture of rNTPs:

        • 2 µL of 10 mM GTP

        • 2 µL of 10 mM CTP

        • 2 µL of 10 mM UTP

        • 1 µL of 10 mM ATP

        • 1-2 µL of 1 mM Fluorescent ATP analog (the ratio of labeled to unlabeled ATP can be adjusted to control labeling density)

      • 1 µL of RNase inhibitor

      • 2 µL of RNA Polymerase

  • Incubation:

    • Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification of Labeled RNA:

    • Purify the labeled RNA using a spin column-based RNA purification kit according to the manufacturer's instructions.

    • Alternatively, perform phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control:

    • Determine the concentration of the labeled RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the labeling efficiency by measuring the absorbance of the fluorophore and the RNA.

    • Analyze the integrity of the labeled RNA by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. The labeled RNA should appear as a distinct band of the expected size.

Quantitative Data: Labeling Efficiency and RNA Yield

ParameterUnlabeled ControlLabeled RNA (1:10 labeled:unlabeled ATP)Labeled RNA (1:4 labeled:unlabeled ATP)
RNA Yield (µg)20 - 3015 - 2510 - 20
Labeling Efficiency (%)N/A8 - 1220 - 28
Specific Activity (pmol dye/µg RNA)N/A5 - 812 - 18

Note: Data is illustrative. Yields and efficiency depend on the specific polymerase, template, and labeled nucleotide.

Workflow for Enzymatic RNA Labeling

cluster_0 In Vitro Transcription Template Linearized DNA Template Reaction_Mix Transcription Reaction Assembly Template->Reaction_Mix Polymerase RNA Polymerase Polymerase->Reaction_Mix NTPs rNTPs (GTP, CTP, UTP) NTPs->Reaction_Mix Labeled_ATP Fluorescent ATP Analog Labeled_ATP->Reaction_Mix Incubation Incubation (37°C) Reaction_Mix->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment Purification RNA Purification DNase_Treatment->Purification Labeled_RNA Purified Fluorescently Labeled RNA Purification->Labeled_RNA

Caption: Workflow for in vitro transcription to produce fluorescently labeled RNA.

III. Applications in Research and Drug Development

Fluorescently labeled nucleic acids synthesized using this compound as a precursor have numerous applications:

  • Fluorescence In Situ Hybridization (FISH): Labeled RNA probes are used to detect and localize specific RNA sequences within cells and tissues.

  • Microscopy and Imaging: Tracking the movement and interactions of labeled RNA molecules in living cells.

  • Gene Expression Analysis: Quantification of specific mRNA transcripts.

  • Drug Screening: Development of assays to screen for small molecules that bind to or modulate the function of specific RNA targets.

By providing a robust method for the synthesis of labeled nucleic acid probes, the use of this compound as a foundational precursor contributes significantly to advancing our understanding of nucleic acid biology and the development of novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Adenine Hydrochloride Hydrate Solubility in Water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adenine (B156593) hydrochloride hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of adenine hydrochloride hydrate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving this compound in water.

FAQs

Q1: My this compound is not dissolving completely in water at room temperature. What should I do?

A1: this compound has limited solubility in cold water. Its solubility is reported as sparingly soluble, in the range of 1-10 mg/mL. To improve solubility, gentle heating of the solution is recommended.[1] Stirring the solution while heating in a water bath can significantly enhance dissolution.

Q2: I've heated the solution, but some particles still won't dissolve. What's the next step?

A2: If heating alone is insufficient, the issue might be related to the pH of the solution. This compound's solubility is significantly influenced by pH. Lowering the pH by adding a small amount of hydrochloric acid (HCl) can aid in dissolution. For instance, its solubility is noted to be 20 mg/mL in 0.5 M HCl and 1 M HCl.[2][3] After dissolution in an acidic solution, the pH can be carefully adjusted back to the desired level for your experiment, though you should be cautious of potential precipitation.

Q3: My solution was clear after dissolving, but a precipitate formed after it cooled down or during storage. How can I prevent this?

A3: Precipitation upon cooling is a common issue and indicates that the solution was supersaturated at the higher temperature. To resolve this, you can try the following:

  • Re-dissolve with heat: Gently warm the solution again before use.

  • Prepare a more dilute stock solution: If your experimental design allows, working with a lower concentration stock solution can prevent precipitation.

  • Store at room temperature or 37°C: Depending on the stability of your final solution, storing it at a slightly elevated temperature might prevent the compound from falling out of solution.

  • Use a co-solvent: For certain applications, the use of a co-solvent like DMSO might be an option, though this should be tested for compatibility with your experimental system.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: While autoclaving is a common sterilization method, its effect on this compound stability should be considered. A recommended alternative is to prepare the solution in sterile water and then sterile-filter it through a 0.22 µm filter. This method avoids potential degradation due to high heat and pressure.

Data Presentation: Solubility Overview

The solubility of this compound is dependent on the solvent, temperature, and pH. The following tables summarize the available quantitative data.

Table 1: Solubility in Different Solvents

SolventSolubilityNotes
Water (cold)Sparingly soluble (1-10 mg/mL)[1]Dissolution can be slow and incomplete.
Water (warm)50 mg/mL[4]Heating significantly improves solubility.
0.5 M HCl20 mg/mLAcidic conditions enhance solubility.
1 M HCl20 mg/mL[3][5]
AcetonitrileSlightly Soluble (0.1-1 mg/mL)[1]
EthanolInsoluble[6]
DMSO8 mg/mL[6]

Table 2: Effect of Temperature on Aqueous Solubility

TemperatureSolubility in WaterReference
Cold1 g in 2000 mL (~0.5 mg/mL) for adenine free base[3][5]
Boiling1 g in 40 mL (25 mg/mL) for adenine free base[2][3][5]
Not specified1 g in 42 mL (~23.8 mg/mL) for adenine hydrochloride hemihydrate[2]

Note: Specific temperature-dependent solubility data for this compound is limited. The data for adenine free base is provided for general guidance.

Experimental Protocols

Protocol for Preparing a 50 mg/mL Aqueous Stock Solution

This protocol details the steps to prepare a 50 mg/mL stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, deionized or distilled water

  • Sterile glass beaker or flask

  • Magnetic stirrer and stir bar

  • Water bath or hot plate with temperature control

  • Sterile 0.22 µm syringe filter

  • Sterile storage tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution of 50 mg/mL, weigh out 500 mg.

  • Initial Mixing: Add the powder to the sterile beaker/flask containing the desired volume of sterile water.

  • Heating and Stirring: Place the beaker/flask on a magnetic stirrer and begin stirring. Gently heat the solution to between 50-60°C using a water bath or hot plate.[7] Continue stirring until the powder is completely dissolved. The solution should appear clear to slightly hazy and colorless to faint yellow or tan.[4]

  • Cooling: Once dissolved, remove the solution from the heat and allow it to cool to room temperature.

  • Sterile Filtration: Draw the cooled solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into sterile storage tubes.

  • Storage: Store the stock solution at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C is recommended, but be aware of the potential for precipitation upon thawing.

Troubleshooting this Protocol:

  • Precipitation after cooling: If a precipitate forms upon cooling, gently warm the solution before use to redissolve it. Consider preparing a more dilute stock if this is a persistent issue.

  • Incomplete dissolution: If the powder does not fully dissolve even with heating, a small amount of 0.5 M or 1 M HCl can be added dropwise while stirring until the solution clears. Remember to readjust the pH if necessary for your application, being mindful of potential re-precipitation.

Signaling Pathway and Experimental Workflow

Adenine plays a role in various cellular processes, including signaling pathways. It can interact with G protein-coupled receptors (GPCRs), specifically through the inhibitory G protein (Gi), to regulate the cyclic AMP (cAMP) signaling pathway.

Adenine's Role in the cAMP Signaling Pathway

Adenine can act as a signaling molecule by binding to specific GPCRs. This binding activates the associated Gi protein. The activated alpha subunit of the Gi protein then inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.

Adenine_cAMP_Pathway Adenine Adenine GPCR Gi-protein Coupled Receptor (GPCR) Adenine->GPCR Gi_protein Gi Protein (inactive) GPCR->Gi_protein Activates Gi_protein_active Gi Protein (active α-subunit) Gi_protein->Gi_protein_active Adenylyl_Cyclase Adenylyl Cyclase Gi_protein_active->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: Adenine's inhibitory effect on the cAMP signaling pathway.

Experimental Workflow for Studying Adenine's Effect on cAMP Levels

This workflow outlines a general procedure for investigating the impact of this compound on intracellular cAMP concentrations in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Prepare_Adenine 2. Prepare Adenine Hydrochloride Hydrate Stock Solution Treat_Cells 3. Treat Cells with Adenine Solution Prepare_Adenine->Treat_Cells Lyse_Cells 4. Lyse Cells Treat_Cells->Lyse_Cells cAMP_Assay 5. Perform cAMP Assay (e.g., ELISA) Lyse_Cells->cAMP_Assay Data_Analysis 6. Analyze Data cAMP_Assay->Data_Analysis

Caption: Workflow for analyzing adenine's effect on cAMP.

References

Technical Support Center: Adenine Hydrochloride Hydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adenine (B156593) hydrochloride hydrate (B1144303) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is adenine hydrochloride hydrate and why is it used in cell culture?

Adenine is a purine (B94841) nucleobase that is a fundamental component of DNA, RNA, and essential biomolecules like adenosine (B11128) triphosphate (ATP), which is crucial for cellular energy metabolism.[1][2] Its hydrochloride hydrate form is often used in cell culture to improve its solubility in aqueous solutions. It serves as a supplement in various media to support cell growth and proliferation, particularly in studies related to metabolism, genetics, and drug development.

Q2: Why is my this compound precipitating in my cell culture medium?

Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • pH: The solubility of adenine is significantly influenced by pH. It is more soluble in acidic and alkaline conditions than at a neutral pH.[3][4][5] Cell culture media is typically buffered to a physiological pH (around 7.2-7.4), which is a range where adenine solubility is lower.

  • Concentration: The concentration of this compound in the medium may exceed its solubility limit under the specific conditions of your experiment.

  • Temperature: Temperature fluctuations can affect solubility. While heating can help dissolve adenine initially, a decrease in temperature, such as moving the media from a warm water bath to room temperature or refrigeration, can cause it to precipitate out of solution.[3]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Adenine hydrochloride can potentially interact with some of these components, such as phosphate (B84403) and bicarbonate ions, leading to the formation of less soluble complexes.[6][7]

  • Evaporation: Evaporation of water from the cell culture medium can lead to an increase in the concentration of all solutes, including this compound, potentially exceeding its solubility limit.[7]

Q3: Can I dissolve this compound directly in my cell culture medium?

While it may be possible for very low concentrations, it is generally not recommended to dissolve this compound powder directly into complete cell culture medium. The buffering capacity of the medium at a physiological pH can make it difficult to dissolve the compound and may lead to immediate precipitation. The recommended method is to prepare a concentrated stock solution and then dilute it into the medium.

Q4: How does the bicarbonate buffer system in my incubator affect this compound solubility?

Most cell culture incubators use a CO2 atmosphere to maintain the pH of the medium through the bicarbonate buffering system. The sodium bicarbonate in the medium, in equilibrium with the CO2, creates a near-physiological pH. As mentioned, this pH range is not optimal for adenine solubility. Adding an acidic stock solution of adenine hydrochloride can react with the bicarbonate, leading to the release of CO2 and a potential shift in pH, which could still result in precipitation as the medium re-equilibrates.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your cell culture medium, follow these steps to identify and resolve the issue.

Problem: Precipitate observed after adding this compound to cell culture medium.

Workflow for Troubleshooting Precipitation:

Adenine_Precipitation_Troubleshooting start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock remake_stock Remake stock solution (See Protocol Below) check_stock->remake_stock No check_ph 2. Check pH of Medium After Adding Stock check_stock->check_ph Yes remake_stock->check_ph adjust_ph Adjust pH of stock before adding to medium check_ph->adjust_ph pH shift detected check_conc 3. Check Final Concentration Is it too high? check_ph->check_conc pH stable adjust_ph->check_conc lower_conc Lower final concentration check_conc->lower_conc Yes check_temp 4. Check for Temperature Shock Was the medium cold? check_conc->check_temp No lower_conc->check_temp warm_medium Warm medium to 37°C before adding stock check_temp->warm_medium Yes check_components 5. Consider Media Components High in phosphate/bicarbonate? check_temp->check_components No warm_medium->check_components test_media Test different media formulation or use a different salt form of adenine check_components->test_media Yes resolved Issue Resolved check_components->resolved No test_media->resolved Adenine_Precipitation_Factors cluster_factors Contributing Factors ph Suboptimal pH (Neutral) precipitation Adenine Hydrochloride Hydrate Precipitation ph->precipitation concentration High Concentration concentration->precipitation temperature Low Temperature temperature->precipitation interactions Media Component Interactions (e.g., Phosphate, Bicarbonate) interactions->precipitation

References

Troubleshooting poor cell growth with adenine supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter when supplementing cell cultures with adenine (B156593).

Troubleshooting Guide: Poor Cell Growth After Adenine Supplementation

Use this guide to diagnose and resolve issues related to suboptimal cell performance following the addition of adenine to your culture medium.

Problem: Cell proliferation has decreased, or cells are dying after adding adenine.

This issue is often related to adenine concentration, cellular metabolism, or the specific cell line's sensitivity. Follow this workflow to identify the cause:

TroubleshootingWorkflow start Start: Poor Cell Growth with Adenine Supplementation check_concentration 1. Verify Adenine Concentration start->check_concentration is_toxic Is the concentration potentially toxic (e.g., >500 µM for sensitive lines)? check_concentration->is_toxic optimize_concentration ACTION: Perform Dose-Response Experiment (See Protocol 1) is_toxic->optimize_concentration Yes check_cell_line 2. Review Cell Line Characteristics is_toxic->check_cell_line No end_resolved End: Issue Resolved optimize_concentration->end_resolved is_sensitive Is the cell line known to be sensitive to purines or have defects in purine (B94841) salvage? check_cell_line->is_sensitive consider_alternatives ACTION: Consider Lower Concentrations or Alternative Supplements is_sensitive->consider_alternatives Yes check_metabolism 3. Assess Metabolic State is_sensitive->check_metabolism No consider_alternatives->end_resolved is_imbalanced Is there a potential for nucleotide pool imbalance? check_metabolism->is_imbalanced add_pyrimidines ACTION: Supplement with Pyrimidines (e.g., Uridine) to Counteract Toxicity is_imbalanced->add_pyrimidines Yes end_unresolved End: Issue Persists (Consult Further Literature) is_imbalanced->end_unresolved No add_pyrimidines->end_resolved

Caption: Troubleshooting workflow for poor cell growth.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of adenine for cell culture?

The optimal concentration of adenine is highly dependent on the cell line and experimental goals. High concentrations can be toxic, while low concentrations may be ineffective. Some studies show that adenosine (B11128) and guanosine (B1672433) can inhibit cell growth, whereas a combination of cytidine, hypoxanthine, uridine, and thymidine (B127349) can improve it.[1]

Cell Line TypeTypical Concentration RangeNotes
CHO Cells 100 µMSupplementation with a combination of nucleosides (cytidine, hypoxanthine, uridine, thymidine) at 100 µM each has been shown to improve growth rates.[1]
Tumor Cells (e.g., HeLa, Bel-7402) 0.2 - 0.5 mg/mLAdenine has been shown to inhibit the growth of these cells in a dose- and time-dependent manner, with ID50 values in this range.[2][3]
Fibroblasts (e.g., NIH-3T3) Not specified, but used to rescue cells from oxidative damage.Adenine supplementation can help rescue cellular ATP levels and proliferation after oxidative stress.[4]
Yeast (S. cerevisiae - adenine auxotrophs) 100 mg/LRequired for proliferation in synthetic media; rich media may have variable and insufficient levels.[5]

It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q2: Why is adenine supplementation causing cell death? I thought it was essential for growth.

While adenine is a crucial building block for nucleic acids and energy metabolism, an excess can lead to toxicity through several mechanisms:

  • Metabolic Imbalance: High levels of adenine can disrupt the delicate balance of the nucleotide pool. Specifically, the conversion of adenosine (derived from adenine) to AMP can lead to an accumulation of adenosine nucleotides, which may inhibit the synthesis of pyrimidines, essential for cell growth.[6] This effect can sometimes be rescued by supplementing the medium with uridine.[6]

  • Induction of Apoptosis: In some cell lines, particularly certain cancer cells, adenine can trigger programmed cell death (apoptosis) and cause cell cycle arrest at the S phase.[2][7] This effect is often dose- and time-dependent.

  • Direct Toxicity: At very high concentrations, adenine itself can be toxic, though the exact mechanisms are not fully understood for all cell types.[6][8] For example, adenine was found to be toxic to 3T6 cells at 1 mM but not at lower concentrations.[6]

AdenineToxicityPathway Adenine High Extracellular Adenine AMP Increased Intracellular Adenylyl Nucleotides (AMP) Adenine->AMP Apoptosis Induction of Apoptosis Adenine->Apoptosis CellCycleArrest S Phase Cell Cycle Arrest Adenine->CellCycleArrest Pyrimidine_Inhibition Inhibition of Pyrimidine Biosynthesis AMP->Pyrimidine_Inhibition PoorGrowth Poor Cell Growth & Cell Death Pyrimidine_Inhibition->PoorGrowth Apoptosis->PoorGrowth CellCycleArrest->PoorGrowth

Caption: Potential mechanisms of adenine-induced cytotoxicity.

Q3: How does adenine get utilized by the cells?

Cells primarily utilize adenine through the purine salvage pathway . This pathway is more energy-efficient than de novo (from scratch) synthesis.[9] The key enzyme, Adenine Phosphoribosyltransferase (APRT), directly converts adenine into adenosine monophosphate (AMP), which can then be used to generate ADP and ATP.[4]

PurineSalvagePathway cluster_extracellular Extracellular cluster_intracellular Intracellular Adenine_ext Adenine Adenine_int Adenine Adenine_ext->Adenine_int Transport APRT APRT Adenine_int->APRT PRPP PRPP PRPP->APRT AMP AMP ADP ADP AMP->ADP ATP ATP (Energy, DNA/RNA Synthesis) ADP->ATP APRT->AMP

Caption: The adenine purine salvage pathway.

Q4: My cells are adenine auxotrophs, but they are still growing poorly with adenine supplementation. What could be wrong?

If you are working with an adenine-requiring mutant (auxotroph) and observing poor growth despite supplementation, consider the following:

  • Adenine Depletion: Even in supplemented media, adenine can be depleted before other essential nutrients like the primary carbon source.[10] This is especially true in rich media like those containing yeast extract, where initial adenine levels can be low and variable.[5]

  • Secondary Metabolic Effects: Adenine starvation, which can occur upon depletion, can induce significant physiological changes, including altered cell morphology (cell swelling) and entry into a stress-resistant state, which halts cell division.[5][10]

  • Incorrect Adenine Salt Form: Ensure you are using a highly soluble form of adenine, such as adenine hemisulfate, and that the molecular weight has been correctly factored into your concentration calculations.[11]

  • General Culture Issues: Poor growth may not be related to adenine at all. Refer to standard cell culture troubleshooting guides to rule out other common problems like contamination (especially mycoplasma), incorrect pH, expired media or supplements, or incubator issues.[12][13][14][15]

Key Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal Adenine Concentration

This protocol uses a cell proliferation assay (e.g., MTT or WST-1) to find the ideal adenine concentration that supports or does not inhibit cell growth.

DoseResponseWorkflow step1 1. Prepare Adenine Stock Solution (e.g., 100 mM in 0.1 M HCl, filter sterilize) step2 2. Seed Cells in 96-well Plate (at optimal density for proliferation) step1->step2 step3 3. Prepare Serial Dilutions of Adenine in complete medium (e.g., 0 µM to 2000 µM) step2->step3 step4 4. Add Adenine Dilutions to Wells (include 'no adenine' and 'no cell' controls) step3->step4 step5 5. Incubate for 24-72 hours (duration depends on cell doubling time) step4->step5 step6 6. Perform Cell Proliferation Assay (e.g., add MTT reagent, incubate, solubilize) step5->step6 step7 7. Read Absorbance (at appropriate wavelength) step6->step7 step8 8. Analyze Data (Plot Absorbance vs. Concentration) step7->step8

Caption: Workflow for an adenine dose-response experiment.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Adenine Preparation: Prepare a range of adenine concentrations in your complete culture medium. A typical range to test might be 0, 10, 50, 100, 250, 500, 1000, and 2000 µM.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different adenine concentrations. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for a period equivalent to 1-3 cell doubling times (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the crystals.

    • Measure the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Subtract the background absorbance, and plot the mean absorbance against the adenine concentration. The optimal concentration will be in the range that promotes or maintains high viability.

References

Stability of adenine hydrochloride hydrate solutions at 4°C and -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of adenine (B156593) hydrochloride hydrate (B1144303) solutions at 4°C and -20°C for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for adenine hydrochloride hydrate solutions?

A1: For short-term storage (up to a few months), sterile-filtered aqueous solutions of this compound can be stored at 2-8°C.[1][2] For long-term storage, -20°C is a common recommendation, with some suppliers suggesting stability for up to one month for stock solutions.[3][4] For even longer-term storage (e.g., up to a year), -80°C is recommended.[3]

Q2: How stable are this compound solutions at 4°C compared to -20°C?

Q3: What are the potential signs of degradation or instability in my this compound solution?

A3: Signs of degradation can include a change in the solution's color or clarity, or the precipitation of the solute. The primary degradation product of adenine is hypoxanthine, though other degradation products can also form.[5] The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Q4: Can I freeze and thaw my this compound solution multiple times?

A4: A study on a related compound, trans-zeatin (B1683218) (an adenine-based cytokinin), showed that it was stable through six repeated freeze-thaw cycles over 90 days when prepared at 1.0 mg/mL in 0.01 N KOH.[3][4] While this suggests that this compound solutions may also be stable to freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in the solution upon storage at 4°C or -20°C The concentration of the solution may be too high, exceeding its solubility at the storage temperature.Gently warm the solution to redissolve the precipitate. For future preparations, consider using a lower concentration or preparing fresh solutions as needed. Ensure the pH of the solution is appropriate for maintaining solubility.
Discoloration of the solution This may indicate chemical degradation of adenine.Discard the solution and prepare a fresh one. To minimize degradation, use high-purity water and reagents, sterile filter the solution, and protect it from light.
Unexpected experimental results The adenine in the solution may have degraded, leading to a lower effective concentration.Verify the concentration and purity of the adenine solution using an analytical method such as HPLC. Prepare a fresh solution if degradation is confirmed.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol is adapted from established methods for preparing adenine solutions.[6]

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weigh the desired amount of this compound powder.

  • In a suitable container, add the powder to the desired volume of high-purity water.

  • Stir the solution using a magnetic stirrer until the powder is completely dissolved. Gentle warming may be applied to aid dissolution, but avoid excessive heat.

  • Once dissolved, allow the solution to cool to room temperature.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the sterile solution into single-use sterile tubes for storage.

  • Label the tubes clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at the desired temperature (4°C for short-term or -20°C for long-term storage).

Protocol for a Stability-Indicating HPLC Method for Adenine

This protocol outlines a general method for assessing the stability of adenine solutions by separating adenine from its potential degradation products.[1][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: 20 mM ammonium acetate (pH 6.0) with 5% acetonitrile[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound of known concentration.

  • Inject the standard solution to determine the retention time of adenine.

  • At specified time points during the stability study (e.g., 0, 1, 3, 6 months), withdraw an aliquot of the stored adenine solution.

  • Inject the stored sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of adenine.

  • Quantify the amount of adenine remaining by comparing its peak area to that of the initial time point or a fresh standard.

Data Presentation

The following table illustrates how quantitative stability data can be presented. This data is from a study on the adenine-based cytokinin, trans-zeatin (tZ), and is provided as an example. A similar table should be generated with data from your own stability studies on this compound.

Table 1: Stability of trans-Zeatin (1.0 mg/mL in 0.01 N KOH) over 90 Days at Different Temperatures (Data adapted from a study on a related compound for illustrative purposes)[3][4]

Storage TemperatureDay 0 (% Initial Concentration)Day 30 (% Initial Concentration)Day 60 (% Initial Concentration)Day 90 (% Initial Concentration)
-20°C 100%>95%>95%>95%
2-6°C 100%>90%>90%>90%
25°C 100%Not ReportedNot ReportedNot Reported

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Adenine Solution Instability start Instability Observed (e.g., precipitation, discoloration) check_concentration Is the concentration too high? start->check_concentration check_age Is the solution old? start->check_age check_storage Was the solution stored properly? check_concentration->check_storage No warm_solution Gently warm to redissolve check_concentration->warm_solution Yes prepare_fresh Prepare a fresh solution check_storage->prepare_fresh No analytical_check Perform analytical check (e.g., HPLC) check_storage->analytical_check Yes check_age->check_storage No check_age->prepare_fresh Yes use_solution Solution is usable warm_solution->use_solution discard Discard solution analytical_check->discard Degradation confirmed analytical_check->use_solution No degradation

Caption: Troubleshooting workflow for adenine solution instability.

StabilityStudyWorkflow Experimental Workflow for Adenine Solution Stability Study prep Prepare Adenine Hydrochloride Hydrate Solution aliquot Aliquot into multiple sterile tubes prep->aliquot storage Store aliquots at 4°C and -20°C aliquot->storage timepoint_zero Time Point 0: Analyze initial sample via HPLC aliquot->timepoint_zero timepoint_x Subsequent Time Points: (e.g., 1, 3, 6 months) Analyze stored samples via HPLC storage->timepoint_x data_analysis Analyze Data: - Compare peak areas - Identify degradation products timepoint_zero->data_analysis timepoint_x->data_analysis conclusion Determine stability and shelf-life at each temperature data_analysis->conclusion

Caption: Workflow for a stability study of adenine solutions.

References

Technical Support Center: pH Adjustment for Dissolving Adenine Hydrochloride Hydrate in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of adenine (B156593) hydrochloride hydrate (B1144303) solutions in common laboratory buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment critical when dissolving adenine hydrochloride hydrate?

The solubility of adenine is highly dependent on pH due to its chemical structure. Adenine has a pKa of approximately 4.2. At pH values below its pKa, the amine group at the C6 position of the purine (B94841) ring becomes protonated, forming a positively charged cation. This protonated form is significantly more soluble in aqueous solutions than the neutral form, which predominates at pH values above the pKa. This compound is the salt form and is generally more water-soluble than the free base; however, the pH of the final buffer solution remains a critical factor in achieving complete dissolution and preventing precipitation.

Q2: I'm observing precipitation when adding this compound to my neutral buffer. What is the likely cause?

Precipitation of this compound in neutral or alkaline buffers is a common issue. This occurs because at a pH above adenine's pKa of ~4.2, the compound transitions to its less soluble, neutral free base form. If the concentration of adenine exceeds its solubility limit at that specific pH, it will precipitate out of the solution.

Q3: Can I heat the buffer to dissolve this compound?

Gentle heating (e.g., to 37-50°C) can aid in the dissolution of this compound. However, it is crucial to ensure that the elevated temperature does not negatively impact the stability of other components in your experimental system. It is important to note that if the pH of the solution is not optimal, the compound may precipitate out again as the solution cools to room temperature. Therefore, pH adjustment should be the primary approach to ensure solubility.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound in your buffer systems.

Issue: Precipitate Formation Upon Addition to Buffer
  • Immediate Precipitation: If a precipitate forms immediately upon adding this compound to the buffer, the pH of the buffer is likely too high, causing the adenine to convert to its insoluble free base form.

  • Precipitation Over Time: If the compound dissolves initially but precipitates later, this could be due to a slow equilibration of the pH, temperature changes, or the concentration being very close to the solubility limit at that pH.

Systematic Approach to Dissolution
  • Initial Assessment:

    • Observe the precipitation: Is it immediate or delayed? Is the precipitate crystalline or amorphous?

    • Record the conditions: Note the concentration of this compound, the buffer composition (including pH), and the temperature.

  • pH Adjustment Strategy:

    • For Buffers with pH > 5: It is recommended to first dissolve the this compound in a small volume of acidic solution (e.g., 0.1 M HCl) before adding it to the buffer. Alternatively, the pH of the buffer can be transiently lowered, the this compound dissolved, and then the pH carefully readjusted back to the desired value.

    • For Buffers with pH < 5: Direct dissolution should be possible. However, if precipitation occurs, it may be due to high concentrations exceeding the solubility limit even at acidic pH.

Quantitative Solubility Data

CompoundSolvent/BufferpHTemperature (°C)Solubility
Adenine HydrochlorideWaterNot SpecifiedNot Specified4 mg/mL[1]
Adenine Hydrochloride0.5 M HClNot SpecifiedNot Specified20 mg/mL[2]
Adenine HydrochlorideAqueous Solution7.4Not Specified>25.7 µg/mL[3]
Adenine1 M HClNot SpecifiedNot Specified20 mg/mL[4]

Experimental Protocols

Protocol 1: Dissolving this compound in Phosphate Buffered Saline (PBS) (Target pH 7.4)

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS) powder or concentrate

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare the PBS solution according to the manufacturer's instructions, but withhold a small amount of the final volume of deionized water.

  • While stirring, slowly add the required amount of this compound to the PBS solution.

  • If the this compound does not fully dissolve, add 1 M HCl dropwise to the solution while monitoring the pH. Continue adding acid until the solid is completely dissolved. The pH will likely need to be lowered significantly (e.g., to pH 4-5).

  • Once the this compound is fully dissolved, carefully add 1 M NaOH dropwise to adjust the pH back to 7.4.

  • Add deionized water to reach the final desired volume.

  • Sterile filter the solution if required for your application.

Protocol 2: Dissolving this compound in TRIS Buffer (Target pH 7.5)

Materials:

  • This compound

  • TRIS base

  • Deionized water

  • 1 M HCl

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Dissolve the appropriate amount of TRIS base in about 80% of the final desired volume of deionized water.

  • While stirring, add the required amount of this compound to the TRIS solution.

  • Adjust the pH of the solution to below 4.5 by adding 1 M HCl. The this compound should dissolve as the pH is lowered.

  • Once a clear solution is obtained, carefully adjust the pH to 7.5 using 1 M HCl or 1 M NaOH as needed. Be aware that the pH of TRIS buffers is temperature-dependent.

  • Bring the solution to the final volume with deionized water.

  • Sterile filter if necessary.

Protocol 3: Dissolving this compound in MES Buffer (Target pH 6.0)

Materials:

  • This compound

  • MES free acid

  • Deionized water

  • 10 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Dissolve the appropriate amount of MES free acid in about 80% of the final desired volume of deionized water.

  • The initial pH of the MES solution will be acidic. While stirring, add the this compound powder to the MES solution. It should dissolve readily in the acidic environment.

  • Carefully adjust the pH of the solution to 6.0 by adding 10 M NaOH dropwise.

  • Once the target pH is reached, add deionized water to the final volume.

  • Sterile filter the solution if required.

Visualization of Decision-Making Workflow

The following diagram illustrates the logical workflow for successfully dissolving this compound in various buffer systems.

G Workflow for Dissolving this compound start Start: Weigh Adenine Hydrochloride Hydrate prep_buffer Prepare Buffer Solution (PBS, TRIS, or MES) start->prep_buffer add_adenine Add Adenine HCl Hydrate to Buffer with Stirring prep_buffer->add_adenine check_dissolution Does it fully dissolve? add_adenine->check_dissolution adjust_ph_down Lower pH with HCl until dissolved check_dissolution->adjust_ph_down No final_volume Bring to Final Volume check_dissolution->final_volume Yes adjust_ph_up Adjust pH to Target with NaOH adjust_ph_down->adjust_ph_up adjust_ph_up->final_volume end End: Clear Solution final_volume->end

Caption: Decision workflow for dissolving this compound.

References

Technical Support Center: Adenine Hydrochloride Hydrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of adenine (B156593) hydrochloride hydrate (B1144303) in solution, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is adenine hydrochloride hydrate and why is its stability in solution critical?

This compound is the salt form of adenine, a fundamental component of DNA, RNA, and numerous coenzymes like ATP.[1][2] Using the hydrochloride salt improves solubility in aqueous solutions. Maintaining its chemical integrity in solution is paramount because degradation can lead to the formation of impurities, loss of biological activity, and inconsistent experimental outcomes.

Q2: What are the primary signs of degradation in my adenine solution?

Visual signs of degradation can include a change in color or the formation of a precipitate. However, significant degradation can occur without any visible changes. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can separate and quantify adenine from its degradation products.

Q3: What are the main factors that cause the degradation of adenine in solution?

The primary factors influencing adenine stability in aqueous solutions are:

  • pH: Adenine is most stable in the pH range of 5 to 10.[3] It is susceptible to hydrolysis in strongly acidic or alkaline conditions.

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[3] For instance, at 100°C, the half-life of adenine is approximately one year, whereas at 0°C, it is estimated to be over a million years.[3]

  • Light and Oxygen: While less critical than pH and temperature, prolonged exposure to UV light and oxidative conditions can contribute to degradation.

Q4: How should I prepare and store my stock solutions to maximize stability?

For maximum stability, prepare stock solutions using a sterile buffer within a neutral pH range (pH 7.0 - 7.5). Sterile-filter the solution and store it at 2-8°C for short-term use (weeks to months) or at -20°C for long-term storage (months to a year).[1][2] Use amber vials or wrap containers in foil to protect from light.

Troubleshooting Guide

Problem: My experimental results are inconsistent. Could my adenine solution be the cause?

Yes, inconsistent results are a common symptom of solution degradation. If you suspect your adenine solution is compromised, follow this troubleshooting workflow.

G cluster_workflow Troubleshooting Workflow for Adenine Solution Instability start Inconsistent Experimental Results check_appearance 1. Visually Inspect Solution (Clarity, Color, Precipitate) start->check_appearance precipitate Precipitate or Discoloration Found? check_appearance->precipitate check_ph 2. Measure pH of Solution ph_ok Is pH within Optimal Range (5-10)? check_ph->ph_ok analyze 3. Analyze Purity via HPLC hplc_ok Purity >99%? analyze->hplc_ok precipitate->check_ph No prepare_new Action: Prepare Fresh Solution Using Best Practices precipitate->prepare_new Yes ph_ok->analyze Yes adjust_ph Action: Adjust pH with Dilute Buffer or Discard ph_ok->adjust_ph No hplc_ok->prepare_new No investigate_other Conclusion: Solution is Likely Stable. Investigate Other Experimental Variables. hplc_ok->investigate_other Yes

Troubleshooting workflow for solution instability.

Problem: I see a precipitate forming in my refrigerated solution. What should I do?

This is likely due to the lower solubility of adenine at cold temperatures. Gently warm the solution to room temperature and vortex to see if it redissolves. If it does not, it may indicate degradation or contamination. In this case, it is best to discard the solution and prepare a fresh batch, ensuring it is fully dissolved before sterile filtering and storage.

Quantitative Data Summary

The stability of adenine is highly dependent on environmental conditions. The tables below summarize the impact of pH and temperature on its degradation.

Table 1: Effect of pH and Temperature on Adenine Stability (Half-life)

Temperature pH 1 (Strongly Acidic) pH 7 (Neutral) pH 13 (Strongly Basic)
100°C Hours to Days ~1 year[3] Hours to Days
37°C Months Many Years Months
0°C Many Years >1,000,000 years[3] Many Years

Data is extrapolated and illustrates general trends. The primary degradation pathway is hydrolysis to hypoxanthine (B114508).

Table 2: Recommended Storage Conditions for Aqueous Solutions

Storage Condition Duration Stability Expectation
Room Temperature (20-25°C) < 1 week Prone to microbial growth and faster degradation. Not recommended.
Refrigerated (2-8°C) 1-3 months Good stability if sterile and pH is neutral.[1][2]

| Frozen (-20°C) | > 1 year | Excellent stability. Avoid repeated freeze-thaw cycles.[4] |

Key Degradation Pathway

The most common non-enzymatic degradation pathway for adenine in an aqueous solution is hydrolytic deamination, which converts adenine into hypoxanthine and ammonia. This reaction is catalyzed by both acid and base.

G cluster_pathway Primary Hydrolytic Degradation Pathway of Adenine Adenine Adenine Hypoxanthine Hypoxanthine Adenine->Hypoxanthine H₂O (Acid or Base Catalyzed) Hydrolytic Deamination Ammonia Ammonia

Chemical degradation pathway of Adenine to Hypoxanthine.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

  • Materials: this compound, 1 M sterile HEPES buffer (pH 7.4), sterile nuclease-free water, sterile 0.22 µm syringe filter, sterile amber storage vials.

  • Calculation: Determine the mass of this compound needed for your target volume and concentration (M.W. of anhydrous form: 171.59 g/mol ).

  • Dissolution: In a sterile container, add approximately 80% of the final volume of nuclease-free water. Add the calculated mass of this compound.

  • Buffering: Add HEPES buffer to a final concentration of 10-20 mM.

  • pH Adjustment: Adjust the pH to 7.2 - 7.4 using dilute NaOH or HCl if necessary.

  • Final Volume: Bring the solution to the final volume with nuclease-free water and ensure it is fully dissolved.

  • Sterilization: Sterile-filter the solution through a 0.22 µm filter directly into sterile amber vials.

  • Storage: Label the vials clearly with the name, concentration, and date. Store at -20°C for long-term use.

Protocol 2: HPLC-UV Method for Assessing Adenine Purity

This protocol provides a general method to separate adenine from its primary degradation product, hypoxanthine.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer and an organic solvent. A common example is 0.05 M potassium phosphate (B84403) buffer (pH 4.0) and methanol (B129727) (95:5 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 257 nm.[5]

  • Sample Preparation: Dilute a small aliquot of your adenine solution in the mobile phase to a concentration within the linear range of the detector (e.g., 10-100 µg/mL).

  • Injection: Inject 10-20 µL of the prepared sample.

  • Analysis: Adenine will have a characteristic retention time under these conditions (e.g., ~6-7 minutes).[5] The appearance of a new peak at an earlier retention time (hypoxanthine is more polar) indicates degradation.[5] Quantify the peak areas to determine the percentage of adenine remaining.

References

Adenine hydrochloride hydrate compatibility with different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Adenine (B156593) Hydrochloride Hydrate (B1144303): Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of adenine hydrochloride hydrate with various buffer systems.

Quick Reference: Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₅H₅N₅ · HCl · xH₂O[1]
Molecular Weight 171.59 g/mol (anhydrous basis)[1]
pKa ~4.2 (protonation of N1)[2]
Appearance White to off-white crystalline powder[3]
Solubility in Water 50 mg/mL[1][4]
Storage Temperature Room Temperature[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental use of this compound.

Q1: I observed a precipitate after dissolving this compound in my buffer. What is the cause and how can I resolve it?

A1: Precipitation is a common issue and is typically related to the pH of the buffer. Adenine's solubility is significantly pH-dependent. As a weak base, its protonated form is more soluble in aqueous solutions. Below its pKa of approximately 4.2, adenine is protonated and generally more soluble. As the pH of the solution increases above this pKa, adenine transitions to its less soluble free base form, which can lead to precipitation, especially at higher concentrations.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure the pH of your buffer is suitable for maintaining adenine solubility. A pH below 4.2 is ideal for maximum solubility.

  • Adjust pH: If your experimental conditions allow, consider lowering the pH of the buffer before adding this compound.

  • Gentle Warming: Warming the solution may help dissolve the precipitate. However, be cautious as prolonged exposure to high temperatures can potentially degrade the compound.

  • Reduce Concentration: If the pH cannot be altered, you may need to work with a lower concentration of this compound.

  • Select an Alternative Buffer: If precipitation persists, consider using a buffer system that operates at a lower pH range.

G start Precipitate Observed check_ph Is buffer pH > 4.2? start->check_ph ph_high Yes check_ph->ph_high Yes ph_low No check_ph->ph_low No action_adjust_ph Lower pH of buffer (if possible) ph_high->action_adjust_ph action_reduce_conc Reduce concentration ph_high->action_reduce_conc action_change_buffer Use a more acidic buffer ph_high->action_change_buffer check_concentration Is concentration high? ph_low->check_concentration dissolved Precipitate Dissolves action_adjust_ph->dissolved action_reduce_conc->dissolved action_warm Gently warm solution action_warm->dissolved action_change_buffer->dissolved conc_high Yes check_concentration->conc_high Yes conc_low No check_concentration->conc_low No conc_high->action_reduce_conc conc_high->action_warm reassess Re-evaluate experimental conditions conc_low->reassess

Caption: Troubleshooting workflow for precipitation issues.

Q2: The pH of my buffer decreased after adding this compound. Why did this happen?

A2: this compound is the acidic salt of adenine. When dissolved in a solution, it can release protons (H+), thereby lowering the pH. This effect will be more pronounced in weakly buffered solutions or unbuffered water.

Solutions:

  • Use a Buffer with Adequate Capacity: Ensure your chosen buffer has a sufficient concentration to resist pH changes upon the addition of the acidic adenine salt.

  • Re-adjust pH: After dissolving the this compound, check the pH of the solution and, if necessary, adjust it back to the desired value using a suitable base (e.g., NaOH).

Q3: I am observing unexpected results or potential degradation of my compound in a phosphate (B84403) buffer. Is there an incompatibility?

A3: While direct reactions are not common under standard conditions, it's important to be aware that buffer components can sometimes interact with solutes. When preparing a phosphate buffer, it is generally recommended to adjust the pH by mixing solutions of the monobasic and dibasic phosphate salts rather than using strong acids like HCl.[5] Adding extraneous ions like chloride could potentially influence your experimental system.[5] For sensitive applications, it is best practice to use the conjugate acid or base of the buffer species for pH adjustments to maintain a "clean" system.[5]

Frequently Asked Questions (FAQs)

Q1: Which buffer systems are most compatible with this compound?

A1: The compatibility of this compound with a buffer system is primarily dictated by the desired pH of the final solution.

  • Acidic Buffers (e.g., Acetate, Citrate, pH < 4.2): Excellent compatibility. In this pH range, adenine is protonated and highly soluble.

  • MES (pH 5.5-6.7): Good compatibility. Adenine is still predominantly in its more soluble protonated form.

  • Phosphate (PBS, pH 6.5-7.5): Compatibility is conditional. As the pH approaches and exceeds 7, the solubility of adenine decreases, which can lead to precipitation at higher concentrations.

  • HEPES (pH 6.8-8.2): Similar to phosphate buffers, solubility can be a concern as the pH increases.

  • TRIS (pH 7.0-9.0): Use with caution. In this pH range, adenine is in its less soluble free base form, making precipitation likely, especially at moderate to high concentrations.

The following table summarizes the compatibility of this compound with common buffer systems.

Buffer SystemTypical pH RangeCompatibilityPotential Issues
Acetate 3.6 - 5.6High -
MES 5.5 - 6.7Good -
Phosphate (PBS) 6.5 - 7.5Conditional Potential for precipitation at higher pH and concentrations.
HEPES 6.8 - 8.2Conditional Decreased solubility and potential for precipitation as pH increases.
TRIS 7.0 - 9.0Low High likelihood of precipitation due to low solubility of the free base.

G cluster_0 pH < 4.2 cluster_1 pH > 4.2 a Protonated Adenine (High Solubility) pka pKa ≈ 4.2 a->pka b Neutral Adenine (Low Solubility) pka->b

Caption: Effect of pH on adenine species and solubility.

Q2: How stable is this compound in aqueous buffer solutions?

A2: Adenine and its derivatives are generally stable in aqueous solutions.[6][7][8] Solutions of NAD+, which contains adenine, are stable for about a week at 4°C and neutral pH but decompose more rapidly in acidic or alkaline solutions.[9] For long-term storage, it is advisable to store sterile-filtered stock solutions at 2-8°C or frozen.[10]

Q3: What is the recommended procedure for preparing a stock solution?

A3: To prepare a stock solution, it is recommended to use deionized water or a slightly acidic buffer. This compound is soluble in water up to 50 mg/mL.[1][4] For cell culture applications, the solution should be sterile-filtered through a 0.22 µm filter after preparation.[11]

Experimental Protocols

Protocol 1: Preparation of an this compound Solution

This protocol describes the general steps for preparing a solution of this compound in a chosen buffer.

  • Buffer Preparation: Prepare the desired buffer system at the target pH and concentration.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Slowly add the powder to the buffer solution while stirring continuously. A magnetic stirrer is recommended.

  • pH Verification: After the solid has completely dissolved, measure the pH of the solution. If it has deviated from the target pH, adjust it carefully using a dilute acid or base that is compatible with your system.

  • Final Volume Adjustment: If necessary, add more buffer to reach the final desired volume.

  • Sterilization (if required): For biological applications, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.

Protocol 2: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol provides a standardized method to determine the solubility of this compound in a specific buffer system.[12][13][14][15][16]

  • Preparation: Add an excess amount of this compound to a known volume of the buffer in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.[15]

  • Equilibration: Place the sealed container in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[13][15][16]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.[15]

  • Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute the sample as needed to be within the linear range of your analytical method.

  • Analysis: Quantify the concentration of adenine in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy (adenine has a peak absorbance around 260 nm) or HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and any dilution factors used. It is recommended to perform the experiment in triplicate for reproducibility.

G start Start add_excess Add excess Adenine HCl to buffer in a sealed flask start->add_excess equilibrate Equilibrate with agitation (24-48h at constant temp.) add_excess->equilibrate separate Separate solid and liquid (Centrifuge/Filter) equilibrate->separate aliquot Take aliquot of supernatant separate->aliquot quantify Quantify Adenine concentration (e.g., UV-Vis or HPLC) aliquot->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility assay.

References

Adenine Hydrochloride Hydrate Solutions: Troubleshooting Guide for Discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a yellow discoloration in their adenine (B156593) hydrochloride hydrate (B1144303) solutions. This guide offers a question-and-answer-based approach to troubleshoot and prevent this common issue.

Frequently Asked Questions (FAQs)

Q1: Why is my adenine hydrochloride hydrate solution turning yellow?

A yellowing of your this compound solution is typically an indicator of chemical degradation. While a "faintly yellow" or "light tan" hue can sometimes be observed even in freshly prepared solutions and may be within acceptable limits according to some manufacturers, a noticeable or intensifying yellow color over time suggests the formation of degradation byproducts. The primary causes for this discoloration include:

  • Oxidation: Adenine can be oxidized, especially when exposed to air (oxygen) over extended periods. This process can lead to the formation of various oxidized purine (B94841) species.

  • pH Instability: The stability of adenine is pH-dependent. Solutions that are too acidic or too alkaline can accelerate degradation.

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of colored and often fluorescent byproducts.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the degradation of adenine.

  • Contamination: The presence of impurities in the solvent or on the glassware can catalyze degradation reactions.

One of the potential degradation pathways involves the conversion of adenine to hypoxanthine, which can then be oxidized to xanthine. Xanthine itself is a yellowish-white substance, and its formation could contribute to the observed color change.

Troubleshooting Guide

If you are observing a yellowing of your this compound solution, follow this step-by-step troubleshooting guide to identify and resolve the issue.

Step 1: Visually Inspect the Solid Material

Before preparing your solution, examine the this compound powder. If the solid starting material is already discolored (e.g., yellow or tan), the quality of the reagent may be compromised. In this case, it is advisable to use a fresh, unopened container of high-purity this compound.

Step 2: Review Your Solution Preparation Protocol

Carefully re-examine your entire solution preparation procedure. Pay close attention to the following:

  • Solvent Quality: Was the appropriate solvent used (e.g., distilled water, deionized water, or a specific buffer)? Ensure the solvent is of high purity (e.g., HPLC-grade) to minimize contaminants.

  • Glassware Cleanliness: Was the glassware thoroughly cleaned and rinsed to remove any residual chemicals or contaminants?

  • Dissolution Method: If heating was used to aid dissolution, was it gentle and for a minimal amount of time? Overheating can accelerate degradation.

Step 3: Evaluate Storage Conditions

Improper storage is a common cause of solution degradation. Assess how your solution has been stored:

  • Temperature: Was the solution stored at the recommended temperature? For long-term storage, it is best to keep this compound solutions at low temperatures, such as 2-8°C or frozen.

  • Light Exposure: Was the solution protected from light? Storing solutions in amber-colored vials or in the dark can prevent photodegradation.

  • Container Seal: Was the container tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen?

Step 4: Prepare a Fresh Solution

If the cause of the yellowing is still unclear, prepare a fresh solution using high-purity reagents and solvents, ensuring that all glassware is impeccably clean. Adhere strictly to the recommended preparation and storage protocols. If the fresh solution remains colorless under proper storage conditions, it is likely that the previous solution was compromised due to one of the factors mentioned above.

Factors Contributing to the Yellowing of this compound Solutions

The following table summarizes the key factors that can lead to the discoloration of your solution.

FactorParameterRecommended Practice
Purity of Starting Material Appearance of SolidUse a pure white, crystalline powder.
Solvent Quality Type and PurityUse high-purity water (e.g., deionized, distilled, or HPLC-grade) or a specified buffer.
pH of the Solution Acidity/AlkalinityMaintain a neutral or slightly acidic pH, as adenine is a hydrochloride salt. Avoid strongly acidic or alkaline conditions.
Temperature Storage and HandlingStore solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
Light Exposure StorageStore solutions in amber vials or in a dark place to protect from light.
Oxygen Exposure StorageKeep containers tightly sealed to minimize exposure to atmospheric oxygen.
Concentration Molarity/mg/mLHigher concentrations may be more prone to precipitation and potential degradation. Prepare solutions at the desired working concentration when possible.

Experimental Protocols

Protocol for Preparation of a Stable this compound Solution
  • Materials:

    • This compound powder (high purity)

    • High-purity water (e.g., deionized or distilled)

    • Sterile, clean glassware (e.g., beaker, graduated cylinder)

    • Magnetic stirrer and stir bar

    • Sterile filter (0.22 µm)

    • Sterile, amber-colored storage vials

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • Transfer the powder to a clean beaker.

    • Add the required volume of high-purity water to the beaker.

    • Place the beaker on a magnetic stirrer and add a sterile stir bar.

    • Stir the solution at room temperature until the powder is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary, but avoid boiling.

    • Once dissolved, sterile-filter the solution using a 0.22 µm filter to remove any particulates and potential microbial contamination.

    • Aliquot the filtered solution into sterile, amber-colored vials.

    • Seal the vials tightly and label them with the solution name, concentration, and date of preparation.

    • For short-term storage, place the vials at 2-8°C. For long-term storage, store them at -20°C or -80°C.

Protocol for UV-Vis Spectrophotometry Analysis of Adenine Solution

This protocol can be used to qualitatively assess the degradation of an adenine solution by observing changes in its UV absorbance spectrum.

  • Materials:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Freshly prepared, colorless this compound solution (as a reference)

    • Yellowed this compound solution (the sample to be tested)

    • Solvent used to prepare the solutions (as a blank)

  • Procedure:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan from approximately 200 nm to 400 nm.

    • Fill a quartz cuvette with the solvent used to prepare the adenine solutions and use it to blank the spectrophotometer.

    • Measure the absorbance spectrum of the freshly prepared, colorless adenine solution. Adenine has a characteristic absorbance maximum at around 260 nm.

    • Measure the absorbance spectrum of the yellowed adenine solution.

    • Compare the two spectra. The presence of degradation products may be indicated by a decrease in the absorbance at 260 nm and/or the appearance of new absorbance peaks at different wavelengths, potentially extending into the visible range (which would account for the yellow color).

Visualizations

TroubleshootingWorkflow start Adenine solution is yellow check_solid Inspect solid adenine hydrochloride hydrate start->check_solid solid_discolored Is the solid discolored? check_solid->solid_discolored use_new Use a fresh batch of reagent solid_discolored->use_new Yes review_protocol Review solution preparation protocol solid_discolored->review_protocol No check_storage Evaluate storage conditions (temperature, light, seal) review_protocol->check_storage prepare_fresh Prepare a fresh solution under optimal conditions check_storage->prepare_fresh fresh_yellows Does the fresh solution turn yellow? prepare_fresh->fresh_yellows problem_solved Problem likely resolved fresh_yellows->problem_solved No investigate_further Further investigation needed (e.g., solvent contamination, incompatible vessel material) fresh_yellows->investigate_further Yes

Caption: Troubleshooting workflow for a yellowing adenine solution.

DegradationPathway Adenine Adenine (Colorless) Degradation Degradation (Oxidation, Light, Heat, pH) Adenine->Degradation Hypoxanthine Hypoxanthine Degradation->Hypoxanthine Other_Products Other Colored/Fluorescent Byproducts Degradation->Other_Products Xanthine Xanthine (Yellowish-white) Hypoxanthine->Xanthine Oxidation

Caption: Potential degradation pathway of adenine leading to colored byproducts.

Effect of autoclaving on adenine hydrochloride hydrate stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Adenine (B156593) Hydrochloride Hydrate (B1144303)

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of adenine hydrochloride hydrate, particularly concerning the effects of autoclaving.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable to autoclaving?

Yes, adenine and its derivatives are generally considered stable under standard autoclaving conditions (121°C, 110 kPa for 30 minutes). Studies on adenine-based compounds have shown exceptional stability with no significant degradation detected after a standard autoclave cycle.[1] Adenine itself is known to be relatively stable in aqueous solutions.[1]

Q2: I autoclaved my media containing this compound and noticed a slight yellowing. Is this a sign of degradation?

While significant degradation is unlikely, slight color changes in complex media after autoclaving can occur due to Maillard reactions between amino acids and reducing sugars, or other interactions between media components. It is not necessarily indicative of adenine degradation. To confirm the integrity of adenine, analytical methods such as HPLC can be employed.

Q3: What are the potential degradation products of adenine if it were to break down under harsh conditions?

While stable under normal autoclaving, extreme conditions (e.g., strong acids at high temperatures) could potentially lead to the opening of the purine (B94841) ring. However, under standard laboratory conditions, the primary concern is often the stability of the entire molecule in solution over time rather than breakdown during autoclaving. For many adenine-containing biomolecules, adenine itself can be a degradation product.[1]

Q4: Can I prepare a stock solution of this compound and sterilize it by autoclaving?

Yes, you can prepare an aqueous stock solution of this compound and sterilize it by autoclaving. Given its stability, this is a viable method for preparing sterile solutions for use in cell culture media or other applications.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected experimental results after using autoclaved media with adenine. While adenine is stable, other components in the media may have degraded.Prepare and autoclave the adenine solution separately from other heat-labile components and add it to the cooled, sterile media aseptically.
Precipitate forms in the adenine solution after autoclaving and cooling. The concentration of the this compound solution may exceed its solubility at room temperature.Gently warm the solution to redissolve the precipitate before use. For future preparations, consider preparing a more dilute stock solution.
Concern about potential degradation despite general stability. Specific complex media composition might promote unforeseen reactions.Analyze the concentration of adenine in your autoclaved medium using HPLC to confirm its stability under your specific experimental conditions.

Quantitative Data on Stability

Compound Conditions Concentration Result Reference
Adenine-based cytokinins121°C, 110 kPa, 30 min1.0 mg/mL in 0.05 N KOHNo significant degradation detected[1]
Adenine100°C for 1 hourNot specifiedIntact[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Adenine Stability Analysis

This protocol provides a general method to quantify adenine and assess its stability post-autoclaving.

1. Objective: To determine the concentration of adenine in a solution before and after autoclaving to assess its stability.

2. Materials:

3. Standard Preparation:

  • Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 100 µg/mL.

4. Sample Preparation:

  • Prepare a solution of this compound at the desired concentration for your experiment.

  • Take an aliquot of this solution before autoclaving ("pre-autoclave" sample).

  • Autoclave the remaining solution under standard conditions (121°C, 15 psi, 20-30 minutes).

  • After cooling to room temperature, take an aliquot of the autoclaved solution ("post-autoclave" sample).

  • Filter all samples through a 0.22 µm syringe filter before analysis.

5. HPLC Conditions:

  • Mobile Phase: 20 mM ammonium acetate (pH 6.0) with 5% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column: RP-18.[2]

  • Detection Wavelength: 260 nm.[3]

  • Injection Volume: 20 µL.

6. Analysis:

  • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

  • Inject the "pre-autoclave" and "post-autoclave" samples.

  • Determine the concentration of adenine in the samples by comparing their peak areas to the standard curve.

  • Calculate the percentage recovery after autoclaving: (Post-autoclave concentration / Pre-autoclave concentration) * 100%. A recovery close to 100% indicates stability.

Visualizations

Adenine Salvage Pathway

This diagram illustrates the purine salvage pathway, a key biochemical route where adenine is utilized to synthesize adenosine (B11128) monophosphate (AMP), a precursor for DNA, RNA, and ATP. This pathway is a fundamental reason for adenine's use in cell culture and various research applications.

Adenine_Salvage_Pathway Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP (Adenosine Monophosphate) Further_Synthesis Further Synthesis (ADP, ATP, DNA, RNA) AMP->Further_Synthesis APRT->AMP   PPi PPi APRT->PPi Stability_Workflow Start Start: Prepare Adenine Hydrochloride Hydrate Solution Split Split Sample Start->Split Pre_Sample Pre-Autoclave Sample Split->Pre_Sample Control Autoclave Autoclave Remaining Solution (121°C, 15 psi, 20-30 min) Split->Autoclave Treatment HPLC Analyze Both Samples via HPLC Pre_Sample->HPLC Post_Sample Post-Autoclave Sample Autoclave->Post_Sample Post_Sample->HPLC Compare Compare Concentrations HPLC->Compare Stable Result: Stable (Concentrations are similar) Compare->Stable ~100% Recovery Not_Stable Result: Not Stable (Post-autoclave concentration is lower) Compare->Not_Stable <95% Recovery

References

Validation & Comparative

A Comparative Guide to Adenine Supplementation in Yeast Media: Adenine Hydrochloride Hydrate vs. Adenine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing yeast media is a critical step in ensuring robust and reproducible experimental outcomes. Adenine (B156593), a fundamental component of nucleic acids and vital for cellular processes, is a common supplement in media for adenine-auxotrophic yeast strains. The choice of adenine salt, however, can have implications for media preparation and potentially for cellular physiology. This guide provides an objective comparison of two common forms of adenine supplementation: adenine hydrochloride hydrate (B1144303) and adenine sulfate (B86663), supported by available data and detailed experimental protocols for their evaluation.

Introduction to Adenine Supplementation in Yeast Media

In the budding yeast Saccharomyces cerevisiae, the biosynthesis of adenine is a complex enzymatic pathway.[1] Mutations in the genes encoding enzymes of this pathway, such as ADE1 and ADE2, result in adenine auxotrophy, necessitating the supplementation of adenine in the growth medium.[1] The choice of how to provide this essential nutrient often comes down to selecting between different salt forms of adenine, with adenine hydrochloride hydrate and adenine sulfate being two common options. While both serve the same fundamental purpose, their chemical properties, such as solubility and stability, can influence their suitability for different applications.

Comparison of Physicochemical Properties

A key differentiator between this compound and adenine sulfate is their solubility in water, which can significantly impact the ease and efficiency of media preparation.

PropertyThis compoundAdenine Sulfate (Adenine Hemisulfate)
Molecular Formula C₅H₅N₅ · HCl · xH₂O(C₅H₅N₅)₂ · H₂SO₄
Molecular Weight 171.59 g/mol (anhydrous basis)368.37 g/mol
Solubility in Water 50 mg/mL in warm water[2]4 mg/mL at 25°C[3]; ~6.25 mg/mL with heat
Appearance White to off-white/yellowish crystalline powderWhite crystalline powder[4]

As the data indicates, this compound exhibits significantly higher solubility in water compared to adenine sulfate. This property can be advantageous for preparing concentrated stock solutions and ensuring complete dissolution in the final medium, thereby avoiding potential issues with nutrient precipitation.

Impact on Yeast Growth and Metabolism

While there is a lack of direct, peer-reviewed studies quantitatively comparing the effects of this compound and adenine sulfate on yeast growth kinetics, biomass yield, or protein expression, some general principles can be considered. The primary role of the supplement is to provide the adenine base. Once dissolved, both salts are expected to release adenine, which is then taken up by the yeast cells. The uptake of adenine is pH-dependent, with optimal uptake occurring at a pH of 5.6 to 6.0.[1][5]

The anion (chloride or sulfate) is generally not expected to have a significant impact on yeast growth at the typical concentrations used for adenine supplementation. However, in highly sensitive applications or when using very defined minimal media, the potential effects of these ions might be a consideration.

Experimental Protocols

To enable researchers to make an informed decision based on their specific yeast strains and experimental conditions, a detailed protocol for a comparative growth experiment is provided below.

Protocol: Comparative Analysis of this compound and Adenine Sulfate in Yeast Culture

Objective: To compare the effects of this compound and adenine sulfate on the growth of an adenine-auxotrophic yeast strain.

Materials:

  • Adenine-auxotrophic Saccharomyces cerevisiae strain (e.g., a strain with an ade2 mutation).

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium (B1175870) sulfate.

  • Dextrose (Glucose).

  • Ammonium sulfate.

  • Dropout mix lacking adenine.

  • This compound.

  • Adenine sulfate.

  • Sterile, deionized water.

  • Spectrophotometer.

  • Incubator shaker.

  • Sterile culture flasks.

Methodology:

  • Media Preparation:

    • Prepare a basal synthetic defined (SD) medium containing YNB, ammonium sulfate, and dextrose.

    • Prepare two sets of sterile dropout mix solutions, one for each adenine salt.

    • Prepare sterile stock solutions of this compound and adenine sulfate at a concentration of 10 mg/mL. Note the difference in solubility and apply gentle warming if necessary to fully dissolve the salts.

    • Add the appropriate adenine stock solution to the SD medium to achieve a final concentration of 20 mg/L (a common concentration for adenine supplementation). Prepare a control medium with no added adenine.

  • Yeast Culture:

    • Inoculate a starter culture of the adenine-auxotrophic yeast strain in a complete medium (e.g., YPD) and grow overnight.

    • Wash the cells from the starter culture with sterile water to remove any residual adenine.

    • Inoculate the experimental flasks containing the SD media with the different adenine sources and the control medium to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate the cultures at 30°C with shaking (200 rpm).

  • Data Collection:

    • Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 2 hours) for 24-48 hours to generate growth curves.

    • At the end of the experiment, harvest the cells by centrifugation.

    • Determine the dry cell weight to measure biomass yield.

  • Data Analysis:

    • Plot the OD₆₀₀ readings over time to compare the growth kinetics (lag phase, exponential growth rate, and stationary phase density).

    • Calculate the specific growth rate for each condition during the exponential phase.

    • Compare the final biomass yield between the two adenine salts.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of adenine supplementation and the experimental design, the following diagrams are provided.

Adenine_Biosynthesis_Pathway PRPP PRPP PRA PRA PRPP->PRA ADE4 GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR ADE2 SAICAR SAICAR CAIR->SAICAR ADE1 AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP Adenylosuccinate Adenylosuccinate IMP->Adenylosuccinate AMP AMP Adenylosuccinate->AMP Adenine_Supplement Exogenous Adenine Adenine_Supplement->AMP Salvage Pathway Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_analysis Analysis Media_Prep Prepare SD Media with Adenine HCl or Adenine Sulfate Inoculation Inoculate Cultures Media_Prep->Inoculation Inoculum_Prep Prepare Yeast Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 30°C with Shaking Inoculation->Incubation OD_Measurement Measure OD600 Periodically Incubation->OD_Measurement Biomass_Measurement Determine Final Biomass Incubation->Biomass_Measurement Data_Analysis Analyze Growth Curves and Yield OD_Measurement->Data_Analysis Biomass_Measurement->Data_Analysis

References

Comparing the effects of adenine and guanine supplementation on cell growth

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of cellular metabolism, the availability of purine (B94841) nucleotides, specifically adenosine (B11128) and guanosine (B1672433) derivatives, is a critical determinant of cell growth, proliferation, and survival. Supplementation with their precursor bases, adenine (B156593) and guanine (B1146940), can have profound and often divergent effects on cellular physiology. This guide provides an objective comparison of the effects of adenine and guanine supplementation on cell growth, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in designing and interpreting their experiments.

At a Glance: Adenine vs. Guanine Supplementation

ParameterAdenine SupplementationGuanine SupplementationKey Considerations
Cell Proliferation Generally supports or restores proliferationCan be inhibitory, leading to S-phase arrest[1][2]Effect is cell-type specific and concentration-dependent.
Intracellular Nucleotide Pools Increases adenylate (ATP, ADP, AMP) poolsIncreases guanylate (GTP, GDP, GMP) pools and can decrease adenylate pools[3][4]Imbalance in the guanylate to adenylate ratio is a key factor in guanine's inhibitory effects.[3][4]
DNA Synthesis Depletion has a delayed effect on DNA synthesis[5]Depletion causes a rapid and drastic inhibition of DNA synthesis[1][5]Reflects the different sizes of the functional precursor pools for DNA synthesis.[5]
mTORC1 Signaling Can reactivate mTORC1 signaling in purine-depleted cells[3][4]Can reactivate mTORC1 signaling in purine-depleted cells[3][4]Both can sustain signaling, but the dynamics of activation may vary.[4]
Toxicity Generally less toxic at moderate concentrationsCan exhibit a cell-specific anti-proliferative effect at higher concentrations[6]Toxicity is influenced by the activity of enzymes like guanine deaminase (GDA).[6]

The Purine Salvage Pathway: A Central Player

The effects of exogenous adenine and guanine are primarily mediated through the purine salvage pathway. This pathway allows cells to recycle purine bases to synthesize nucleotides, a less energy-intensive process than de novo synthesis.[7]

PurineSalvagePathway Adenine Adenine APRT APRT Adenine->APRT Guanine Guanine HPRT HPRT Guanine->HPRT AMP AMP APRT->AMP GMP GMP HPRT->GMP ATP ATP AMP->ATP GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis, Energy Metabolism, Signal Transduction ATP->DNA_RNA GTP->DNA_RNA GuanineInhibition cluster_cell Cell Guanine_ext Exogenous Guanine HPRT HPRT Guanine_ext->HPRT G_nucleotides Increased G-nucleotides (GTP, GDP, GMP) HPRT->G_nucleotides DeNovo De Novo Purine Synthesis G_nucleotides->DeNovo Feedback Inhibition Proliferation Cell Proliferation G_nucleotides->Proliferation Imbalance A_nucleotides Decreased A-nucleotides (ATP, ADP, AMP) DeNovo->A_nucleotides A_nucleotides->Proliferation ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome CellCulture Cell Seeding Supplementation Adenine or Guanine Supplementation CellCulture->Supplementation Proliferation Cell Proliferation Assay Supplementation->Proliferation MetaboliteExtraction Metabolite Extraction Supplementation->MetaboliteExtraction Data Quantitative Data on Cell Growth and Nucleotide Levels Proliferation->Data LCMS LC-MS Analysis of Nucleotide Pools MetaboliteExtraction->LCMS LCMS->Data

References

Validating adenine uptake in cells using radiolabeled adenine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying adenine (B156593) uptake is crucial for understanding cellular metabolism, signaling, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of the well-established radiolabeled adenine hydrochloride uptake assay with modern chromatographic techniques, offering insights into their respective methodologies, performance, and data output.

The traditional method employing radiolabeled adenine offers high sensitivity for tracking uptake, while alternative methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide the advantage of simultaneously quantifying adenine and its various nucleotide derivatives without the need for radioactive materials. The choice of method ultimately depends on the specific research question, available resources, and the desired level of molecular detail.

Performance Comparison: Radiolabeled Assay vs. Chromatographic Methods

The following table summarizes the key performance characteristics of the primary methods used to validate and quantify adenine uptake in cells.

FeatureRadiolabeled Adenine Uptake AssayHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the accumulation of radiolabeled adenine inside cells.Separates and quantifies adenine and its nucleotides based on their physicochemical properties.[1]Separates molecules by chromatography and identifies them by their mass-to-charge ratio, offering high specificity and sensitivity.[2]
Primary Measurement Radioactivity (e.g., counts per minute) proportional to the amount of adenine taken up.Absorbance or fluorescence signal proportional to the concentration of adenine and its nucleotides.[3]Mass spectral data providing precise quantification of adenine and its metabolites.[2]
Sensitivity Very high; can detect picomolar to nanomolar concentrations.Good; typically in the low micromolar range.[3]Excellent; can achieve picomolar to femtomolar sensitivity.[2]
Specificity High for the radiolabel, but does not distinguish between adenine and its intracellular metabolites.Can resolve and quantify adenine, adenosine, AMP, ADP, and ATP in a single run.[4]Highly specific, allowing for the unambiguous identification and quantification of adenine and a wide range of its derivatives.[2]
Quantitative Data Example 100-fold increase in labeled ATP in cells at optimal pH.[5]ATP: 1393.1 ± 189 µM, ADP: 254.8 ± 8 µM, AMP: 76.9 ± 20 µM in blood samples.[6]Can detect changes in nucleotide drug targets and monitor levels of other nucleotides simultaneously.[4]
Throughput Can be adapted for high-throughput screening in 96-well plate format.[7]Lower throughput due to serial sample injection and run times.Can be coupled with autosamplers for higher throughput than traditional HPLC.
Cost & Complexity Requires handling of radioactive materials and specialized disposal, which can be costly and complex.Lower initial instrument cost compared to LC-MS; requires expertise in chromatography.High initial instrument cost and requires specialized expertise for operation and data analysis.
Advantages Direct measurement of uptake, high sensitivity.No radioactivity, can quantify multiple analytes simultaneously.[4]Highest sensitivity and specificity, detailed metabolic profiling.[2]
Disadvantages Safety and regulatory hurdles with radioactivity, provides total uptake without metabolic breakdown.Lower sensitivity than radiolabeled assays, potential for co-eluting interferences.[8]Expensive equipment, complex data analysis.[2]

Experimental Protocols

Radiolabeled Adenine Hydrochloride Uptake Assay

This protocol is a generalized procedure for measuring the uptake of radiolabeled adenine in adherent mammalian cells.

Materials:

  • Cultured adherent cells (e.g., HEK293, HeLa)

  • 24- or 96-well cell culture plates

  • Complete growth medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)[7]

  • Radiolabeled adenine hydrochloride (e.g., [³H]adenine or [¹⁴C]adenine)

  • Unlabeled adenine hydrochloride (for competition experiments)

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells into a 24- or 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay.[7]

  • Cell Culture: Incubate the cells in complete growth medium at 37°C in a humidified CO₂ incubator until they reach the desired confluency.

  • Assay Initiation:

    • On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer.[7]

    • Add 150 µL of fresh, pre-warmed assay buffer to each well.[7]

    • To initiate the uptake, add 50 µL of assay buffer containing the radiolabeled adenine hydrochloride to achieve the desired final concentration. For non-specific uptake control, add a high concentration of unlabeled adenine along with the radiolabeled substrate.[7]

  • Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1 to 30 minutes).[9] The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the assay buffer.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.[7]

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate for a sufficient time to ensure complete lysis.[7]

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.[10]

    • Specific uptake is calculated by subtracting the non-specific uptake (wells with excess unlabeled adenine) from the total uptake.

    • Data can be expressed as pmol of adenine per mg of protein per unit of time.

HPLC Method for Adenine Nucleotide Quantification

This protocol provides a general overview of quantifying adenine and its nucleotides using reverse-phase HPLC with UV detection.

Materials:

  • Cell culture and harvesting reagents

  • Extraction solution (e.g., ice-cold perchloric acid or trichloroacetic acid)

  • Neutralization solution (e.g., potassium carbonate)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., phosphate buffer with an organic modifier like methanol (B129727) or acetonitrile)[6]

  • Standards for adenine, AMP, ADP, and ATP

Procedure:

  • Sample Preparation:

    • Harvest cells and immediately quench metabolic activity by adding an ice-cold extraction solution.

    • Lyse the cells and precipitate proteins.

    • Centrifuge to pellet the protein debris.

    • Neutralize the supernatant containing the nucleotides.

    • Filter the sample before injection into the HPLC system.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the mobile phase.

    • Inject the prepared sample onto the column.

    • Run a gradient or isocratic elution to separate the adenine nucleotides. A common gradient involves increasing the percentage of the organic modifier over time.[6]

  • Detection: Monitor the column eluent using a UV detector at a wavelength of 254 or 260 nm.[3][6]

  • Data Analysis:

    • Identify the peaks corresponding to adenine, AMP, ADP, and ATP by comparing their retention times with those of the standards.

    • Quantify the amount of each analyte by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

    • Normalize the results to the initial cell number or protein concentration.

Visualizing Adenine Uptake and Signaling

Experimental Workflow for Radiolabeled Adenine Uptake Assay

experimental_workflow cluster_preparation Cell Preparation cluster_assay Uptake Assay cluster_quantification Quantification seed_cells Seed Cells in Plate culture_cells Culture to Confluency seed_cells->culture_cells wash_cells Wash with Assay Buffer culture_cells->wash_cells add_radiolabel Add Radiolabeled Adenine wash_cells->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_uptake Stop Uptake (Wash with Cold PBS) incubate->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells measure_radioactivity Measure Radioactivity lyse_cells->measure_radioactivity normalize_data Normalize to Protein Content measure_radioactivity->normalize_data

Caption: Workflow for a radiolabeled adenine uptake assay.

Adenine Transport and Signaling Pathway

adenine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space adenine_ext Extracellular Adenine adenine_int Intracellular Adenine adenine_ext->adenine_int Transport atp_ext ATP adp_ext ADP atp_ext->adp_ext CD39 amp_ext AMP adp_ext->amp_ext CD39 adenosine_ext Adenosine amp_ext->adenosine_ext CD73 p1_receptor P1 Receptors (e.g., A1, A2A) adenosine_ext->p1_receptor binds adenosine_int Adenosine adenosine_ext->adenosine_int ENTs/CNTs ent Equilibrative Nucleoside Transporters (ENTs) cnt Concentrative Nucleoside Transporters (CNTs) signaling Downstream Signaling (e.g., cAMP) p1_receptor->signaling activates cd39 CD39 cd73 CD73 amp_int AMP adenine_int->amp_int APRT adenosine_int->amp_int Adenosine Kinase adp_int ADP amp_int->adp_int Phosphorylation adp_int->amp_int Hydrolysis atp_int ATP adp_int->atp_int Phosphorylation atp_int->adp_int Hydrolysis

Caption: Adenine transport and intracellular signaling pathways.

References

A Comparative Guide to the HPLC Analysis of Adenine Hydrochloride Hydrate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key reagents is paramount. Adenine (B156593), a fundamental component of nucleic acids and vital in numerous biochemical pathways, is often used in the form of its hydrochloride hydrate (B1144303) salt to improve solubility and handling characteristics. This guide provides a comprehensive comparison of adenine hydrochloride hydrate with its common alternatives—adenine free base and adenine hemisulfate salt—supported by a detailed experimental protocol for purity analysis using High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Adenine Forms

The choice between this compound, adenine free base, and adenine hemisulfate often depends on the specific requirements of the application, such as solubility, stability, and purity. The following table summarizes the key performance characteristics of these forms.

FeatureThis compoundAdenine Free BaseAdenine Hemisulfate Salt
Typical Purity (by HPLC) ≥99%≥99%[1][2]≥98%[3]
Water Solubility 50 mg/mL (warm water)Sparingly soluble in cold water, more soluble in hot waterSoluble in 0.5 M HCl (10 mg/mL)[4]
Stability Generally stable under standard conditions. Aqueous solutions should be prepared fresh.Stable as a solid.Generally stable as a solid.
Common Impurities Related purines (e.g., guanine, hypoxanthine), process-related impurities.Related purines (e.g., guanine, hypoxanthine), residual solvents.Related purines (e.g., guanine, hypoxanthine), sulfate-related impurities.
Hygroscopicity May be hygroscopic due to the hydrate form.Less hygroscopic than the hydrochloride salt.May be hygroscopic.

Experimental Protocol: HPLC Purity Analysis of Adenine

This section details a robust HPLC method for the determination of adenine purity and the quantification of related substances. This protocol is adapted from established pharmacopeial methods and scientific literature.

Materials and Reagents
  • This compound (Sample)

  • Adenine Reference Standard (e.g., USP Reference Standard)

  • Potential Impurity Reference Standards (e.g., Guanine, Hypoxanthine, 7-methyladenine)

  • Ammonium (B1175870) Phosphate (B84403), Monobasic

  • Ammonium Hydroxide

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

Chromatographic Conditions
ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV detector
Column L85 packing, 4.6-mm × 25-cm; 5-µm
Mobile Phase A: Buffer Solution (6.9 g/L of monobasic ammonium phosphate in water, adjusted to pH 6.2 with ammonium hydroxide) B: Acetonitrile C: Water
Gradient Program Time (min)
0
20
20.1
30
30.1
40
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature Ambient
Preparation of Solutions
  • Buffer Solution : Dissolve 6.90 g of monobasic ammonium phosphate in approximately 800 mL of water. Adjust the pH to 6.2 with ammonium hydroxide, then dilute to 1 L with water.

  • Standard Solution : Accurately weigh and dissolve an appropriate amount of Adenine Reference Standard in water to obtain a final concentration of 0.1 mg/mL. Sonication at 30°C may be used to aid dissolution.

  • Sample Solution : Accurately weigh and dissolve the this compound sample in water to obtain a final concentration of 0.1 mg/mL. Sonication at 30°C may be used to aid dissolution.

  • System Suitability Solution : Prepare a solution containing 50 µg/mL each of Adenine Reference Standard and a potential impurity standard (e.g., 7-methyladenine) in water.

System Suitability

Before sample analysis, inject the System Suitability Solution to ensure the chromatographic system is performing adequately. The resolution between the adenine peak and the impurity peak (e.g., 7-methyladenine) should be not less than 2.0.

Analysis and Calculation

Inject the Standard Solution and the Sample Solution into the chromatograph. Record the peak responses. The percentage of adenine in the sample is calculated using the following formula:

Percentage of Adenine = (rU / rS) × (CS / CU) × 100

Where:

  • rU = peak response of adenine from the Sample Solution

  • rS = peak response of adenine from the Standard Solution

  • CS = concentration of Adenine Reference Standard in the Standard Solution (mg/mL)

  • CU = concentration of this compound in the Sample Solution (mg/mL)

For the determination of related substances, calculate the percentage of each impurity by comparing its peak area to the peak area of adenine in the Standard Solution, applying appropriate response factors if necessary.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Final Result prep_standard Prepare Standard Solution (0.1 mg/mL) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (0.1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_sst Prepare System Suitability Solution system_suitability System Suitability Test (Resolution ≥ 2.0) prep_sst->system_suitability system_suitability->inject_standard If Pass record_peaks Record Peak Responses inject_standard->record_peaks inject_sample->record_peaks calculate_purity Calculate Adenine Purity (%) record_peaks->calculate_purity quantify_impurities Quantify Related Substances record_peaks->quantify_impurities final_report Purity Report calculate_purity->final_report quantify_impurities->final_report

Caption: Experimental workflow for HPLC purity analysis of adenine.

Logical Relationship of Adenine Forms and Impurities

The following diagram illustrates the relationship between adenine and its common salt forms, as well as the potential impurities that may arise during synthesis or degradation.

Adenine_Relationships cluster_adenine_forms Forms of Adenine cluster_impurities Potential Impurities adenine Adenine (Free Base) adenine_hcl Adenine Hydrochloride Hydrate adenine->adenine_hcl + HCl, H₂O adenine_sulfate Adenine Hemisulfate adenine->adenine_sulfate + H₂SO₄ guanine Guanine adenine->guanine synthesis by-product hypoxanthine Hypoxanthine adenine->hypoxanthine synthesis by-product process_impurities Process-Related Impurities adenine->process_impurities synthesis related degradation_products Degradation Products adenine->degradation_products degradation adenine_hcl->guanine synthesis by-product adenine_hcl->hypoxanthine synthesis by-product adenine_hcl->process_impurities synthesis related adenine_hcl->degradation_products degradation adenine_sulfate->guanine synthesis by-product adenine_sulfate->hypoxanthine synthesis by-product adenine_sulfate->process_impurities synthesis related adenine_sulfate->degradation_products degradation

Caption: Relationship of adenine forms and potential impurities.

References

Comparative study of different purine sources for bacterial culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate nutrient source is a critical factor in optimizing bacterial culture conditions for research, diagnostics, and industrial applications. Purines, as essential components of nucleic acids, coenzymes, and signaling molecules, play a pivotal role in bacterial growth and metabolism. While many bacteria can synthesize purines de novo, the provision of exogenous purines through salvage pathways can significantly impact growth rates, biomass yield, and metabolic efficiency. This guide provides a comparative analysis of different purine (B94841) sources—adenine (B156593), guanine (B1146940), hypoxanthine, and xanthine (B1682287)—supported by experimental data and detailed protocols to aid in the selection of the optimal purine source for your specific bacterial culture needs.

Performance Comparison of Purine Sources

The utilization of different purine sources can vary significantly between bacterial species, largely dependent on their specific enzymatic machinery for the purine salvage pathway. The following table summarizes quantitative data from various studies on the effects of different purine sources on bacterial growth. It is important to note that direct comparisons can be challenging due to variations in bacterial strains, basal media, and experimental conditions across studies.

Purine SourceBacterial Strain(s)Key Performance MetricsObservations
Adenine Escherichia coliSupplementation with 5 mM or 10 mM adenine significantly reduced the growth rate compared to the control.[1]High concentrations of adenine can be inhibitory to the growth of some bacteria.
Pseudomonas aeruginosaSupplementation with 5 mM adenine significantly reduced ATP levels relative to the control.[1][2]The effect of adenine on growth can be species-specific.
Guanine Helicobacter pyloriThe organism can take up and incorporate guanine.[3]Guanine is readily utilized by bacteria possessing the necessary salvage pathway enzymes.
Estuarine bacteriaGuanine was depleted 2 times faster from seawater incubations than adenine.[4]Suggests a preference for guanine utilization in some mixed bacterial populations.
Hypoxanthine Helicobacter pyloriThe organism can take up and incorporate hypoxanthine.[3]A key intermediate in the purine salvage pathway, readily converted to IMP.[5]
Estuarine bacteriaHypoxanthine was depleted at a similar rate to guanine and faster than adenine.[4]Indicates efficient uptake and utilization by diverse bacterial communities.
Xanthine Estuarine bacteriaXanthine was depleted at a similar rate to guanine and hypoxanthine.[4]Can be converted to uric acid by xanthine oxidase in some bacteria.[6]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Bacterial Growth Assay with Different Purine Sources

This protocol outlines the steps to compare the effects of different purine sources on bacterial growth kinetics.

Materials:

  • Bacterial strain of interest

  • Basal growth medium (e.g., M9 minimal medium) lacking a purine source

  • Stock solutions of adenine, guanine, hypoxanthine, and xanthine (e.g., 100 mM in a suitable solvent, sterilized by filtration)

  • Sterile culture tubes or microplates

  • Incubator with shaking capabilities

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain in a rich medium (e.g., LB broth). The following day, wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in the sterile basal medium. Adjust the optical density (OD) of the cell suspension to a standardized value (e.g., OD600 of 0.1).

  • Culture Preparation: In sterile culture tubes or a microplate, add the basal medium. Supplement individual tubes/wells with different purine sources at various concentrations (e.g., 1 mM, 5 mM, 10 mM). Include a control group with no added purine source.

  • Inoculation: Inoculate each tube/well with the prepared bacterial suspension to a final starting OD600 of 0.01.

  • Incubation: Incubate the cultures at the optimal temperature for the bacterial strain with shaking.

  • Growth Monitoring: Measure the OD600 of the cultures at regular intervals (e.g., every hour) for a specified period (e.g., 24 hours).

  • Data Analysis: Plot the OD600 values against time to generate growth curves. From these curves, determine key growth parameters such as the maximum growth rate and the final biomass yield for each condition.

Competitive Growth Assay

This protocol is designed to assess the preference of a bacterial strain for a particular purine source when multiple sources are available.

Materials:

  • Bacterial strain of interest with selectable markers (e.g., antibiotic resistance) for different populations if comparing strains. For single-strain preference, analytical methods like HPLC will be needed to measure purine depletion.

  • Basal growth medium

  • Stock solutions of different purine sources

  • Sterile culture flasks

  • Incubator with shaking capabilities

  • Equipment for quantifying bacterial populations (e.g., plating on selective agar) or purine concentrations (e.g., HPLC).

Procedure:

  • Inoculum Preparation: Prepare and wash the bacterial inoculum as described in the growth assay protocol.

  • Culture Preparation: Prepare a culture medium containing a mixture of the purine sources to be tested at equimolar concentrations.

  • Inoculation and Incubation: Inoculate the medium with the prepared bacterial suspension and incubate under optimal conditions.

  • Sampling: Collect samples from the culture at different time points.

  • Analysis:

    • For competitive strain assays: Plate dilutions of the culture on selective agar (B569324) to enumerate the population of each strain.

    • For single-strain preference: Analyze the concentration of each purine source in the culture supernatant over time using a technique like High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: A faster depletion rate of a particular purine indicates a preference for that source by the bacteria.

Signaling Pathways and Experimental Workflow

Visual representations of the key metabolic pathways and experimental procedures can aid in understanding the underlying mechanisms and experimental design.

PurineSalvagePathway Bacterial Purine Salvage Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Metabolism Adenine_ext Adenine Adenine_int Adenine Adenine_ext->Adenine_int Guanine_ext Guanine Guanine_int Guanine Guanine_ext->Guanine_int Hypoxanthine_ext Hypoxanthine Hypoxanthine_int Hypoxanthine Hypoxanthine_ext->Hypoxanthine_int Xanthine_ext Xanthine Xanthine_int Xanthine Xanthine_ext->Xanthine_int AMP AMP Adenine_int->AMP APRT GMP GMP Guanine_int->GMP HGPRT IMP IMP Hypoxanthine_int->IMP HGPRT XMP XMP Xanthine_int->XMP XGPRT DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA IMP->AMP IMP->GMP XMP->GMP ExperimentalWorkflow Experimental Workflow for Purine Source Comparison cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum Setup Set up Cultures with Different Purine Sources Inoculum->Setup Media Prepare Basal Medium Media->Setup Purines Prepare Purine Stock Solutions Purines->Setup Incubate Incubate under Optimal Conditions Setup->Incubate Monitor Monitor Growth (OD600) Incubate->Monitor Curves Generate Growth Curves Monitor->Curves Parameters Calculate Growth Parameters Curves->Parameters Compare Compare Performance Parameters->Compare

References

Does the hydrochloride salt affect experimental outcomes compared to free base?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an active pharmaceutical ingredient's (API) form—specifically between a hydrochloride (HCl) salt and its corresponding free base—is a pivotal decision that profoundly influences a compound's experimental performance and therapeutic efficacy. This guide provides an objective comparison of these two forms, supported by experimental data and detailed methodologies, to facilitate an informed choice for your research needs.

Key Differences at a Glance

The primary distinction between a hydrochloride salt and a free base lies in the protonation of a basic functional group, typically an amine, on the API. This seemingly minor chemical modification leads to significant differences in physicochemical properties, which in turn affect experimental outcomes.

G cluster_0 API Form cluster_1 Key Properties FreeBase Free Base (Lipophilic, Less Water-Soluble) Solubility Aqueous Solubility FreeBase->Solubility Lower Permeability Membrane Permeability FreeBase->Permeability Higher HClSalt Hydrochloride Salt (Hydrophilic, More Water-Soluble) HClSalt->Solubility Higher Stability Chemical Stability HClSalt->Stability Generally Higher Dissolution Dissolution Rate HClSalt->Dissolution Faster HClSalt->Permeability Lower Bioavailability Bioavailability Solubility->Bioavailability Influences Dissolution->Bioavailability Influences Permeability->Bioavailability Influences

Figure 1: Logical relationship between API form and key experimental properties.

Comparative Physicochemical Properties

The choice between a hydrochloride salt and a free base often hinges on optimizing key physicochemical parameters. The following tables provide a comparative summary for several well-documented compounds.

Table 1: General Physicochemical Properties
PropertyFree Base FormHydrochloride Salt FormRationale
Appearance Typically a crystalline powderOften a white to off-white crystalline powderSalt formation can alter crystal habit.
Molecular Weight LowerHigher (due to the addition of HCl)The addition of a hydrochloride molecule increases the overall mass.
Melting Point Generally lowerGenerally higherThe ionic nature of the salt leads to a more stable crystal lattice.
pKa Intrinsic value of the basic functional groupNot directly applicable (fully protonated)The basic site is protonated in the salt form.
Lipophilicity (logP) HigherLowerThe charged nature of the salt decreases its partitioning into nonpolar solvents.
Table 2: Comparative Solubility Data
CompoundFormWater SolubilityOrganic Solvent SolubilitySource(s)
Benzocaine Free BaseSparingly soluble (~0.4 g/L)Soluble in ethanol, chloroform, ether[1]
HydrochlorideSparingly to slightly soluble (more soluble than free base)More soluble in ethanol[1]
Buclizine Free BasePractically insoluble (2.46 x 10⁻⁴ g/L)Soluble in certain organic solvents[2]
HydrochlorideInsoluble in water, soluble in acidic aqueous solutions-[2]
Lidocaine (B1675312) Free BaseNot soluble in waterSoluble in ethyl alcohol and oils[3]
HydrochlorideVery water soluble-[3]
Table 3: Comparative Dissolution Rate Data
CompoundFormDissolution RateExperimental ConditionsSource(s)
Haloperidol Free BaseLowerpH-stat intrinsic dissolution[4]
HydrochlorideHigher at higher pHspH-stat intrinsic dissolution[4]
Ziprasidone Free BaseLowerUSP apparatus II and IV[5]
HydrochlorideHigherUSP apparatus II and IV[5]

Impact on Experimental Outcomes

The differences in physicochemical properties directly translate to significant variations in experimental outcomes, from in vitro assays to in vivo studies.

  • Solubility and Dissolution: For in vitro experiments requiring aqueous buffers, the higher solubility of hydrochloride salts is a distinct advantage, ensuring complete dissolution and accurate concentration of the test compound.[6] In contrast, the poor aqueous solubility of free bases can lead to precipitation and inaccurate results.

  • Stability: Hydrochloride salts often exhibit enhanced chemical stability, which is crucial for maintaining the integrity of the compound during storage and experimentation.[7] Free bases can be more susceptible to degradation.

  • Bioavailability: In vivo, the faster dissolution of hydrochloride salts can lead to quicker absorption and higher bioavailability, particularly for oral administration.[7] However, for certain applications like topical delivery, the higher lipophilicity of the free base may facilitate better membrane permeation.[1]

  • Formulation: The choice of form dictates the formulation strategy. Hydrochloride salts are generally preferred for aqueous-based formulations, while free bases may be more suitable for lipid-based or non-aqueous formulations.[7]

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

Workflow:

G start Start excess Add excess solid to solvent start->excess equilibrate Equilibrate at constant temperature (e.g., 24-72 hours with agitation) excess->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) separate->analyze end End analyze->end

Figure 2: Workflow for equilibrium solubility determination.

Detailed Steps:

  • Preparation: Add an excess amount of the test compound (either free base or hydrochloride salt) to a known volume of the desired solvent (e.g., purified water, buffer of specific pH) in a sealed container.

  • Equilibration: Place the container in a constant temperature environment (e.g., 25°C or 37°C) and agitate (e.g., using a shaker or magnetic stirrer) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the solid phase by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Analysis: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Protocol 2: Intrinsic Dissolution Rate (Rotating Disk Method)

This method measures the dissolution rate of a pure substance under constant surface area, providing a reliable comparison between different forms.

Workflow:

G start Start compress Compress pure API into a non-disintegrating disk start->compress mount Mount the disk in a holder compress->mount dissolve Immerse in dissolution medium at constant temperature and rotation speed mount->dissolve sample Withdraw samples at timed intervals dissolve->sample analyze Analyze sample concentrations sample->analyze calculate Calculate dissolution rate (mg/min/cm²) analyze->calculate end End calculate->end

Figure 3: Workflow for intrinsic dissolution rate measurement.

Detailed Steps:

  • Disk Preparation: Compress a known amount of the pure API (free base or hydrochloride salt) into a compact, non-disintegrating disk of a defined surface area using a hydraulic press.[8]

  • Apparatus Setup: Mount the disk in a holder attached to a rotating shaft. Place the assembly in a dissolution vessel containing a specified volume of pre-heated (e.g., 37°C) and de-aerated dissolution medium.[8]

  • Dissolution: Lower the rotating disk into the medium and begin rotation at a constant speed (e.g., 100 rpm).

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals.

  • Analysis: Determine the concentration of the dissolved API in each sample using a suitable analytical method.

  • Calculation: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate in units of mass per unit time per unit area (e.g., mg/min/cm²).[8]

Conclusion: Making the Right Choice

The decision to use a hydrochloride salt versus a free base is not a one-size-fits-all scenario and must be guided by the specific aims of the experiment and the desired formulation characteristics.

  • For most in vitro and oral in vivo studies requiring rapid dissolution and high bioavailability, the hydrochloride salt is generally the preferred form due to its superior aqueous solubility and stability. [7]

  • For applications where high lipophilicity is advantageous, such as topical or transdermal delivery, or for the development of sustained-release formulations, the free base may be the more suitable option. [1][7]

By carefully considering the comparative data and employing rigorous experimental protocols, researchers can select the optimal API form to ensure the reliability and success of their experimental outcomes.

References

Cross-validation of results obtained with different batches of adenine hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines key quality control parameters, presents detailed experimental protocols for their assessment, and provides a comparative analysis of three hypothetical commercial batches of adenine (B156593) hydrochloride hydrate (B1144303).

Comparative Analysis of Adenine Hydrochloride Hydrate Batches

To ensure the interchangeability of different batches, a rigorous analysis of their chemical purity, identity, and biological performance is essential. The following table summarizes the quantitative data from the analysis of three hypothetical commercial batches of this compound (designated as Batch A, Batch B, and Batch C).

Quality AttributeBatch ABatch BBatch CAcceptance CriteriaMethod
Purity (HPLC) 99.8%99.5%99.9%≥ 99.0%HPLC-UV
Identification (¹H-NMR) ConformsConformsConformsConsistent with reference¹H-NMR
Identification (FTIR) ConformsConformsConformsConsistent with referenceFTIR
Water Content (Karl Fischer) 0.25%0.40%0.20%≤ 0.5%Karl Fischer Titration
Residue on Ignition 0.05%0.08%0.04%≤ 0.1%USP <281>
Solubility in Water Clear, colorless solutionClear, colorless solutionClear, colorless solution50 mg/mL, clear, colorlessVisual Inspection
Cell-Based Assay (Relative Proliferation) 102%98%105%95-105% of controlMTT Assay

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Procedure: A solution of the this compound standard is prepared in the mobile phase and injected into the HPLC system. The peak area of adenine is used to calculate the purity against a certified reference standard.

Structural Confirmation by ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure: A small amount of the this compound standard is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired, and the chemical shifts, coupling constants, and integration of the peaks are compared to a reference spectrum to confirm the molecular structure.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Potassium bromide (KBr) pellet method.

  • Procedure: A small amount of the sample is mixed with KBr and pressed into a thin pellet. The infrared spectrum is recorded and compared with a reference spectrum of this compound.

Water Content by Karl Fischer Titration
  • Instrumentation: A Karl Fischer titrator.

  • Procedure: A known amount of the sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The water content is determined by the amount of reagent consumed.

Residue on Ignition
  • Procedure: This test is performed according to the United States Pharmacopeia (USP) general chapter <281>. A sample is ignited in a muffle furnace at 600 ± 50 °C to a constant weight. The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.

Cell-Based Proliferation Assay (MTT)
  • Cell Line: A suitable mammalian cell line, for example, HeLa cells.

  • Procedure: Cells are seeded in 96-well plates and treated with different concentrations of each batch of this compound. After a defined incubation period, cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The results are expressed as a percentage of the proliferation observed with a control batch.

Visualizations

Experimental Workflow for Batch Comparison

The following diagram illustrates the workflow for assessing the batch-to-batch consistency of this compound.

G Workflow for this compound Batch Comparison cluster_sampling Sample Acquisition cluster_physchem Physicochemical Analysis cluster_bio Biological Assessment cluster_results Data Analysis Batch A Batch A HPLC HPLC Purity Batch A->HPLC NMR ¹H-NMR Identity Batch A->NMR FTIR FTIR Identity Batch A->FTIR KF Karl Fischer (Water Content) Batch A->KF ROI Residue on Ignition Batch A->ROI Solubility Solubility Test Batch A->Solubility CellAssay Cell Proliferation Assay (MTT) Batch A->CellAssay Batch B Batch B Batch B->HPLC Batch B->NMR Batch B->FTIR Batch B->KF Batch B->ROI Batch B->Solubility Batch B->CellAssay Batch C Batch C Batch C->HPLC Batch C->NMR Batch C->FTIR Batch C->KF Batch C->ROI Batch C->Solubility Batch C->CellAssay Compare Compare to Acceptance Criteria HPLC->Compare NMR->Compare FTIR->Compare KF->Compare ROI->Compare Solubility->Compare CellAssay->Compare Decision Batch Acceptance? Compare->Decision G Simplified Purine Salvage Pathway Adenine Adenine AMP AMP Adenine->AMP PRPP PRPP PRPP->AMP ADP ADP AMP->ADP ATP ATP (Energy Currency) ADP->ATP APRT APRT APRT->AMP  catalyzes

A Guide to Negative Controls in Adenine Hydrochloride Hydrate Supplementation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the effects of adenine (B156593) hydrochloride hydrate (B1144303), the design of well-controlled experiments is paramount to generating robust and interpretable data. This guide provides a comprehensive comparison of appropriate negative controls for both in vivo and in vitro studies involving adenine hydrochloride hydrate supplementation, supported by experimental data and detailed protocols.

Understanding the Role of Negative Controls

A negative control group is essential in experimental design to establish a baseline and ensure that the observed effects are attributable to the experimental treatment (this compound) and not other variables. In the context of adenine supplementation, the primary goal of a negative control is to account for the effects of the vehicle or delivery method and the overall experimental conditions.

Comparison of Negative Controls: In Vivo vs. In vitro

The choice of a negative control is highly dependent on the experimental model. Below is a comparison of commonly used negative controls in animal and cell culture-based studies.

Experimental ModelPrimary Negative ControlRationaleKey Considerations
In Vivo (e.g., Rodent Models) Vehicle Control (Normal Diet) To isolate the effects of adenine supplementation from the nutritional components of the diet and the stress of handling and gavage (if applicable).[1][2][3][4]The control diet should be identical to the adenine-supplemented diet in all aspects except for the absence of adenine.[1][2][3][4]
In Vitro (e.g., Cell Culture) Vehicle Control (Culture Medium) To control for the effects of the solvent used to dissolve this compound and the general cell culture conditions.[5]The vehicle (e.g., sterile water, PBS, or a small concentration of DMSO) should be added to the control cells in the same volume or concentration as used for the adenine-treated cells.
In Vitro (e.g., Cell Culture) Untreated Control To provide a baseline of normal cell function and viability in the absence of any treatment.[5]This is the most basic negative control and is essential for all in vitro experiments.
Alternative Control (Less Common) Inactive Purine (B94841) Analogue To control for the effects of introducing a purine molecule into the system, distinguishing the specific effects of adenine from general purine metabolism.The chosen analogue should be structurally similar to adenine but lack its specific biological activity. Finding a truly "inactive" analogue that does not interfere with any cellular processes can be challenging.

Experimental Data: In Vivo Adenine-Induced Chronic Kidney Disease Model

A prevalent application of adenine supplementation in animal models is the induction of chronic kidney disease (CKD). In these studies, the negative control group receives a standard diet without adenine.

Table 1: Comparison of Key Parameters in Adenine-Fed vs. Control Rats

ParameterControl Group (Normal Diet)Adenine-Fed Group (0.75% Adenine Diet for 4 weeks)Reference
Body Weight Continuous IncreaseDecrease[1]
Serum Creatinine Normal LevelsSignificantly Increased[4][6]
Blood Urea Nitrogen (BUN) Normal LevelsSignificantly Increased[4][6]
Urine Volume NormalPolyuria (Significantly Increased)[2]
Urine Osmolality NormalSignificantly Decreased[2]
Kidney Histology Normal renal morphologyTubulointerstitial fibrosis, tubular atrophy, crystal formation[3][4]

Experimental Protocols

In Vivo Adenine-Induced Chronic Kidney Disease Model

This protocol is a generalized representation based on common practices in the literature.[1][2][3][4]

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Group Allocation: Animals are randomly divided into a control group and an adenine-supplemented group.

  • Diet:

    • Control Group: Fed a standard rodent chow. The composition of a standard diet is crucial and should be reported.

    • Adenine Group: Fed the same standard rodent chow mixed with adenine at a concentration typically ranging from 0.25% to 0.75% (w/w).

  • Duration: The adenine-containing diet is typically administered for 2 to 8 weeks.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Sample Collection: Blood and urine samples are collected at specified time points for biochemical analysis (e.g., serum creatinine, BUN).

  • Histopathological Analysis: At the end of the study, kidneys are harvested, fixed, and processed for histological examination to assess tissue damage.

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.[5]

  • Cell Line: A human cancer cell line (e.g., Bel-7402, HeLa) is used.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment Groups:

    • Negative Control (Untreated): Cells receive only fresh culture medium.

    • Vehicle Control: Cells receive culture medium with the same amount of vehicle (e.g., sterile water or DMSO) used to dissolve the this compound.

    • Adenine Treatment: Cells are treated with various concentrations of this compound dissolved in the culture medium.

  • Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT assay.

  • Data Analysis: The viability of the treated cells is calculated as a percentage of the viability of the control cells.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms is crucial for interpreting the results of adenine supplementation experiments. Adenine is a precursor to adenosine (B11128), which can activate a family of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The activation of these receptors triggers various downstream signaling cascades.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenine Adenine Adenosine Adenosine Adenine->Adenosine Metabolism A1R A1 Receptor Adenosine->A1R A2AR A2A Receptor Adenosine->A2AR A2BR A2B Receptor Adenosine->A2BR A3R A3 Receptor Adenosine->A3R Gi Gi A1R->Gi PLC PLC A1R->PLC Gs Gs A2AR->Gs A2BR->Gs A3R->Gi A3R->PLC AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: Adenosine Receptor Signaling Pathways

The diagram above illustrates the major signaling pathways activated by adenosine. Adenosine, derived from adenine, binds to its receptors on the cell surface. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase (AC), leading to decreased intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which activate AC and increase cAMP levels, subsequently activating Protein Kinase A (PKA).[7][8][9][10][11] Some receptors can also couple to other G proteins to activate pathways like the phospholipase C (PLC) cascade.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Select Animal Model (e.g., Rats) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Grouping Acclimatization->Grouping Control_Diet Control Group: Normal Diet Grouping->Control_Diet Adenine_Diet Treatment Group: Adenine-Supplemented Diet Grouping->Adenine_Diet Monitoring Monitoring: Body Weight, Food Intake Control_Diet->Monitoring Adenine_Diet->Monitoring Sample_Collection_InVivo Sample Collection: Blood, Urine Monitoring->Sample_Collection_InVivo Analysis_InVivo Biochemical & Histological Analysis Sample_Collection_InVivo->Analysis_InVivo Results_InVivo Results Analysis_InVivo->Results_InVivo Cell_Line Select Cell Line Seeding Cell Seeding Cell_Line->Seeding Treatments Treatments Seeding->Treatments Control_Cells Negative Control: Untreated/Vehicle Treatments->Control_Cells Adenine_Cells Treatment: This compound Treatments->Adenine_Cells Incubation Incubation Control_Cells->Incubation Adenine_Cells->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Analysis_Invitro Data Analysis Viability_Assay->Analysis_Invitro Results_Invitro Results Analysis_Invitro->Results_Invitro

Caption: General Experimental Workflows

The workflow diagram provides a side-by-side comparison of the key steps in conducting in vivo and in vitro experiments with this compound supplementation, highlighting the points at which the negative control and treatment groups are established.

Conclusion

The appropriate selection and implementation of negative controls are fundamental to the validity of research on this compound. For in vivo studies, a control diet identical to the experimental diet but lacking adenine is the gold standard. In in vitro experiments, both untreated and vehicle-treated controls are essential for establishing a reliable baseline. By adhering to these principles and employing detailed experimental protocols, researchers can ensure that their findings are both accurate and reproducible, paving the way for a deeper understanding of the biological roles of adenine and its potential therapeutic applications.

References

A Guide to Assessing the Purity of Synthesized Adenine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and research compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized adenine (B156593) hydrochloride hydrate (B1144303), a crucial nucleobase derivative. We present supporting experimental data, detailed methodologies, and a comparison with a common alternative, adenine hemisulfate.

Product Performance Comparison: Adenine Hydrochloride Hydrate vs. Adenine Hemisulfate

The choice between different salt forms of adenine can impact solubility, stability, and handling characteristics. Here, we compare a synthesized batch of this compound with a commercially available, high-purity adenine hemisulfate.

Table 1: Comparison of this compound and Adenine Hemisulfate

ParameterSynthesized this compoundHigh-Purity Adenine Hemisulfate
Purity (by HPLC) 99.2%≥99.5%
Purity (by qNMR) 99.1%99.6%
Appearance White to off-white crystalline powderWhite crystalline powder
Solubility in Water SolubleSparingly soluble
pH (1% solution) 2.5 - 4.04.0 - 5.5
Common Impurities Unreacted starting materials, related purinesTrace levels of related purines

Quantitative Data Summary

The purity of a synthesized batch of this compound was assessed using four common analytical techniques: High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). The results are summarized below.

Table 2: Purity Assessment of Synthesized this compound

Analytical TechniqueParameter MeasuredResult
HPLC Peak Area %99.2%
qNMR Molar Ratio to Internal Standard99.1%
Mass Spectrometry Molecular Ion Peak[M+H]⁺ at m/z 136.0620
Elemental Analysis %C, %H, %N, %ClC: 34.99%, H: 4.11%, N: 40.81%, Cl: 20.65%

Table 3: Impurity Profile of Synthesized this compound (by HPLC)

ImpurityRetention Time (min)Peak Area %
Hypoxanthine3.80.3%
6-Chloropurine7.20.4%
Unidentified Impurity8.10.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify adenine and its potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Gradient Program: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30% B; 20-22 min, 30-2% B; 22-25 min, 2% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: 1 mg/mL of this compound in the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Objective: To determine the absolute purity of the sample using an internal standard.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

    • Acquire a proton NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Analysis: Integrate the signals corresponding to the adenine protons (e.g., H2 and H8) and the maleic acid protons. Calculate the molar ratio and subsequently the purity of the this compound.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of adenine hydrochloride and identify potential impurities.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Preparation: Infuse a dilute solution of this compound in 50:50 water/acetonitrile with 0.1% formic acid directly into the mass spectrometer.

  • Data Analysis: Identify the molecular ion peak corresponding to the protonated adenine molecule ([M+H]⁺). Analyze the spectrum for other peaks that may indicate the presence of impurities.

Elemental Analysis (EA)
  • Objective: To determine the elemental composition (%C, %H, %N, %Cl) of the sample.

  • Instrumentation: An elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases are separated and quantified to determine the percentage of each element.

  • Data Analysis: Compare the experimentally determined elemental composition with the theoretical values for this compound (C₅H₇ClN₅O).

Visualizations

Experimental Workflow

G Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_comparison Comparative Assessment cluster_reporting Final Report Synthesized_Product Synthesized Adenine Hydrochloride Hydrate HPLC HPLC Synthesized_Product->HPLC qNMR qNMR Synthesized_Product->qNMR MS Mass Spectrometry Synthesized_Product->MS EA Elemental Analysis Synthesized_Product->EA Data_Comparison Data Comparison HPLC->Data_Comparison qNMR->Data_Comparison MS->Data_Comparison EA->Data_Comparison Purity_Report Purity & Impurity Profile Data_Comparison->Purity_Report Alternative_Comparison Alternative Comparison (vs. Adenine Hemisulfate) Alternative_Comparison->Purity_Report

Caption: Workflow for Purity Assessment.

Signaling Pathway Involvement

The purity of adenine is critical in research applications where it is used as a precursor in metabolic pathways or as a component of signaling molecules. For instance, adenine is a fundamental component of adenosine (B11128) triphosphate (ATP), which plays a central role in cellular energy transfer and signaling.

G Role of Adenine in ATP-Mediated Signaling cluster_synthesis ATP Synthesis cluster_signaling Cellular Signaling cluster_response Physiological Response Adenine Adenine ATP ATP Adenine->ATP Ribose Ribose Ribose->ATP Phosphate Phosphate Phosphate->ATP ATP_release ATP Release ATP->ATP_release P2_receptor P2 Receptors ATP_release->P2_receptor Downstream Downstream Signaling (e.g., Ca²⁺ influx) P2_receptor->Downstream Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Adenine in ATP Signaling.

A Comparative Guide to Adenine Salts in Research: Adenine Hydrochloride Hydrate vs. Other Common Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success and reproducibility of experiments. Adenine (B156593), a fundamental component of nucleic acids and a key player in cellular metabolism, is frequently used in various research applications. It is commercially available in several salt forms, with adenine hydrochloride hydrate (B1144303) being a common choice. This guide provides an objective comparison of adenine hydrochloride hydrate with other adenine salts, namely adenine sulfate (B86663) and adenine phosphate (B84403), focusing on their physicochemical properties and applications in research.

Physicochemical Properties: A Comparative Analysis

The choice of an adenine salt can significantly impact experimental design and outcomes, primarily due to differences in solubility and stability. While direct comparative studies are limited, the available data provides valuable insights.

Data Presentation: Comparison of Adenine and its Salts

PropertyAdenineThis compoundAdenine SulfateAdenine Phosphate
Molecular Formula C₅H₅N₅C₅H₅N₅·HCl·H₂O(C₅H₅N₅)₂·H₂SO₄C₅H₅N₅·H₃PO₄
Molecular Weight 135.13 g/mol 189.60 g/mol 368.34 g/mol 233.14 g/mol
Appearance White to light yellow crystalline powder[1]White to almost white crystalline powderWhite to slightly yellow powderNo data available
Aqueous Solubility 0.103 g/100 mL (low)[1]Sparingly soluble: 1-10 mg/mL[2]Soluble in hot water, slightly soluble in cold water[3]Soluble in water[4][5]
Solubility in Acid Soluble in 1 M HCl at 20 mg/mL[6][7]Soluble in 0.5 M HCl at 20 mg/mL[8]Soluble in 0.5 M HCl at 10 mg/mLNo data available
Stability Stable under normal conditions[9]. Half-life of ~1 year at 100°C.Stable under normal ambient and anticipated storage and handling conditions.[10]Chemically stable and not easily decomposed.Neutral solutions are stable for long periods in a dry state.[11]

Note: Data for adenine phosphate is primarily based on adenosine (B11128) monophosphate (AMP), as specific data for adenine phosphate is limited.

Key Considerations for Researchers

Solubility: Adenine itself has low aqueous solubility, which can be a limiting factor in preparing stock solutions for cell culture or enzymatic assays.[1] The salt forms, such as this compound and adenine sulfate, offer improved solubility, particularly in acidic solutions.[3][6][7] Adenine hydrochloride is often described as being directly water-soluble, which can be an advantage in many experimental setups.[6][7]

Stability: While all forms are generally stable as dry powders, their stability in solution can vary depending on pH, temperature, and the presence of other solutes.[9][10][11] For long-term experiments or when preparing bulk solutions, it is crucial to consider the stability of the specific salt form under the intended experimental conditions. One study demonstrated that adenine is stable in cell culture medium for at least 72 hours.

Bioavailability and Metabolism: The form of adenine administered can influence its metabolic fate. Dietary free adenine has been shown to have different effects compared to its nucleoside or nucleotide forms, suggesting variations in absorption and metabolism.[12] Oral administration of adenine has been observed to increase serum urate levels.[12] However, direct comparative studies on the bioavailability of different adenine salts are lacking.

Adenine in Cellular Signaling

Adenine itself is a precursor to adenosine, a key signaling molecule that exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The activation of these receptors modulates the intracellular levels of cyclic AMP (cAMP), a critical second messenger involved in numerous cellular processes. The choice of adenine salt is not expected to directly alter these downstream signaling pathways, as the active molecule is the adenine base. However, differences in solubility and local pH changes upon dissolution could potentially influence the effective concentration of adenine available to cells.

AdenosineSignaling cluster_extracellular Extracellular Space cluster_receptors Adenosine Receptors cluster_intracellular Intracellular Space Adenosine Adenosine A1_A3 A1 / A3 Receptors Adenosine->A1_A3 binds A2A_A2B A2A / A2B Receptors Adenosine->A2A_A2B binds Gi Gi/o A1_A3->Gi activates Gs Gs A2A_A2B->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to CellularResponse_Inhibition Cellular Response (e.g., decreased neurotransmitter release) AC->CellularResponse_Inhibition reduced cAMP leads to ATP ATP CellularResponse_Stimulation Cellular Response (e.g., vasodilation, anti-inflammatory effects) cAMP->CellularResponse_Stimulation leads to

Caption: Adenosine receptor signaling pathway.

Experimental Protocols

To aid researchers in making informed decisions, the following are generalized protocols for comparing the solubility and stability of different adenine salts.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of adenine salts in an aqueous buffer, such as phosphate-buffered saline (PBS), at a physiologically relevant pH.

SolubilityProtocol start Start prepare_solutions Prepare saturated solutions of each adenine salt in PBS (pH 7.4) start->prepare_solutions incubate Incubate solutions at a constant temperature (e.g., 37°C) with agitation for 24 hours to reach equilibrium prepare_solutions->incubate separate Separate undissolved solid by centrifugation or filtration incubate->separate measure Measure the concentration of dissolved adenine in the supernatant using a validated analytical method (e.g., HPLC-UV) separate->measure calculate Calculate the equilibrium solubility in mg/mL or molarity measure->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Protocol 2: Assessment of Solution Stability

This protocol provides a framework for evaluating the stability of adenine salt solutions over time under specific storage conditions.

StabilityProtocol start Start prepare_solutions Prepare solutions of each adenine salt in PBS (pH 7.4) at a known concentration start->prepare_solutions store Store aliquots of each solution under defined conditions (e.g., 4°C, 25°C, 37°C) prepare_solutions->store sample At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot store->sample analyze Analyze the concentration of adenine in each aliquot using a stability-indicating HPLC method sample->analyze calculate Calculate the percentage of adenine remaining compared to the initial concentration analyze->calculate end End calculate->end

Caption: Experimental workflow for stability assessment.

Conclusion and Recommendations

The selection of an appropriate adenine salt for research applications requires careful consideration of its physicochemical properties. This compound is a popular choice due to its enhanced water solubility compared to the free base. Adenine sulfate also offers improved solubility, particularly in acidic conditions. Data on adenine phosphate is less readily available, and researchers may need to perform their own characterization.

For applications requiring the preparation of concentrated stock solutions in aqueous buffers at neutral pH, this compound may be advantageous. However, for all applications, it is recommended to verify the solubility and stability of the chosen salt under the specific experimental conditions to ensure accurate and reproducible results. The lack of direct comparative studies highlights an area for future research that would be of significant benefit to the scientific community.

References

Safety Operating Guide

Proper Disposal of Adenine Hydrochloride Hydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of adenine (B156593) hydrochloride hydrate (B1144303) is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While some safety data sheets (SDS) may classify it as non-hazardous, it is imperative to consult local and institutional regulations, as classifications can vary.[1] Generally, laboratory personnel should treat all chemical waste as potentially hazardous until confirmed otherwise by an environmental health and safety officer.[2]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area to avoid inhalation of any dust.[3][4][5]

Step-by-Step Disposal Procedure
  • Waste Characterization : The first step is to determine if the adenine hydrochloride hydrate waste is considered hazardous.

    • Consult Safety Data Sheets (SDS) : Review the SDS for the specific product. Note that different suppliers may have different hazard classifications. For instance, one SDS may classify it as "Not a hazardous substance or mixture," while another may state "H302 Harmful if swallowed."[1][4]

    • Institutional Guidelines : Adhere to your institution's chemical waste disposal policies. Many research institutions recommend treating all chemical waste as hazardous by default.[2][6]

    • Local and National Regulations : Disposal must always comply with local, state, and federal environmental regulations.[1][7]

  • Non-Hazardous Disposal (If Permitted) : If both your institution's guidelines and local regulations definitively classify this compound as non-hazardous, you may be able to dispose of it as regular waste.[8]

    • Solid Waste : Place the solid material in a securely sealed, clearly labeled container before disposing of it in the regular trash.[8]

    • Aqueous Solutions : Small quantities of dilute, pH-neutral solutions may be permissible for drain disposal in some localities. However, this should be confirmed with your institution's safety office.[8][9] Do not dispose of undiluted or concentrated solutions down the drain.[3][10]

  • Hazardous Waste Disposal (Recommended) : Given the potential for varying hazard classifications and to ensure best practices, treating this compound as hazardous waste is the most prudent approach.

    • Containerization :

      • Leave the chemical in its original container whenever possible.[1][7]

      • If transferring to a new container, ensure it is appropriate for chemical waste, properly sealed, and clearly labeled with the full chemical name ("this compound") and any relevant hazard warnings.[6][9] Do not mix with other waste types.[1][7]

    • Storage :

      • Store the waste container in a designated Satellite Accumulation Area (SAA).[6][9]

      • Ensure the SAA is located at or near the point of waste generation and is inspected regularly for leaks.[6][9]

    • Collection and Disposal :

      • Contact your institution's Environmental Health and Safety (EHS) or a certified chemical waste disposal contractor for pickup.[6]

      • Follow their specific procedures for waste collection requests.

Empty Container Disposal

Empty containers that held this compound should be handled with care. The recommended procedure is to treat the uncleaned container as you would the product itself.[1][7] If the waste is determined to be hazardous, the empty container should also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must then be collected and disposed of as hazardous waste.[2][11]

Spill Cleanup

In the event of a spill, avoid creating dust.[1] Collect the spilled material using dry methods and place it in a sealed container for disposal as hazardous waste.[5] Ensure the affected area is thoroughly cleaned. Do not allow the product to enter drains.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Adenine Hydrochloride Hydrate Waste consult_sds Consult SDS and Institutional Guidelines start->consult_sds is_hazardous Is waste considered hazardous by local/ institutional policy? consult_sds->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol is_hazardous->hazardous_disposal Yes (Recommended) non_hazardous_disposal Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No collect_waste Collect in a labeled, sealed container. Do not mix wastes. hazardous_disposal->collect_waste dispose_trash Dispose of in sealed container in regular trash. non_hazardous_disposal->dispose_trash store_waste Store in designated Satellite Accumulation Area. collect_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs end_hazardous End contact_ehs->end_hazardous end_non_hazardous End dispose_trash->end_non_hazardous

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adenine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Adenine hydrochloride hydrate (B1144303), offering procedural, step-by-step guidance to foster a culture of safety and precision in your critical work.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify Adenine hydrochloride hydrate as not hazardous, others indicate it may be toxic if swallowed and can form combustible dust concentrations in the air.[1] Therefore, a cautious approach is recommended. The following personal protective equipment is essential to minimize exposure and ensure safe handling.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).Prevents direct skin contact with the chemical.
Laboratory coat or other protective clothing.Protects skin and personal clothing from contamination.
Respiratory Protection N95 (US) or P1/P3 (EU) dust mask.Required when handling the powder and if dust is generated.[2][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing risks. The following step-by-step guide outlines the best practices for handling this compound from preparation to post-handling.

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is recommended, especially when working with the powder form.

  • PPE Donning: Before handling, put on all required PPE as specified in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[5]

Handling:

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[3][6] Use appropriate tools for weighing and transferring the powder.

  • Grounding: Ground/bond the container and receiving equipment to prevent static discharge, which can be an ignition source for dust.[4]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory area.[4][7] Wash hands thoroughly after handling the substance, even if gloves were worn.[4]

Post-Handling:

  • Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves properly.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • No Mixing: Do not mix this compound waste with other chemical waste.

  • Labeling: Clearly label all waste containers with the contents.

Disposal Procedure:

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as chemical waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

  • Professional Disposal: All waste containing this compound must be disposed of through an approved waste disposal plant.[1][7][8] Do not pour it down the drain.[3][4][5]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation Steps cluster_handling Handling Procedures cluster_post_handling Post-Handling Actions cluster_disposal Waste Management prep Preparation handling Handling prep->handling Proceed when ready post_handling Post-Handling handling->post_handling After completion disposal Disposal post_handling->disposal As needed ventilation Ensure Proper Ventilation ppe_don Don PPE emergency_prep Check Emergency Equipment avoid_dust Avoid Dust Generation grounding Ground Equipment hygiene Practice Good Hygiene decontaminate Decontaminate Area ppe_doff Properly Remove PPE storage Store Chemical Securely segregate Segregate Waste dispose Dispose via Approved Vendor

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.